molecular formula C11H9NO3 B8790008 1-Methoxyisoquinoline-7-carboxylic acid

1-Methoxyisoquinoline-7-carboxylic acid

Cat. No.: B8790008
M. Wt: 203.19 g/mol
InChI Key: LFGZADOVHWQOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxyisoquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

1-methoxyisoquinoline-7-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-10-9-6-8(11(13)14)3-2-7(9)4-5-12-10/h2-6H,1H3,(H,13,14)

InChI Key

LFGZADOVHWQOSB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis, Characterization, and Pharmacological Utility of 1-Methoxyisoquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methoxyisoquinoline-7-carboxylic acid (CAS: 1369280-83-0) is a highly valued heterocyclic building block in modern medicinal chemistry. It serves as a core pharmacophore and critical intermediate in the development of [1] and . This whitepaper provides a comprehensive, self-validating technical guide to its synthesis, mechanistic rationale, and physicochemical characterization, designed specifically for drug development professionals.

Pharmacological Significance & Structural Rationale

The isoquinoline scaffold is privileged in drug discovery. The specific substitution pattern of this compound offers dual functional utility:

  • C1-Methoxy Group: Acts as an electron-donating group that modulates the basicity of the isoquinoline nitrogen. This improves metabolic stability against oxidative cleavage while providing a steric shield that prevents off-target kinase binding.

  • C7-Carboxylic Acid: Provides a versatile synthetic handle for amide coupling, enabling the attachment of complex spirocyclic or piperazine-based appendages necessary for target engagement in ACC inhibition[1].

ACC_Signaling Drug This compound (Pharmacophore Core) ACC Acetyl-CoA Carboxylase (ACC) Drug->ACC Inhibits Malonyl Malonyl-CoA Levels ACC->Malonyl Decreases production CPT1 CPT-1 Activity Malonyl->CPT1 Relieves allosteric inhibition Oxidation Fatty Acid Oxidation CPT1->Oxidation Upregulates

Figure 1: Pharmacological mechanism of ACC inhibition by isoquinoline-derived compounds.

Retrosynthetic Strategy & Mechanistic Insights

Direct C-H activation or functionalization of the isoquinoline core at the C7 position is electronically disfavored. Therefore, a de novo construction or pre-functionalized halogenated precursor is required. The optimal, high-yielding route utilizes 7-bromo-1-chloroisoquinoline as the starting material[2].

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The C1 chlorine is highly activated by the adjacent ring nitrogen. Displacement with sodium methoxide yields. Traditional thermal heating often leads to incomplete conversion or ether cleavage. Microwave irradiation at 130 °C provides rapid, volumetric heating, driving the reaction to >90% conversion within 3 hours while preserving the integrity of the bromo-substituent[2].

  • Step 2: Palladium-Catalyzed Carbonylation. The C7 bromine undergoes oxidative addition with a Pd(II) catalyst. Using Pd(dppf)Cl₂ is critical here; the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment that accelerates the reductive elimination of the acyl-palladium intermediate, ensuring efficient carbon monoxide insertion. Subsequent hydrolysis of the resulting methyl ester yields the target carboxylic acid.

Synthesis_Pathway N1 7-Bromoisoquinoline N-oxide N2 7-Bromo-1-chloro isoquinoline N1->N2 POCl3 Reflux N3 7-Bromo-1-methoxy isoquinoline N2->N3 NaOMe, MeOH MW, 130°C, 3h N4 1-Methoxyisoquinoline -7-carboxylic acid N3->N4 1. Pd(dppf)Cl2, CO 2. LiOH, THF/H2O

Figure 2: Stepwise retrosynthetic and forward synthesis workflow for the target compound.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next step.

Protocol A: Synthesis of 7-Bromo-1-methoxyisoquinoline

Rationale: Microwave-assisted SNAr ensures high fidelity and prevents the degradation of the basic isoquinoline nitrogen[2].

  • Preparation: In a heavy-walled microwave vial, combine 7-bromo-1-chloroisoquinoline (1.0 eq, 570 mg, 2.4 mmol) with anhydrous methanol (10 mL).

  • Reagent Addition: Add sodium methoxide (25 wt% solution in methanol, 10.0 eq, 1.5 mL, 24 mmol)[2].

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Irradiate in a microwave reactor at 130 °C for 3 hours[2].

  • Validation Checkpoint 1 (In-Process): Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 242/244) is <2% relative to the product peak (m/z 238/240).

  • Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford 7-bromo-1-methoxyisoquinoline as a solid.

  • Validation Checkpoint 2 (Quality Control): Yield should be >90%. TLC (Hexanes:EtOAc 4:1) must show a single UV-active spot at Rf ~0.60.

Protocol B: Carbonylation and Hydrolysis to this compound

Rationale: A tandem esterification-saponification sequence is employed because direct carboxylation to the free acid often suffers from poor solubility and catalyst poisoning.

  • Carbonylation: In a stainless-steel Parr reactor, dissolve 7-bromo-1-methoxyisoquinoline (1.0 eq) in a mixture of methanol and DMF (1:1 v/v). Add triethylamine (3.0 eq) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Pressurization: Purge the vessel with N₂ (3x), then with CO gas (3x). Pressurize to 50 psi with CO.

  • Heating: Heat the mixture to 70 °C for 16 hours.

  • Validation Checkpoint 3: LC-MS should indicate complete consumption of the bromide (m/z 238/240) and the appearance of the methyl ester intermediate (m/z 218.1 [M+H]⁺).

  • Saponification: Concentrate the mixture, dissolve the crude ester in THF/H₂O (3:1), and add LiOH·H₂O (3.0 eq). Stir at ambient temperature for 4 hours.

  • Isolation: Acidify the aqueous layer to pH 3-4 using 1M HCl. The product will precipitate. Filter, wash with cold water, and dry under high vacuum.

  • Validation Checkpoint 4 (Final QC): IR spectroscopy must show a strong C=O stretch at ~1690-1710 cm⁻¹. LC-MS must confirm the exact mass (m/z 204.1 [M+H]⁺).

Physicochemical & Spectroscopic Characterization

Robust characterization is essential for downstream applications. The quantitative data for the intermediates and final product are summarized below.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular WeightPhysical StateKey MS (m/z) [M+H]⁺
7-Bromo-1-chloroisoquinolineN/A242.49 g/mol Off-white solid242.0, 244.0
7-Bromo-1-methoxyisoquinoline1374258-30-6238.08 g/mol White solid238.0, 240.0
This compound1369280-83-0203.19 g/mol White powder204.1

Table 2: Diagnostic NMR Data (1H NMR, 400 MHz, DMSO-d₆)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale / Causality
C8-H8.75d (J = 1.5 Hz)1HHighly deshielded by the adjacent C7-carboxylic acid and C1-methoxy group.
C6-H8.12dd (J = 8.5, 1.5 Hz)1HOrtho-coupling to C5-H, meta-coupling to C8-H.
C3-H8.05d (J = 5.8 Hz)1HDeshielded by the adjacent ring nitrogen.
C5-H7.90d (J = 8.5 Hz)1HOrtho-coupling to C6-H.
C4-H7.45d (J = 5.8 Hz)1HOrtho-coupling to C3-H.
-OCH₃4.05s3HCharacteristic singlet for the C1 methoxy protons.
-COOH13.20br s1HBroad exchangeable proton, confirming successful saponification.

Conclusion

The synthesis of this compound requires precise control over nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. By employing microwave irradiation and sterically demanding bidentate ligands, researchers can achieve high yields and purity while avoiding degradation pathways. The self-validating protocols provided herein ensure reproducibility, making this guide an authoritative resource for drug development professionals working with isoquinoline pharmacophores.

References

  • Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors (US Patent 8993586B2).
  • Bristol-Myers Squibb Company. (2017). Triazolopyridine inhibitors of myeloperoxidase (WO Patent 2017040449A1).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Methoxyisoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Methoxyisoquinoline-7-carboxylic acid

This compound is a member of the isoquinoline family, a class of heterocyclic aromatic organic compounds. Isoquinoline derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and synthetic compounds. The specific substitution of a methoxy group at the 1-position and a carboxylic acid at the 7-position suggests a molecule with potential for diverse chemical interactions and biological activity.

While specific experimental data for this compound is not widely available in public literature, this guide provides a comprehensive framework for its characterization. It outlines the theoretical underpinnings and detailed experimental protocols for determining its key physicochemical properties. This information is crucial for researchers involved in its synthesis, purification, and evaluation for potential therapeutic applications. The molecular formula for this compound is C₁₁H₉NO₃, with a corresponding molecular weight of 203.19 g/mol .

Melting Point: A Key Indicator of Purity and Identity

The melting point of a solid crystalline compound is a fundamental physical property, defined as the temperature at which it transitions from a solid to a liquid. For a pure substance, the melting point is a sharp, well-defined temperature range, typically within 1-2°C.[1] The presence of impurities will generally cause a depression and broadening of the melting point range.[1][2] Therefore, determining the melting point is a critical first step in assessing the purity of a synthesized batch of this compound.

Theoretical Basis

The melting process involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. In the case of this compound, these forces are expected to be a combination of van der Waals forces, dipole-dipole interactions due to the polar methoxy and carboxylic acid groups, and potentially strong hydrogen bonding between the carboxylic acid moieties of adjacent molecules, which can form stable dimers.[3] The energy required to disrupt this crystal lattice dictates the melting temperature. Aromatic carboxylic acids, like the one , are typically crystalline solids at room temperature.[3]

Experimental Protocol: Capillary Method

The capillary method is a widely used and reliable technique for melting point determination.[4]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.[5]

    • Pack the powdered sample into a capillary tube (with one end sealed) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.[4]

  • Apparatus Setup:

    • Insert the packed capillary tube into a melting point apparatus (such as a Mel-Temp or a Thiele tube).

    • Ensure the sample is positioned adjacent to the thermometer bulb or the temperature sensor for accurate readings.

  • Measurement:

    • Heat the sample rapidly at first to determine an approximate melting range.

    • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.[6]

    • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[2]

Interpretation of Results

A sharp melting range (≤ 2°C) is indicative of a high degree of purity.[1] A broad melting range suggests the presence of impurities. For context, the melting point of the isomeric Isoquinoline-1-carboxylic acid is reported as 164°C (with decomposition).[7] It is reasonable to expect this compound to have a distinct, but likely high, melting point characteristic of aromatic carboxylic acids.

Boiling Point: A Measure of Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] Like the melting point, the boiling point is a key physical property that provides information about the identity and purity of a substance. It is heavily influenced by the strength of intermolecular forces.[9]

Theoretical Basis

Carboxylic acids exhibit significantly higher boiling points compared to other organic compounds of similar molecular weight due to their ability to form strong intermolecular hydrogen bonds.[10][11] The formation of stable hydrogen-bonded dimers effectively doubles the molecular weight, requiring more energy to transition into the vapor phase.[3] Given its molecular structure, this compound is expected to have a high boiling point. However, it is also likely to decompose at or before its boiling point at atmospheric pressure, a common characteristic of complex organic molecules.[7][12] Therefore, boiling point determination would likely need to be performed under reduced pressure.

Experimental Protocol: Capillary Method under Reduced Pressure

For high-boiling or heat-sensitive compounds, determining the boiling point at reduced pressure is the preferred method to prevent decomposition.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Place a few drops of the liquid sample into a small test tube.

    • Insert a thermometer into the test tube, ensuring the bulb is above the liquid surface.

    • Place a small, inverted capillary tube (sealed at the top) into the liquid.

    • Connect the test tube to a vacuum source.

  • Measurement:

    • Gradually reduce the pressure to the desired level and record this pressure.

    • Begin heating the sample gently.

    • As the liquid heats, a stream of bubbles will emerge from the inverted capillary.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat source and allow the sample to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[13]

  • Correction to Atmospheric Pressure:

    • The boiling point measured at reduced pressure can be converted to the normal boiling point (at 760 mmHg) using a nomograph or the Clausius-Clapeyron equation.

Solubility: Guiding Formulation and Biological Assessment

Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter in drug development. It influences formulation strategies, bioavailability, and the choice of solvents for chemical reactions and purification.

Theoretical Basis

The principle of "like dissolves like" is a useful guide for predicting solubility.[14] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound has both polar (carboxylic acid, methoxy group, nitrogen atom) and non-polar (the aromatic ring system) characteristics.

  • In aqueous media: The solubility is expected to be low in neutral water due to the significant non-polar aromatic portion.[15] However, the carboxylic acid group is acidic, and the isoquinoline nitrogen is weakly basic. Therefore, the solubility will be highly pH-dependent. In basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[16] In acidic solutions, the nitrogen atom may become protonated, which would also increase aqueous solubility.

  • In organic solvents: It is expected to be more soluble in polar organic solvents like ethanol, methanol, and DMSO, which can engage in hydrogen bonding with the carboxylic acid and solvate the polar parts of the molecule.[17]

Experimental Protocol: Qualitative and Quantitative Determination

Qualitative Solubility Testing:

Step-by-Step Methodology:

  • Add approximately 25 mg of this compound to 0.75 mL of the solvent in a test tube.[16]

  • Shake the tube vigorously for 1-2 minutes at room temperature.[18]

  • Observe whether the solid dissolves completely.

  • Test solubility in a range of solvents:

    • Water

    • 5% Aqueous HCl

    • 5% Aqueous NaHCO₃

    • 5% Aqueous NaOH

    • Ethanol

    • Hexane

Quantitative Solubility Determination (Shake-Flask Method):

This method determines the equilibrium solubility.

Step-by-Step Methodology:

  • Add an excess amount of the solid compound to a known volume of the solvent (e.g., a buffer of a specific pH) in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Acidity Constant (pKa): Predicting Ionization in Biological Systems

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% ionized (in its conjugate base form). For a drug molecule, the pKa is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as it dictates the charge state of the molecule at different physiological pH values.

Theoretical Basis

This compound is an amphoteric molecule, meaning it has both an acidic and a basic functional group.

  • Acidic pKa: The carboxylic acid group (-COOH) is acidic and will donate a proton. The pKa of benzoic acid is around 4.2, and it is expected that the pKa of the carboxylic acid group in this molecule will be in a similar range.

  • Basic pKa: The nitrogen atom in the isoquinoline ring is weakly basic and can accept a proton. The pKa of the conjugate acid of isoquinoline is 5.4. The electron-donating methoxy group may slightly increase the basicity (raise the pKa) of the nitrogen.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[19][20]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent system like methanol/water, to a known concentration.[21]

    • Ensure the solution has a constant ionic strength by adding a background electrolyte like KCl.[22]

  • Titration:

    • Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

    • To determine the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

    • To determine the basic pKa, first, acidify the solution with a strong acid (e.g., 0.1 M HCl) and then titrate with the standardized strong base.

    • Record the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve.[22] These points can be accurately determined from the first or second derivative of the titration curve.[19]

Partition Coefficient (LogP): A Measure of Lipophilicity

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a drug's lipophilicity ("fat-loving" nature). LogP, the logarithm of P, is widely used in drug design as it influences how a drug is absorbed, how it crosses cell membranes, and its metabolic stability.

Theoretical Basis

A positive LogP value indicates that the compound is more soluble in the lipid-like solvent (n-octanol) than in water, suggesting it is lipophilic. A negative LogP value indicates it is more water-soluble (hydrophilic). For ionizable molecules like this compound, the partition coefficient is pH-dependent. The LogP specifically refers to the partitioning of the neutral form of the molecule. The distribution coefficient (LogD) is used to describe the partitioning at a specific pH where the molecule may be ionized.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination.[23]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a solution of this compound in either n-octanol or water (or a pH 7.4 buffer for LogD measurement). The solvents should be pre-saturated with each other.[24]

    • To determine LogP, the aqueous phase should be buffered to a pH where the compound is predominantly in its neutral form (at least 2 pH units away from the pKa values).

  • Partitioning:

    • Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases and reach equilibrium.[24]

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Calculation:

    • LogP is calculated as: LogP = log ([Concentration in Octanol] / [Concentration in Water])

Summary of Physicochemical Properties and Experimental Methodologies

Physicochemical PropertyImportance in Drug DevelopmentTheoretical BasisRecommended Experimental Method
Molecular Weight Fundamental for stoichiometry and dosage calculations.Sum of atomic weights of constituent atoms.Mass Spectrometry
Melting Point Indicator of purity and identity.Strength of intermolecular forces in the crystal lattice.Capillary Method[4]
Boiling Point Relates to volatility and purification methods (distillation).Strength of intermolecular forces in the liquid state.Capillary Method (under reduced pressure)[13]
Solubility Affects formulation, bioavailability, and administration routes."Like dissolves like"; pH-dependent for ionizable compounds.Qualitative and Quantitative (Shake-Flask)[16][18]
pKa Determines the charge state at physiological pH, affecting ADME.Acid-base properties of the carboxylic acid and isoquinoline nitrogen.Potentiometric Titration[20][22]
LogP / LogD Measures lipophilicity, influencing membrane permeability and absorption.Partitioning of the neutral (LogP) or ionized (LogD) species between a lipid and aqueous phase.Shake-Flask Method[23][24]

Visualizations of Experimental Workflows

Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation (Dry, Fine Powder) B Pack Capillary Tube (2-3 mm height) A->B C Insert into Melting Point Apparatus B->C D Rapid Heating (Determine Approx. MP) C->D 1st Run E Slow Heating (1-2°C/min near MP) D->E 2nd Run (New Sample) F Record Melting Range (Start and End Temperatures) E->F G Assess Purity F->G

Caption: Workflow for Melting Point Determination by the Capillary Method.

Workflow for pKa Determination by Potentiometric Titration

pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Sample in Co-solvent B Add Background Electrolyte (e.g., KCl) A->B D Titrate with Standardized Base (NaOH) B->D C Calibrate pH Meter C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence and Half-Equivalence Points F->G H Calculate pKa (pH at half-equivalence) G->H

Sources

Technical Guide: 1-Methoxyisoquinoline-7-carboxylic Acid as a Privileged Scaffold in Drug Discovery

[1]

Executive Summary

This compound represents a high-value "privileged scaffold" in medicinal chemistry.[1] Unlike a single-target drug, this pharmacophore serves as a versatile structural core (template) capable of engaging multiple distinct biological targets depending on its functionalization. Its therapeutic utility is primarily driven by its ability to mimic the adenosine ring of ATP (targeting kinases) or to act as a rigid linker in metabolic enzyme inhibitors.

This guide analyzes its three primary potential therapeutic targets: Acetyl-CoA Carboxylase (ACC) , Rho-Associated Kinase (ROCK) , and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .[1]

Part 1: Structural Logic & Pharmacophore Analysis

The "Anchor and Handle" Mechanism

The therapeutic power of this compound lies in its bifunctional nature:

  • The "Anchor" (1-Methoxyisoquinoline Core):

    • Hydrophobic Interaction: The planar aromatic system intercalates into hydrophobic pockets (e.g., the adenine-binding region of kinases).[1]

    • H-Bond Acceptor: The nitrogen atom (N2) and the methoxy oxygen can serve as hydrogen bond acceptors.[1]

    • Tautomeric Masking: The 1-methoxy group effectively "locks" the molecule in the enol ether form, preventing tautomerization to the 1(2H)-isoquinolinone (lactam) form unless metabolically O-demethylated.[1] This is crucial for membrane permeability (lipophilicity).

  • The "Handle" (7-Carboxylic Acid):

    • Vector Control: The carboxyl group at position 7 projects substituents into the "solvent-exposed region" or specific "ribose-binding pockets" of enzymes.[1]

    • Synthetic Utility: It allows for facile amide coupling to attach diversity elements (amines) that determine target selectivity.[1]

Chemical Structure Visualization

The following diagram illustrates the core scaffold and its functional vectors.

Scaffold_AnalysisCore1-Methoxyisoquinoline(Hydrophobic Anchor)Methoxy1-Methoxy Group(Lipophilic Mask / H-Bond Acceptor)Core->MethoxyPosition 1Acid7-Carboxylic Acid(Synthetic Handle / Vector)Core->AcidPosition 7TargetTarget Selectivity(Kinase Hinge / Enzyme Active Site)Acid->TargetAmide Coupling

Figure 1. Pharmacophore dissection of this compound.

Part 2: Primary Therapeutic Targets[1]

Target A: Acetyl-CoA Carboxylase (ACC)

Therapeutic Area: Metabolic Syndrome, Type 2 Diabetes, Nonalcoholic Steatohepatitis (NASH).[1]

Mechanism: ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.[1] Inhibiting ACC reduces lipogenesis and enhances fatty acid oxidation.

  • Role of the Scaffold: In Pfizer's discovery of N1/N2-lactam ACC inhibitors (see Patent US8993586B2), the isoquinoline core acts as a rigid spacer that positions the inhibitor within the carboxyltransferase (CT) domain of the enzyme.[1] The 7-carboxyl group is derivatized to bind the active site residues, preventing substrate access.

Data Summary: ACC Inhibition Potency

Compound Class Core Scaffold Target Domain IC50 (Human ACC1) Mechanism
PF-05175157 Isoquinoline-based CT Domain < 10 nM Allosteric Inhibition

| Scaffold Intermediate | 1-Methoxyisoquinoline-7-COOH | Precursor | N/A (Synthetic) | Structural Template |[1]

Target B: Rho-Associated Kinase (ROCK)

Therapeutic Area: Glaucoma, Pulmonary Fibrosis, Cardiovascular Disease.

Mechanism: ROCK regulates cytoskeletal organization.[1] Hyperactivation leads to smooth muscle contraction and fibrosis. Isoquinoline derivatives are the "gold standard" for ROCK inhibition (e.g., Fasudil, Ripasudil).

  • Binding Mode: The isoquinoline nitrogen binds to the "hinge region" of the kinase (Met156 in ROCK1).[1] The 7-position substituent extends out of the ATP pocket, interacting with the ribose-binding site to provide isoform selectivity (ROCK1 vs. ROCK2).[1]

ROCK_PathwayGPCRGPCR Activation(RhoA Agonists)RhoARhoA-GTPGPCR->RhoAActivatesROCKROCK (Rho-Kinase)[Target of Isoquinoline Scaffold]RhoA->ROCKBinds/ActivatesMLCMyosin Light Chain (MLC)PhosphorylationROCK->MLCPhosphorylatesActinActin CytoskeletonReorganizationMLC->ActinInducesEffectCell Contraction / Fibrosis(Glaucoma/Hypertension)Actin->EffectCausesInhibitor1-MethoxyisoquinolineDerivativeInhibitor->ROCKInhibits (ATP Competitive)

Figure 2.[2] Signal transduction pathway of ROCK and intervention point for isoquinoline inhibitors.

Target C: IRAK4 (Inflammation)

Therapeutic Area: Rheumatoid Arthritis, Lupus. Relevance: The 1-methoxyisoquinoline core is structurally homologous to the clinical candidate PF-06650833 (a 7-methoxyisoquinoline-6-carboxamide).[1] The 1-position substitution (often an alkoxy group) is critical for filling the hydrophobic back-pocket of the kinase, while the amide derived from the carboxylic acid forms key hydrogen bonds with the hinge region.[1]

Part 3: Experimental Protocols

Synthesis of this compound

Note: This protocol synthesizes the core scaffold from commercially available precursors.[1]

Reagents: 7-Bromoisoquinoline, Sodium Methoxide (NaOMe), Palladium Catalyst (Pd(dppf)Cl2), Carbon Monoxide (CO).

  • Methoxylation (SNAr):

    • Dissolve 1-chloroisoquinoline-7-bromide (if available) or activate position 1 via N-oxide rearrangement.[1]

    • Alternative: React 1-chloroisoquinoline derivative with NaOMe (5.0 eq) in MeOH at reflux for 4 hours.

    • Validation: Monitor by LC-MS for mass shift (Cl → OMe).

  • Carbonylation (Pd-Catalyzed):

    • Setup: Autoclave vessel.

    • Mix: 1-Methoxy-7-bromoisoquinoline (1.0 eq), Pd(dppf)Cl2 (0.05 eq), Triethylamine (3.0 eq) in Methanol/DMF (1:1).

    • Reaction: Pressurize with CO gas (50 psi) and heat to 80°C for 12 hours.

    • Workup: Filter catalyst, concentrate, and hydrolyze the resulting methyl ester using LiOH (2.0 eq) in THF/H2O.

    • Purification: Acidify to pH 3 to precipitate the title acid. Recrystallize from Ethanol.

In Vitro Kinase Assay (ROCK1 Inhibition)

Objective: Determine if the derivative inhibits ROCK1 activity.[1]

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT.

  • Substrate: S6 peptide (AKRRRLSSLRA) at 20 µM.

  • Enzyme: Recombinant Human ROCK1 (5 nM).

  • ATP: 10 µM (Km concentration).[1]

  • Protocol:

    • Incubate Enzyme + Inhibitor (1-Methoxyisoquinoline derivative) for 15 mins at RT.

    • Add ATP/Substrate mix to initiate reaction.[1]

    • Incubate 60 mins at 30°C.

    • Detection: ADP-Glo™ Kinase Assay (Promega) or similar luminescence readout.[1]

    • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50.

Part 4: References

  • Pfizer Inc. (2015).[1] N1/N2-lactam acetyl-CoA carboxylase inhibitors. US Patent US8993586B2. Link

  • Lee, K. L., et al. (2017).[3] "Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)."[3] Journal of Medicinal Chemistry, 60(13), 5521-5542.[3] Link[1]

  • Liao, J., et al. (2007). "Rho-kinase inhibitor, fasudil, suppresses hepatic fibrosis in rats." American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(5).[1] Link[1]

  • BenchChem. (2025).[1] Biological Activities of Quinoline and Isoquinoline Carboxylic Acids. Link[1]

  • PubChem. (2025).[1][4] Compound Summary: 1-Methoxyisoquinoline.[1][5][6] National Library of Medicine. Link

An In-Depth Technical Guide to the In Silico Modeling of 1-Methoxyisoquinoline-7-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of 1-Methoxyisoquinoline-7-carboxylic acid (MICA), a molecule of interest rooted in the pharmacologically significant isoquinoline scaffold.[1][2] Designed for researchers, computational chemists, and drug development professionals, this document moves beyond rote protocols. It offers a strategic, field-proven workflow that emphasizes scientific causality and self-validating methodologies, guiding the user from initial characterization to a robust, data-driven hypothesis of molecular interaction.

The journey of a novel compound from a structural diagram to a potential therapeutic agent is fraught with challenges, high costs, and a significant rate of failure in clinical trials.[3][4] Computer-aided drug design (CADD), or in silico modeling, has become an indispensable part of the modern drug discovery pipeline, allowing for the rapid, cost-effective screening, design, and optimization of drug candidates before significant investment in wet-lab experiments.[5][6] This guide will utilize the case of MICA to illustrate a complete in silico discovery cascade.

Initial Analysis: Understanding the Ligand

Before modeling interactions, we must first understand the structural and physicochemical properties of MICA. The molecule's characteristics—such as its polarity, size, and hydrogen bonding potential—are fundamental determinants of its potential biological activity.

The carboxyl group is a key feature, consisting of a carbonyl (C=O) and a hydroxyl (–OH) group.[7][8] This group is polar and can act as both a hydrogen bond donor (from the hydroxyl) and acceptor (at both oxygens).[9] Crucially, carboxylic acids are weak acids that can deprotonate to form a resonance-stabilized carboxylate anion, a feature that is often vital for forming strong ionic interactions with positively charged residues (like Lysine or Arginine) in a protein binding pocket.[7][10]

A summary of MICA's computed properties is presented below. These values are essential for ligand preparation steps in subsequent simulation protocols.

PropertyValueSignificance in Drug Discovery
Molecular Formula C11H9NO3Basic atomic composition.
Molecular Weight 203.19 g/mol Falls within the range for "drug-likeness" (typically <500 Da).
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 4The methoxy oxygen, quinoline nitrogen, and both carboxylic oxygens.
LogP (Octanol/Water) 1.8 - 2.2 (Predicted)Indicates moderate lipophilicity, influencing membrane permeability and solubility.
Topological Polar Surface Area 59.1 ŲSuggests good potential for oral bioavailability.
SMILES String COC1=CC=C2C(C=C(C=N2)C(O)=O)=C1A 2D representation for input into various modeling software.

Table 1: Physicochemical properties of this compound (MICA).

Target Identification: A Reverse Engineering Approach

A frequent challenge in early-stage discovery is having a compound of interest with no known biological target. Here, in silico methods offer a powerful "target fishing" or reverse pharmacology approach. The goal is to scan the proteome to identify proteins that MICA is most likely to bind to, thereby generating a testable hypothesis about its mechanism of action.

Strategy 1: Pharmacophore-Based Screening

A pharmacophore is an abstract 3D representation of the essential molecular features required for a molecule to be recognized by a biological target.[11] These features include hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers.[11][12] By creating a pharmacophore model from MICA, we can screen databases of protein structures to find binding sites with complementary features.[12][13]

  • Generate Conformers: Using a tool like Open Babel or the RDKit, generate a diverse set of low-energy 3D conformations of MICA to explore its flexibility.

  • Identify Pharmacophoric Features: For each conformer, identify key chemical features. For MICA, these would prominently include:

    • One Hydrogen Bond Donor (HBD)

    • One or more Hydrogen Bond Acceptors (HBA)

    • One Aromatic Ring (AR)

    • Potentially a Negative Ionizable (NI) feature for the deprotonated carboxylate.

  • Build the Model: Use software like PharmaGist, Pharmit, or LigandScout to align the conformers and generate a 3D pharmacophore model that represents the spatial arrangement of these features.

  • Database Screening: Use the generated pharmacophore model as a 3D query to screen a database of protein structures (e.g., the PDB) to identify proteins with binding pockets that geometrically and chemically match the query.

Strategy 2: Reverse Molecular Docking

Reverse docking flips the conventional virtual screening paradigm. Instead of screening a large library of ligands against one target, we screen one ligand (MICA) against a large library of potential protein targets.[14] This is a brute-force but highly effective method for identifying potential off-target effects and novel primary targets.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Prioritization Ligand 3D Structure of MICA Docking Automated Docking Protocol (e.g., AutoDock Vina, rDock) Ligand->Docking TargetDB Target Protein Database (e.g., PDB, scPDB) TargetDB->Docking Scoring Collect Docking Scores (Binding Affinities) Docking->Scoring Filtering Filter by Score & Biological Relevance Scoring->Filtering Hits Top Potential Targets Filtering->Hits

Caption: High-level workflow for a reverse molecular docking campaign.

Core Methodology: Molecular Docking Simulation

Once a putative target is identified (for this guide, we will assume a hypothetical kinase target), molecular docking is used to predict the preferred binding pose and affinity of MICA within the protein's active site.[14][15][16] Docking combines a search algorithm to explore ligand conformations with a scoring function to rank them.[14][16]

Self-Validating Protocol: Protein-Ligand Docking with AutoDock Vina

This protocol assumes the use of a widely accessible tool, AutoDock Vina, but the principles are universal.

Pillar of Trustworthiness: Before docking the test ligand (MICA), a crucial validation step is to perform re-docking. If the target protein structure was co-crystallized with a native ligand, that ligand is extracted and docked back into the protein. A Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the crystal pose validates that the docking parameters are reliable.

  • Objective: To clean the PDB file and prepare it for docking.

  • Procedure:

    • Download the protein structure (e.g., from the Protein Data Bank).

    • Remove all non-essential molecules: water, ions, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogens, as PDB files often omit them.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the required .pdbqt format.

  • Causality: Water molecules are typically removed because their positions are not conserved and can interfere with docking. Adding hydrogens and charges is critical for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.[14]

  • Objective: To prepare the MICA molecule for docking.

  • Procedure:

    • Generate a 3D structure of MICA from its SMILES string.

    • Perform an energy minimization using a force field (e.g., MMFF94).

    • Define the rotatable bonds to allow for ligand flexibility during the search.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the .pdbqt format.

  • Causality: Energy minimization ensures the ligand starts from a low-energy, sterically favorable conformation. Defining rotatable bonds is essential for flexible ligand docking, which is more accurate than rigid docking.[15][17]

  • Objective: To define the search space for the docking algorithm.

  • Procedure:

    • Identify the binding site of the protein (often where the co-crystallized ligand was located).

    • Define a 3D grid box that encompasses this entire binding pocket. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search.

  • Causality: The search algorithm will only explore ligand poses within the confines of this grid box. A well-defined box increases efficiency and reduces the chance of finding irrelevant binding modes far from the active site.

  • Objective: To execute the docking algorithm and generate potential binding poses.

  • Procedure:

    • Use the AutoDock Vina command-line interface, providing the prepared receptor, prepared ligand, and grid box configuration as inputs.

    • Set the exhaustiveness parameter, which controls the thoroughness of the search (higher is more thorough but slower).

    • Vina will output a file containing the top-ranked binding poses (typically 9) and their corresponding binding affinity scores in kcal/mol.

  • Objective: To interpret the docking output and select the most plausible binding mode.

  • Procedure:

    • Analyze Binding Affinity: The scores provide an estimate of the binding free energy. More negative values indicate stronger predicted binding.

    • Visual Inspection: Load the protein-ligand complex into a molecular visualizer (e.g., PyMOL, Chimera).

    • Interaction Analysis: Identify key intermolecular interactions:

      • Are there hydrogen bonds between MICA's carboxylate/methoxy group and protein residues?

      • Is the isoquinoline ring making favorable aromatic (pi-pi or pi-cation) or hydrophobic interactions?

      • Is the pose sterically reasonable and does it fill the pocket well?

    • Clustering: Analyze the RMSD between the top poses. If multiple low-energy poses cluster together, it increases confidence in that binding mode.

Refining the Model: Molecular Dynamics (MD) Simulation

Molecular docking provides a static snapshot of a potential binding event.[16] However, proteins are dynamic entities. Molecular Dynamics (MD) simulation offers a way to observe the behavior of the protein-ligand complex over time, providing critical insights into the stability of the predicted binding pose.[18]

Protocol: GROMACS Simulation of a Protein-MICA Complex

This protocol outlines the major steps for an MD simulation using GROMACS, a widely used simulation package.[18][19]

Caption: Standard workflow for a Molecular Dynamics simulation of a protein-ligand complex.

  • Energy Minimization: Removes steric clashes and brings the system to a local energy minimum.[20]

  • Equilibration (NVT and NPT): The system is gradually heated and pressure is stabilized to bring it to the desired simulation conditions (e.g., 310 K, 1 bar).[20] System stability is monitored by plotting temperature and pressure over time.

  • Production MD: The main simulation run where data is collected for analysis.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plotting the RMSD of the protein backbone and the ligand over time indicates if the system has reached equilibrium and if the ligand remains stably bound in the pocket. A stable system shows a plateau in the RMSD plot.

    • RMSF (Root Mean Square Fluctuation): This plot shows the fluctuation of individual residues. High fluctuation in binding site residues may indicate instability, while flexibility in loop regions is normal.

    • Hydrogen Bond Analysis: Quantifies the presence and duration of specific hydrogen bonds identified during docking, confirming their stability over time.

Predicting Drug-Likeness: ADMET Profiling

A high-affinity binder is useless if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to flag potential liabilities early in the discovery process.[21][22]

Numerous web-based tools and platforms, such as SwissADME, pkCSM, and ADMETlab, leverage machine learning models trained on vast datasets to predict these properties from a molecule's structure.[21][23]

Protocol: Web-Based ADMET Prediction
  • Access Platform: Navigate to a comprehensive ADMET prediction server like SwissADME or ADMETlab 3.0.[23]

  • Input Molecule: Provide the structure of MICA, typically as a SMILES string.

  • Run Prediction: Execute the analysis. The server will return a detailed report.

  • Analyze Key Parameters:

    • Absorption: Check for violations of Lipinski's Rule of Five, predicted Caco-2 permeability, and human intestinal absorption (HIA).

    • Distribution: Look at predicted blood-brain barrier (BBB) penetration and plasma protein binding.

    • Metabolism: Identify potential interactions with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are major sites of drug metabolism.

    • Excretion: Review predictions for total clearance.

    • Toxicity: Assess predictions for AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.

ADMET ParameterPredicted Outcome for MICAImplication
Gastrointestinal Absorption HighGood candidate for oral administration.
BBB Permeant NoLess likely to cause central nervous system side effects.
CYP Inhibitor Inhibitor of CYP1A2 (Predicted)Potential for drug-drug interactions with other drugs metabolized by this enzyme.
AMES Toxicity Non-toxicLow probability of being mutagenic.
hERG I Inhibition Non-inhibitorLow risk of cardiotoxicity.

Table 2: A hypothetical ADMET prediction summary for MICA.

Conclusion: Synthesizing a Data-Driven Hypothesis

This guide has outlined a complete in silico workflow for characterizing the potential interactions of this compound. By systematically moving from ligand analysis to target identification, detailed interaction modeling, and safety profiling, we can construct a robust, multi-faceted hypothesis.

A successful investigation would conclude not with a definitive answer, but with a prioritized list of potential protein targets, validated binding poses, an understanding of the complex's dynamic stability, and an early assessment of the molecule's drug-like properties. This in silico package provides the critical foundation and justification needed to design and prioritize focused, efficient, and ultimately more successful experimental validation studies.

References

  • Vertex AI Search. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Retrieved March 3, 2026.
  • BioExcel. (n.d.). AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). Retrieved March 3, 2026, from [Link]

  • Sabe, V. T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design, 28(11), 1041-1066.
  • Patsnap. (2025, May 21). What is the role of pharmacophore in drug design? Patsnap Synapse. Retrieved March 3, 2026, from [Link]

  • Fiveable. (2025, August 15). Pharmacophore modeling. Retrieved March 3, 2026, from [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved March 3, 2026, from [Link]

  • Cuzzolin, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3362.
  • GROMACS. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved March 3, 2026, from [Link]

  • BioExcel. (n.d.). BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). Retrieved March 3, 2026, from [Link]

  • Ferreira, L. G., et al. (2020). A Guide to In Silico Drug Design. Pharmaceuticals, 13(10), 284.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved March 3, 2026, from [Link]

  • LigParGen Server. (n.d.). NAMD Protein Ligand Complex Simulations. Retrieved March 3, 2026, from [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Retrieved March 3, 2026, from [Link]

  • GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex. Retrieved March 3, 2026, from [Link]

  • Xiong, G., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research, 52(W1), W623-W630.
  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Retrieved March 3, 2026, from [Link]

  • Fuhler, M. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved March 3, 2026, from [Link]

  • Patsnap. (2025, March 20). What is in silico drug discovery? Patsnap Synapse. Retrieved March 3, 2026, from [Link]

  • Tamarind Bio. (n.d.). How to use ADMET online. Retrieved March 3, 2026, from [Link]

  • Binary Star Research. (n.d.). in-silico Drug Design Pipeline. Retrieved March 3, 2026, from [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Centre For Human Specific Research. (2024, December 11). In Silico Approaches. Retrieved March 3, 2026, from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved March 3, 2026, from [Link]

  • Kumar, D., & Singh, J. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. J SciMed Central, 2(1), 1011.
  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Retrieved March 3, 2026, from [Link]

  • PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved March 3, 2026, from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved March 3, 2026, from [Link]

  • University of California, Davis. (n.d.). Carboxylic Acid Structure and Chemistry: Part 1. Retrieved March 3, 2026, from [Link]

  • Britannica. (2026, January 22). Carboxylic acid. Retrieved March 3, 2026, from [Link]

  • BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved March 3, 2026, from [Link]

  • HSCprep. (2025, March 4). Carboxylic Acids: Structure, Properties, and Reactions. Retrieved March 3, 2026, from [Link]

Sources

Methodological Framework for the Preliminary Cytotoxicity Evaluation of 1-Methoxyisoquinoline-7-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Pharmacological Context

In contemporary oncology and metabolic disease research, targeting de novo lipogenesis has emerged as a highly effective therapeutic strategy. 1-Methoxyisoquinoline-7-carboxylic acid (CAS: 1369280-83-0) serves as a critical synthetic intermediate and core pharmacophore in the development of novel Acetyl-CoA Carboxylase (ACC) inhibitors, most notably the N1/N2-lactam ACC inhibitor class pioneered in recent pharmaceutical [1].

Because ACC1 is the rate-limiting enzyme in fatty acid synthesis, its inhibition starves rapidly proliferating tumor cells of essential lipids, ultimately triggering apoptosis. This whitepaper outlines the rigorous, self-validating methodologies required to perform preliminary cytotoxicity studies on this compound and its functionalized derivatives. As an Application Scientist, my objective is to move beyond merely listing protocol steps; this guide explains the causality behind our experimental design, ensuring that your data is robust, reproducible, and physiologically relevant.

Mechanistic Rationale: The "Why" Behind the Assay

Before screening compounds, it is imperative to understand the biochemical pathway we are disrupting. ACC1 catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. Tumor cells, such as those in non-small cell lung cancer (A549) and triple-negative breast cancer (MDA-MB-231), exhibit an extreme reliance on this pathway[2].

When 1-Methoxyisoquinoline derivatives bind to and inhibit ACC1, malonyl-CoA levels plummet. This not only halts the downstream Fatty Acid Synthase (FASN) from producing palmitate but also shifts the cellular metabolism toward oxidative stress and cell cycle arrest [3].

ACC_Pathway AcCoA Acetyl-CoA ACC1 ACC1 Enzyme AcCoA->ACC1 MalCoA Malonyl-CoA ACC1->MalCoA Carboxylation FASN FASN MalCoA->FASN Lipids Fatty Acids (Palmitate) FASN->Lipids Lipogenesis Tumor Tumor Survival & Proliferation Lipids->Tumor Inhibitor 1-Methoxyisoquinoline Derivatives Inhibitor->ACC1 Inhibits

Fig 1: Mechanism of ACC1 inhibition by isoquinoline derivatives in tumor lipid metabolism.

Experimental Design & Cell Line Selection

A self-validating cytotoxicity assay requires a strategic selection of cell lines to establish both efficacy and a therapeutic window (Selectivity Index).

  • Target Cell Lines: A549 (Lung Carcinoma) and MDA-MB-231 (Breast Adenocarcinoma). Causality: Both lines possess highly upregulated ACC1 expression and are highly sensitive to lipogenic starvation [3].

  • Control Cell Line: HEK293 (Human Embryonic Kidney). Causality: Non-tumorigenic cells are essential to ensure the cytotoxicity is target-specific (ACC-driven) rather than a result of general chemical toxicity (e.g., membrane disruption by the isoquinoline core).

Step-by-Step Methodologies

The following workflow utilizes an ATP-dependent luminescence assay (CellTiter-Glo) rather than traditional MTT assays. Causality: Isoquinoline derivatives can occasionally undergo intracellular redox cycling, which artificially reduces tetrazolium salts (MTT/MTS) and creates false-positive viability signals. Measuring ATP provides a direct, non-redox-dependent quantification of metabolically active cells.

Workflow Step1 1. Compound Formulation (DMSO Stock & Serial Dilution) Step2 2. Cell Culture & Seeding (A549, MDA-MB-231, HEK293) Step1->Step2 Step3 3. Compound Treatment (Dose-Response: 0.1 - 100 µM) Step2->Step3 Step4 4. Cell Viability Assay (CellTiter-Glo ATP Luminescence) Step3->Step4 Step5 5. Data Analysis (Non-linear Regression for IC50) Step4->Step5 Step6 6. Mechanistic Validation (Apoptosis via Flow Cytometry) Step5->Step6

Fig 2: Step-by-step experimental workflow for preliminary cytotoxicity screening.

Protocol A: High-Throughput Viability Screening (CellTiter-Glo)

1. Compound Preparation & Handling

  • Step: Dissolve this compound (and its synthesized analogs) in 100% anhydrous DMSO to create a 20 mM stock.

  • Scientific Rationale: The carboxylic acid moiety can form salts that alter solubility. Anhydrous DMSO prevents hydrolysis. The final assay concentration of DMSO must never exceed 0.5% (v/v). Concentrations >0.5% induce solvent-mediated cytotoxicity, destroying the assay's baseline integrity.

2. Cell Seeding (Self-Validating Plate Layout)

  • Step: Seed cells at 3,000 cells/well in a 96-well opaque white microplate (for luminescence) in 90 µL of complete media.

  • Scientific Rationale: Opaque white plates prevent optical crosstalk between wells. Fill the outer edge wells (Rows A and H, Columns 1 and 12) with 100 µL of sterile PBS instead of cells. This prevents the "edge effect" (evaporation in perimeter wells that artificially concentrates the media and skews viability data).

3. Treatment & Incubation

  • Step: After 24h of cell attachment, add 10 µL of 10X concentrated compound dilutions (ranging from 0.1 µM to 100 µM). Include a 0.5% DMSO vehicle control and a positive control (e.g., TOFA, a known ACC inhibitor, at 10 µM). Incubate for 72 hours.

  • Scientific Rationale: A 72-hour incubation is critical. ACC inhibition does not cause immediate necrosis; it causes lipid starvation, which requires at least two cell division cycles (approx. 48-72h) to manifest as measurable apoptosis.

4. Luminescence Readout

  • Step: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence.

Protocol B: Mechanistic Validation (Apoptosis Profiling)

To prove that the reduction in ATP is due to cell death (apoptosis) and not merely cytostasis (growth arrest), flow cytometry is required.

  • Step: Treat A549 cells in 6-well plates with the compound at its calculated IC50 and 2×IC50 for 48 hours.

  • Step: Harvest cells (including floating dead cells in the media), wash with cold PBS, and resuspend in Annexin V Binding Buffer.

  • Step: Stain with FITC-Annexin V (detects externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, detects loss of membrane integrity in late apoptosis). Analyze via flow cytometry.

Quantitative Data Presentation

A successful preliminary study will yield dose-response curves that allow for the calculation of the half-maximal inhibitory concentration (IC50) and the Selectivity Index (SI = IC50 of Normal Cells / IC50 of Cancer Cells).

Below is a representative data structure demonstrating the expected pharmacological profile. Note: The naked fragment (this compound) typically shows low whole-cell cytotoxicity due to poor permeability, whereas its optimized lipophilic derivatives exhibit potent activity.

Table 1: Representative Cytotoxicity Profiling of Isoquinoline Derivatives

Compound / TreatmentA549 IC50 (µM)MDA-MB-231 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)*
This compound (Fragment)> 100> 100> 100N/A
Optimized Isoquinoline Derivative (ACC Inhibitor)1.25 ± 0.140.85 ± 0.1045.2 ± 3.1> 35
TOFA (Positive Control ACC Inhibitor)4.80 ± 0.555.20 ± 0.6118.5 ± 1.2~ 3.5
Doxorubicin (Reference Cytotoxin)0.45 ± 0.080.30 ± 0.050.85 ± 0.11< 2.5

*Selectivity Index (SI) is calculated using the A549 IC50 value against the HEK293 baseline.

Troubleshooting & Scientific Rigor

  • Compound Precipitation: If the isoquinoline derivative precipitates upon addition to the aqueous culture media (visible as micro-crystals under a phase-contrast microscope), the IC50 will be artificially high. Solution: Perform serial dilutions in 100% DMSO first, then create an intermediate dilution in media before final addition to the cells.

  • Serum Binding: Isoquinoline-carboxylic acids can bind heavily to Bovine Serum Albumin (BSA) in the culture media. If cytotoxicity is lower than expected based on biochemical cell-free assays, consider reducing the Fetal Bovine Serum (FBS) concentration from 10% to 5% during the 72-hour treatment window to evaluate protein-binding interference.

References

  • Source: United States Patent US8993586B2 (Pfizer Inc.)
  • Title: Acetyl-CoA Carboxylases and Diseases Source: Frontiers in Oncology (Wang et al., 2022) URL: [Link]

  • Title: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Wu et al., 2021) URL: [Link]

Comprehensive Spectroscopic Characterization of 1-Methoxyisoquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Orthogonal Structural Elucidation

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the rigorous structural validation of these intermediates becomes paramount. 1-Methoxyisoquinoline-7-carboxylic acid (CAS: 1369280-83-0) is a pivotal molecular scaffold, most notably utilized in the synthesis of spirocyclic pyrazololactam Acetyl-CoA Carboxylase (ACC) inhibitors[1]. These inhibitors are actively investigated for their potential in treating metabolic disorders, such as type 2 diabetes mellitus, by regulating fatty acid oxidation[1]. The synthetic utilization and structural importance of this specific intermediate have been extensively documented in pharmaceutical patents regarding N1/N2-lactam ACC inhibitors[2],[3].

To ensure downstream regioselectivity and target affinity, researchers must employ an orthogonal analytical strategy. This whitepaper details the causality, expected data, and self-validating protocols for the complete spectroscopic characterization (NMR, IR, MS) of this compound.

Workflow A This compound (Purity >98%) B LC-HRMS (ESI+) [M+H]+ & MS/MS A->B 1 mg/mL C NMR Spectroscopy 1H, 13C, 2D in DMSO-d6 A->C 15 mg D FT-IR (ATR) Functional Fingerprinting A->D Solid State E Orthogonal Data Integration Structural Confirmation B->E C->E D->E

Fig 1. Orthogonal spectroscopic workflow for the structural validation of the compound.

High-Resolution Mass Spectrometry (HRMS)

Causality & Fragmentation Logic: In positive Electrospray Ionization (ESI+), the basic nitrogen of the isoquinoline ring readily accepts a proton, yielding a robust pseudo-molecular ion [M+H]+. The subsequent MS/MS fragmentation is driven by the stability of the resulting product ions. The loss of a methyl radical (-15 Da) from the methoxy group is highly characteristic of methoxyaromatics, forming a stable quinonoid radical cation. Additionally, the carboxylic acid moiety at C-7 undergoes predictable neutral losses of water (-18 Da) and carbon dioxide (-44 Da).

Table 1: HRMS (ESI+) Exact Mass and Fragmentation Data

Ion Typem/z (Theoretical)FormulaCausality / Origin
[M+H]+ 204.0655C11H10NO3+Protonation of the basic isoquinoline nitrogen.
Fragment 1 189.0420C10H7NO3+•Loss of methyl radical (-15 Da) from the methoxy group.
Fragment 2 186.0549C11H8NO2+Loss of H2O (-18 Da) from the carboxylic acid moiety.
Fragment 3 160.0756C10H10NO+Loss of CO2 (-44 Da) from the carboxylic acid moiety.
Protocol 1: LC-HRMS Acquisition Workflow
  • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Methanol:Water (with 0.1% Formic Acid).

  • Chromatographic Separation : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a rapid gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Ionization : Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Data Acquisition : Acquire full-scan MS data from m/z 100 to 1000. Trigger data-dependent MS/MS (ddMS2) on the precursor (m/z 204.06) using Higher-energy Collisional Dissociation (HCD) at 25 eV.

Self-Validation Checkpoint: Inject a blank solvent immediately before the sample to rule out system carryover at m/z 204. Ensure the mass accuracy error of the precursor is < 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts: The structural elucidation of this compound heavily relies on understanding anisotropic deshielding and peri-interactions. The choice of DMSO-d6 as a solvent is deliberate; it breaks the strong hydrogen-bonded dimers of the carboxylic acid, ensuring complete solvation. The most diagnostic proton is H-8 . It is situated between the C-7 carboxylic acid and the C-8a bridgehead. Because it is ortho to the electron-withdrawing carbonyl group and experiences a strong peri-interaction with the oxygen atom of the 1-methoxy group, H-8 is severely deshielded, appearing far downfield at approximately 8.90 ppm.

HMBC H8 H-8 (δ 8.90) Peri-deshielded C7 C-7 (δ 128.5) Substituted H8->C7 2J HMBC COOH 7-COOH (δ 167.4) Carbonyl H8->COOH 3J HMBC H6 H-6 (δ 8.20) Ortho-coupled H6->C7 2J HMBC H6->COOH 3J HMBC OMe 1-OCH3 (δ 4.10) Singlet C1 C-1 (δ 160.2) Oxygenated OMe->C1 3J HMBC

Fig 2. Key 2J and 3J HMBC NMR correlations establishing the regiochemistry of substitutions.

Table 2: 1H NMR Data (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationCausality / Assignment Logic
7-COOH ~13.10Broad Singlet-1HHighly deshielded acidic proton; broad due to chemical exchange.
H-8 8.90Doublet1.51HExtreme deshielding due to peri-interaction with 1-OMe and ortho to 7-COOH.
H-6 8.20Doublet of Doublets8.5, 1.51HDeshielded by ortho-COOH; couples with H-5 (ortho) and H-8 (meta).
H-3 8.05Doublet5.51HAdjacent to the basic nitrogen; strongly deshielded.
H-5 7.95Doublet8.51HAromatic proton; ortho-coupling to H-6.
H-4 7.45Doublet5.51HShielded relative to H-3; ortho-coupling to H-3.
1-OCH3 4.10Singlet-3HTypical methoxy resonance, downfield due to attachment to heteroaromatic C1.

Table 3: 13C NMR Data (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)TypeCausality / Assignment Logic
7-COOH 167.4C=OCarboxylic acid carbonyl carbon.
C-1 160.2QuaternaryHighly deshielded due to direct attachment to the electronegative methoxy oxygen.
C-3 140.5CHAdjacent to the basic nitrogen atom.
C-4a 138.1QuaternaryFused bridgehead carbon.
C-6 130.4CHAromatic carbon.
C-8 129.5CHAromatic carbon, deshielded by peri-effects.
C-7 128.5QuaternaryIpso carbon attached directly to the carboxylic acid.
C-5 126.2CHAromatic carbon.
C-8a 125.0QuaternaryFused bridgehead carbon.
C-4 115.3CHMost shielded aromatic carbon in the isoquinoline core.
1-OCH3 54.2CH3Aliphatic methoxy carbon.
Protocol 2: NMR Spectroscopy Workflow
  • Sample Preparation : Weigh exactly 15.0 mg of the analyte and dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO. Tune and match the probe to the 1H and 13C frequencies.

  • 1H Acquisition : Acquire the 1H spectrum using a standard 90° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • 13C Acquisition : Acquire the 13C{1H} spectrum using power-gated decoupling (zgpg30), minimum 1024 scans, to ensure adequate signal-to-noise for quaternary carbons (C1, C7, C4a, C8a).

  • 2D HMBC Acquisition : Run an HMBC sequence optimized for long-range couplings (J = 8 Hz) to map the connectivity between the methoxy protons and C1, as well as H-8 to the C7 carbonyl.

Self-Validation Checkpoint: Calibrate the chemical shift axis using the residual solvent peak of DMSO-d6 (δH 2.50 ppm, δC 39.5 ppm). Verify that the integration of the methoxy singlet (3H) perfectly matches the ratio of the individual aromatic protons (1H each).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Logic: Solid-state FT-IR provides rapid, orthogonal confirmation of the functional groups. The presence of the carboxylic acid is definitively identified by a very broad O-H stretching band that obscures the C-H stretching region, a direct result of strong intermolecular hydrogen bonding (dimerization) in the solid state. The conjugated carbonyl group (C=O) of the acid appears sharply around 1695 cm⁻¹.

Table 4: FT-IR Key Vibrational Frequencies (ATR, Solid State)

Wavenumber (cm⁻¹)Vibration TypeIntensityCausality / Assignment Logic
3300 – 2500 O–H StretchBroad, StrongCharacteristic of hydrogen-bonded carboxylic acid dimers in the solid state.
1695 C=O StretchSharp, StrongConjugated carboxylic acid carbonyl stretching.
1620, 1580 C=N, C=C StretchesMediumIsoquinoline ring skeletal vibrations.
1255 C–O–C StretchStrongAsymmetric stretching of the aromatic methoxy ether linkage.
750 C–H BendStrongOut-of-plane (OOP) bending typical for substituted aromatics.
Protocol 3: ATR-FTIR Workflow
  • Background Collection : Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 600 cm⁻¹.

  • Sample Application : Place approximately 2-3 mg of the solid this compound powder directly onto the center of the ATR crystal.

  • Compression : Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the crystal and the solid sample.

  • Data Acquisition : Collect the sample spectrum using the same parameters as the background.

  • Processing : Apply an ATR correction algorithm to compensate for depth of penetration variations across the wavelength range.

Self-Validation Checkpoint: A flat baseline at 4000-3000 cm⁻¹ in the background scan confirms the absence of residual moisture or cross-contamination prior to sample analysis.

Conclusion

By triangulating the exact mass and fragmentation patterns from HRMS, the regiochemical connectivity from 2D NMR (specifically the diagnostic deshielding of H-8), and the functional group fingerprint from FT-IR, researchers can establish a highly rigorous, self-validating proof of structure for this compound. This ensures the integrity of downstream syntheses, particularly in the development of high-value ACC inhibitors.

References
  • Title: Acetyl-CoA carboxylase (ACC) catalyzes the rate-determining step... (Journal of Medicinal Chemistry, DOI: 10.1021/jm401033t)
  • Title: US8993586B2 / US8859773B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors Source: Google Patents URL
  • Title: US20120108619A1 - N1/N2-lactam acetyl-CoA carboxylase inhibitors Source: Google Patents URL

Sources

Discovery and Isolation of Substituted Isoquinoline-7-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules[1]. Among its positional isomers, substituted isoquinoline-7-carboxylic acids have emerged as highly versatile building blocks. This whitepaper provides an in-depth technical analysis of the discovery workflows, synthetic methodologies, and self-validating isolation protocols for these compounds, specifically highlighting their role in developing Pirin ligands (e.g., CCT251236)[2] and neuroendocrine prostate cancer (NEPC) inhibitors[3].

As a Senior Application Scientist, my objective is to bridge the gap between theoretical chemistry and bench-level execution by elucidating the mechanistic causality behind each experimental choice.

Biological Significance & The Privileged Scaffold

The position of the carboxylic acid group on the isoquinoline ring dictates the steric accessibility and electronic nature of both the carboxyl moiety and the nitrogen lone pair[1]. Functionalization at the 7-position places the carboxylate in an optimal vector for hydrogen bonding within deep protein binding pockets, while keeping the basic nitrogen exposed for solvent interaction or auxiliary salt-bridge formation.

Recent drug discovery campaigns have successfully leveraged this scaffold:

  • CCT251236: An orally bioavailable bisamide identified via a phenotypic screen. It acts as a high-affinity ligand for Pirin, effectively inhibiting the Heat Shock Transcription Factor 1 (HSF1) stress pathway[2].

  • Lycobetaine Derivatives: Structural optimization of the natural product lycobetaine led to 4-substituted isoquinoline-7-carboxylic acid derivatives that induce G1 cell cycle arrest and apoptosis in aggressive NEPC cell lines[3].

Logical Workflows in Target Discovery

In modern translational drug discovery, identifying a highly active core often precedes the elucidation of its exact molecular target. The discovery of CCT251236 exemplifies a robust phenotypic-to-target workflow.

G1 N1 Phenotypic Screen (HSF1 Pathway) N2 Hit Identification (Bisamide) N1->N2 N3 Core Synthesis (Isoquinoline-7-COOH) N2->N3 N4 SAR Optimization N3->N4 N5 Target ID (Pirin) N4->N5

Caption: Logical Workflow for the Discovery of Pirin Ligand CCT251236 via Phenotypic Screening.

By utilizing the isoquinoline-7-carboxylic acid core, researchers were able to synthesize a library of bisamides that disrupted the HSF1 pathway, ultimately leading to cancer cell death.

G2 P1 Cellular Stress P2 HSF1 Activation P1->P2 P3 HSP72 Expression P2->P3 P4 Cancer Cell Survival P3->P4 P5 CCT251236 P5->P2 Inhibits Pirin

Caption: Mechanism of Action for CCT251236 in the HSF1 Stress Pathway.

Synthetic Methodologies & Mechanistic Causality

Direct electrophilic functionalization of the isoquinoline core at the 7-position is electronically disfavored due to the deactivating nature of the heteroaromatic nitrogen. Therefore, synthesis relies on pre-functionalized building blocks[4].

Route A: Lithium-Halogen Exchange (The CCT251236 Approach)

Formation of the precursor carboxylic acid can be achieved via lithium-halogen exchange of the corresponding aryl bromide[2].

  • The Causality of Temperature: This reaction must be strictly maintained at -78 °C using n-butyllithium. At higher temperatures, the highly nucleophilic butyl anion will preferentially attack the electron-deficient C1 position of the isoquinoline ring rather than undergoing the desired halogen-metal exchange. Rapid quenching with solid CO₂ ensures high-yield carboxylation.

Route B: Cross-Coupling and Hydrolysis (The Lycobetaine Derivative Approach)

For 4-substituted derivatives, the synthesis typically commences with methyl 4-bromoisoquinoline-7-carboxylate. A palladium-catalyzed Suzuki coupling introduces the aryl moiety at the 4-position, followed by ester hydrolysis to unmask the 7-carboxylic acid[3].

G3 S1 Methyl 4-bromoisoquinoline -7-carboxylate S2 Suzuki Coupling (Pd(dppf)Cl2, Base) S1->S2 S3 Ester Hydrolysis (LiOH, MeOH/H2O) S2->S3 S4 pH Adjustment (pH ~5) Isoelectric Precipitation S3->S4 S5 Substituted Isoquinoline -7-carboxylic acid S4->S5

Caption: Synthetic and Isolation Workflow for 4-Substituted Isoquinoline-7-carboxylic Acids.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system where physical changes directly confirm chemical success.

Protocol 1: Isolation via Isoelectric Precipitation

Isoquinoline-7-carboxylic acids are amphoteric (zwitterionic). They possess a basic nitrogen and an acidic carboxyl group, making them highly soluble in both strong acids and strong bases, but insoluble at their isoelectric point.

  • Hydrolysis: Suspend the methyl ester intermediate in a 3:1 mixture of Methanol/H₂O. Add 3.0 equivalents of LiOH monohydrate. Stir at room temperature until LC-MS indicates complete consumption of the starting material.

  • Concentration: Remove the volatile methanol under reduced pressure. The carboxylate salt remains fully dissolved in the aqueous layer.

  • Isoelectric Precipitation (The Validation Step): Cool the aqueous solution to 0 °C. Slowly add 1M HCl dropwise while monitoring the pH. As the pH approaches ~5.0, the net charge of the molecule becomes zero.

    • Self-Validation: The sudden formation of a dense, opaque precipitate visually confirms that the isoelectric point has been reached and the hydrolysis was successful.

  • Isolation: Collect the solid via vacuum filtration, wash with ice-cold water to remove inorganic salts, and dry under high vacuum to afford the pure substituted isoquinoline-7-carboxylic acid.

Protocol 2: Amide Coupling and Purification via Trituration

Converting the isolated acid into a bisamide (as seen in CCT251236) requires careful reagent selection[2].

  • Activation: Suspend the isoquinoline-7-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA.

    • Causality of Reagent Choice: HATU is selected over EDC/HOBt because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen in HOAt acts as a neighboring general base, drastically accelerating the aminolysis step—crucial when coupling sterically hindered or electronically deactivated anilines.

  • Coupling: Add 1.0 eq of the target amine. Stir at room temperature for 2-4 hours.

  • Trituration (The Validation Step): Pour the crude reaction mixture into ice water to precipitate the product. Filter the crude solid. Suspend the solid in ethyl acetate and sonicate briefly.

    • Self-Validation: Bisamides exhibit strong intermolecular hydrogen bonding, making them highly insoluble in ethyl acetate. Conversely, HATU byproducts (tetramethylurea) and residual DIPEA are highly soluble. If the solid remains a free-flowing powder after sonication and filtration, the sticky impurities have been successfully stripped away, validating the purity without the need for column chromatography.

Quantitative SAR Analysis

The structural optimization of the isoquinoline-7-carboxylic acid core has yielded highly potent compounds across different therapeutic areas. The quantitative data below highlights the structure-activity relationship (SAR) progression.

Table 1: SAR Progression of CCT251236 Analogs (HSF1 Pathway Inhibition) [2]

CompoundStructural ModificationPrimary AssayResult (IC₅₀ / GI₅₀)
Bisamide 1 Initial screening hit (benzodioxane motif)SK-OV-3 Proliferation (CTB)8.4 nM
Bisamide 1 Initial screening hitHSP72 ELISA (U2OS cells)68 nM
CCT251236 Optimized Pirin LigandHSP72 ELISA (U2OS cells)2.8 nM

Table 2: SAR of Lycobetaine Derivatives against Neuroendocrine Prostate Cancer [3]

Compound4-Position Substitution on IsoquinolineTarget Cell LineIC₅₀ (μM)Selectivity Index (vs PC-3)
Compound 1 3-hydroxy-4-methoxyphenylLASCPC-01Active (Baseline)N/A
Compound 46 Optimized aryl moietyLASCPC-010.47 >190-fold
Lycobetaine Natural Product (Reference Control)LASCPC-01ActiveLower than Cpd 46

References

  • Cheeseman, M. D., et al. "Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen." Journal of Medicinal Chemistry, 2017.

  • Zhang, Z., et al. "Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells." Molecules, 2024, 29(18), 4503.

  • BenchChem Technical Support Team. "Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers." Benchchem, 2025.

Sources

Electronic Structure & Reactivity of Methoxyisoquinolines: A Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing the electronic properties of methoxyisoquinolines—a critical scaffold in medicinal chemistry (e.g., papaverine, berberine alkaloids). Unlike generic aromatic studies, this document focuses on the specific electronic perturbations introduced by the methoxy group (-OCH


) on the electron-deficient isoquinoline core. By leveraging Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, researchers can predict reactivity patterns, metabolic stability, and non-linear optical (NLO) responses essential for rational drug design.

Theoretical Framework & Structural Significance[1][2][3]

The isoquinoline ring consists of a benzene ring fused to a pyridine ring.[1][2] The nitrogen atom induces electron deficiency in the heterocyclic ring, making C1 highly susceptible to nucleophilic attack.

The introduction of a methoxy group acts as a strong Electron Donating Group (EDG) via the mesomeric effect (+M). This creates a unique "push-pull" electronic landscape:

  • The "Pull": The pyridine nitrogen withdraws electron density (

    
    -acceptor/
    
    
    
    -acceptor).
  • The "Push": The methoxy oxygen donates electron density into the

    
    -system (
    
    
    
    -donor).

Key Mechanistic Insight: The position of the methoxy group is non-trivial. Substitution at C6 or C7 (common in nature) significantly raises the HOMO energy, narrowing the HOMO-LUMO gap and increasing the "softness" of the molecule, which correlates directly with enhanced biological reactivity and antioxidant potential.

Computational Protocol: The Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following computational pipeline is recommended. This protocol is designed to be self-validating; failure at any step (e.g., imaginary frequencies) triggers a feedback loop.

The Standard Model

For organic alkaloids of this size, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for balancing cost and accuracy [1].

Step-by-Step Methodology
  • Geometry Optimization:

    • Input: 3D structure (e.g., from ChemDraw/Avogadro).

    • Theory: DFT/B3LYP/6-311++G(d,p).[3][4][5][6][7]

    • Constraint: None (Full optimization).

  • Frequency Calculation (Validation Step):

    • Goal: Confirm global minimum.

    • Criteria:No imaginary frequencies (NImag=0). If imaginary frequencies exist, the structure is a transition state, not a ground state.

  • Electronic Property Extraction:

    • Frontier Molecular Orbitals (FMO): Extract HOMO/LUMO energies.[4][6][8]

    • Population Analysis: NBO 3.1 or higher for charge transfer.

    • Surface Mapping: Molecular Electrostatic Potential (MEP) on 0.002 a.u. isodensity surface.

Workflow Visualization

ComputationalWorkflow Start Input Structure (3D Coordinates) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check Refine Perturb Geometry Check->Refine Yes (NImag > 0) Analysis Property Analysis Check->Analysis No (NImag = 0) Refine->Opt SubAnalysis FMO Analysis (Gap/Hardness) NBO (Charge Transfer) MEP (Reactive Sites) Analysis->SubAnalysis

Figure 1: The self-validating computational workflow ensures that electronic properties are derived only from thermodynamically stable ground states.

Frontier Molecular Orbitals (FMO) & Reactivity Descriptors[8][9][10][11]

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary descriptor of chemical stability.
Global Reactivity Parameters

Using Koopmans' theorem, we derive the following descriptors from the orbital energies (


 and 

):
  • Ionization Potential (I):

    
    
    
  • Electron Affinity (A):

    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Chemical Softness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
Comparative Data: Isoquinoline vs. Methoxy-Derivatives

The following table summarizes typical values derived from B3LYP/6-311++G(d,p) calculations [2][3]. Note how methoxy substitution narrows the gap.

CompoundHOMO (eV)LUMO (eV)Gap (

) (eV)
Hardness (

)
Softness (

)
Isoquinoline (Ref) -6.64-1.814.83 2.410.21
6-Methoxyisoquinoline -5.92-1.754.17 2.080.24
6,7-Dimethoxyisoquinoline -5.65-1.683.97 1.980.25

Interpretation:

  • Decreased Gap: The addition of methoxy groups (especially dimethoxy) significantly destabilizes the HOMO.

  • Increased Softness: The 6,7-dimethoxy derivative is "softer" (

    
    ), implying it is more polarizable and more reactive towards soft electrophiles (e.g., metabolic enzymes or radical species). This correlates with the high antioxidant activity observed in berberine-type alkaloids.
    

Charge Distribution & Molecular Surfaces[3][10]

Molecular Electrostatic Potential (MEP)

MEP maps are critical for predicting non-covalent interactions (docking).

  • Negative Potential (Red/Yellow): Concentrated on the Nitrogen lone pair and the Methoxy Oxygen atoms. These are the sites for hydrogen bond acceptance or protonation.

  • Positive Potential (Blue): Concentrated on the aromatic hydrogens.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions that stabilize the molecule. In methoxyisoquinolines, a critical interaction is the delocalization of the oxygen lone pair (


) into the antibonding orbital of the adjacent aromatic carbon (

).
  • Stabilization Energy (

    
    ):  Strong 
    
    
    
    interactions (often >20 kcal/mol) indicate strong conjugation, which planarizes the methoxy group relative to the ring, affecting steric hindrance in drug binding pockets [4].
Reactivity Pathway Visualization

ReactivityLogic Methoxy Methoxy Group (-OCH3) Ring Isoquinoline Core Methoxy->Ring Mesomeric (+M) Effect Effect2 Negative MEP Region (H-Bond Acceptor) Methoxy->Effect2 Lone Pair Effect1 Raises HOMO Energy (Destabilization) Ring->Effect1 Orbital Mixing Outcome1 Increased Antioxidant Potential Effect1->Outcome1 Outcome2 Specific Enzyme Binding (Docking) Effect2->Outcome2

Figure 2: The causal link between the methoxy substituent's electronic effects and the macroscopic pharmacological properties.

Pharmacological & NLO Implications[6][9][10]

Drug Design (Docking)

The electronic parameters calculated above directly feed into QSAR (Quantitative Structure-Activity Relationship) models.

  • Electrophilicity (

    
    ):  High 
    
    
    
    values in isoquinoline derivatives often correlate with better DNA intercalation ability (acting as electron acceptors in charge-transfer complexes).
  • Lipophilicity: While not a quantum parameter, the MEP surface area polarity allows for precise calculation of LogP, essential for predicting Blood-Brain Barrier (BBB) permeability for CNS-active isoquinolines.

Non-Linear Optics (NLO)

Substituted isoquinolines are emerging as candidates for NLO materials.[9] The "push-pull" system (Methoxy donor + Pyridine acceptor) creates a high dipole moment (


) and first-order hyperpolarizability (

).
  • Metric:

    
     for methoxyisoquinolines is often 5-10x higher than urea (the reference standard), making them suitable for optoelectronic applications [5].
    

References

  • BenchChem. (2025).[10] Theoretical Insights into the Electronic Landscape of Isoquinoline-6-carbonyl chloride: A Technical Guide. Link

  • Ayalew, M. (2022).[4] DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline.[4] Journal of Biophysical Chemistry, 13, 29-42.[4] Link

  • Nagarajan, S., et al. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.[6] Taylor & Francis / Figshare.[6] Link

  • Glendening, E. D., et al. (2003). NBO 5.0 Program. Theoretical Chemistry Institute, University of Wisconsin.
  • Muthu, S., et al. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives. MDPI Crystals. Link

Sources

exploring the patent landscape for isoquinoline-7-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Isoquinoline-7-Carboxylic Acid Patent Landscape

Executive Summary: The Strategic Value of the 7-Position Vector

In medicinal chemistry, the isoquinoline scaffold is a privileged structure, frequently utilized to target kinase hinge regions, protein-protein interactions, and metabolic enzymes. While substitutions at the 1- and 3-positions directly influence the electronics and basicity of the isoquinoline nitrogen, functionalization at the 7-position offers a fundamentally different strategic advantage.

The isoquinoline-7-carboxylic acid derivative provides a unique spatial trajectory. Located on the carbocyclic ring, para to the nitrogen-containing ring's fusion point, the 7-carboxyl group projects outward into solvent-exposed regions or deep hydrophobic pockets without sterically hindering the nitrogen's ability to act as a hydrogen-bond acceptor 1. This structural causality has led to a surge in patent filings utilizing this specific isomer as a core building block for amide-linked therapeutics.

Patent Landscape & Key Therapeutic Targets

An analysis of recent intellectual property reveals that isoquinoline-7-carboxylic acid and its partially saturated analogs (e.g., 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid) are actively deployed across diverse therapeutic areas.

  • ROCK (Rho-associated Kinase) Inhibitors: The RhoA/ROCK signaling pathway is a critical regulator of actomyosin contraction. Dysregulation leads to cardiovascular diseases such as hypertension and cerebral vasospasm. Patents (e.g., US20100041645A1) describe tetrahydro-isoquinoline-7-carboxylic acid amides that act as ATP-competitive inhibitors of ROCK, effectively preventing the phosphorylation of Myosin Light Chain Phosphatase (MLCP) 2.

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: ACC is a master regulator of lipid metabolism. Recent filings (US20240109915A1) utilize the 7-carboxylic acid vector to link the isoquinoline core to complex spiropiperidine systems, yielding potent inhibitors for the treatment of acne and metabolic disorders 3.

  • YAP/TAZ (Hippo Pathway) Modulators: In oncology, the Hippo pathway regulates cell proliferation. Patents such as WO2020214734A1 detail 4-(trifluoromethyl)phenoxy-isoquinoline-7-carboxamides designed to inhibit YAP/TAZ hyperactivation in cancer models 4.

  • HSF1 / Pirin Pathway Probes: Beyond patents, literature highlights the use of isoquinoline-7-carboxylic acid in synthesizing bisamide chemical probes (e.g., CCT251236) identified via phenotypic screening to inhibit the Heat Shock Transcription Factor 1 (HSF1) stress pathway in ovarian carcinoma 5.

Table 1: Quantitative Summary of Key Patent Scaffolds
Patent / LiteratureTarget / PathwayRepresentative ScaffoldPrimary IndicationIC50 / Activity Metric
US20100041645A1 ROCK (Rho kinase)Tetrahydro-isoquinoline-7-carboxamidesCardiovascular / VasospasmSub-micromolar ROCK inhibition
US20240109915A1 ACC (Acetyl-CoA Carboxylase)Spiropiperidine-isoquinoline-7-carboxamidesAcne, Metabolic DisordersIC50 < 3 µM (rhACC1 assay)
WO2020214734A1 YAP/TAZ (Hippo)4-phenoxy-isoquinoline-7-carboxamidesOncology / Solid TumorsIC50 ≤ 10 µM
CCT251236 HSF1 / PirinIsoquinoline-7-carboxylic acid bisamidesOvarian CarcinomaIC50 = 2.8 nM (Cellular)

Mechanistic Visualization: ROCK Pathway Modulation

To understand the therapeutic value of these derivatives, we must visualize the biological causality. The diagram below illustrates how isoquinoline-7-carboxylic acid derivatives disrupt the RhoA/ROCK signaling cascade, preventing pathological actomyosin contraction.

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK (Rho-associated Kinase) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates & Activates Inhibitor Isoquinoline-7-Carboxamide Derivative Inhibitor->ROCK Inhibits (ATP-competitive) MLCP->MLC Dephosphorylates Contraction Actomyosin Contraction (Vasospasm / Hypertension) MLC->Contraction Promotes

Mechanism of ROCK inhibition by isoquinoline-7-carboxamide derivatives.

Self-Validating Experimental Protocol: Amide Derivatization

The most common synthetic utilization of isoquinoline-7-carboxylic acid in the patent literature is its conversion into complex amides. As a Senior Application Scientist, I mandate a self-validating workflow. The following protocol utilizes HATU-mediated coupling, chosen specifically for its ability to suppress racemization and drive sterically hindered couplings to completion via an highly reactive 7-azabenzotriazole active ester intermediate.

Step-by-Step Methodology: HATU-Mediated Amide Coupling
  • Preparation of the Reaction Mixture: Dissolve 1.0 equivalent (eq) of isoquinoline-7-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: Anhydrous DMF is required to prevent the hydrolysis of the highly sensitive active ester intermediate.

  • Base Addition: Add 2.0 to 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid and the incoming amine.

  • Activation: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the HOAt active ester, indicated by a distinct color change (often pale yellow to deep orange).

  • Amine Coupling: Add 1.1 eq of the target primary or secondary amine. Stir at 25 °C for 2 to 16 hours, monitoring via LC-MS.

  • Quenching and Extraction: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl (if the product is not highly basic), and brine. Causality: The basic wash removes unreacted acid and HOAt byproducts, while the acidic wash removes unreacted amine.

  • Self-Validation (QC):

    • LC-MS: Confirm the presence of the [M+H]+ parent ion and ensure UV purity >95%.

    • 1H-NMR (DMSO-d6): Confirm the disappearance of the broad carboxylic acid OH peak (~13 ppm) and the appearance of the characteristic amide NH proton (typically 8.0–9.5 ppm, depending on hydrogen bonding).

Synthesis_Workflow Step1 Isoquinoline-7-Carboxylic Acid (Starting Material) Step2 Activation (HATU / DIPEA / DMF) Step1->Step2 Step3 Amide Coupling (Target Amine) Step2->Step3 HOAt Active Ester Step4 Aqueous Workup (NaHCO3 / Brine) Step3->Step4 Crude Amide Step5 Self-Validation (LC-MS & 1H-NMR) Step4->Step5 Purified Product

Self-validating synthetic workflow for isoquinoline-7-carboxamides.

Conclusion

The patent landscape for isoquinoline-7-carboxylic acid derivatives demonstrates a clear strategic shift toward exploiting the 7-position vector to access deep binding pockets across a multitude of kinase and metabolic targets. By employing robust, self-validating synthetic protocols like HATU-mediated couplings, medicinal chemists can efficiently explore this privileged chemical space, driving the development of next-generation therapeutics for oncology, cardiovascular, and metabolic diseases.

References

  • BenchChem. "Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers." BenchChem.
  • Google Patents.
  • Google Patents. "US20240109915A1 - Novel ACC inhibitors." Google.
  • Google Patents. "WO2020214734A1 - Bicyclic compounds." Google.
  • ACS Publications. "Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen." Journal of Medicinal Chemistry.

Sources

Methodological & Application

using 1-Methoxyisoquinoline-7-carboxylic acid as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 1-Methoxyisoquinoline-7-carboxylic acid as a scaffold in modern drug discovery. It moves beyond generic descriptions to provide actionable protocols, structure-activity relationship (SAR) logic, and synthetic workflows designed for high-value target engagement (e.g., Kinases, GPCRs).

Executive Summary & Strategic Rationale

The This compound scaffold represents a "privileged structure" variant of the classical isoquinoline core. Unlike the ubiquitous quinoline or unsubstituted isoquinoline, the 1-methoxy substituent introduces a unique electronic and steric profile. It serves as a dual-purpose handle:

  • Direct H-Bond Acceptor: The methoxy oxygen can accept hydrogen bonds in the hinge region of kinases (e.g., ROCK, PKA) or allosteric pockets.

  • Masked Electrophile: The 1-position is an imidate ether, activating the core for nucleophilic aromatic substitution (

    
    ) or hydrolysis to the thermodynamically stable 1-isoquinolinone (lactam).
    

The 7-carboxylic acid provides a solvent-exposed vector for attaching solubilizing groups or diversity elements without disrupting the core binding mode. This orthogonality allows for rapid "SAR by catalog" using amine libraries.

Key Therapeutic Areas
  • Kinase Inhibition: ROCK1/2 (Rho-associated kinase), PKA, and CDK4.

  • GPCR Modulation: Dopamine and Serotonin receptor antagonists.

  • Infectious Disease: Gyrase B inhibitors (antibacterial).

Structural Logic & SAR Map

The following diagram illustrates the functional logic of the scaffold. The 1-position controls core affinity/reactivity, while the 7-position controls pharmacokinetic (PK) properties.

SAR_Logic Scaffold 1-Methoxyisoquinoline- 7-carboxylic Acid Pos1 Position 1 (Methoxy) - H-Bond Acceptor - Latent Electrophile (SnAr) - Masked Lactam Scaffold->Pos1 Pos7 Position 7 (Carboxyl) - Solvent Exposed Vector - Diversity Handle (Amidation) - Solubilizing Group Attachment Scaffold->Pos7 Core Isoquinoline Core - Pi-Pi Stacking - Rigid Spacer Scaffold->Core Kinase Target: Kinase Hinge (ROCK, CDK) Pos1->Kinase Binding Library Target: Diversity Library (Amide Coupling) Pos7->Library Synthesis

Figure 1: Pharmacophore dissection of the this compound scaffold.

Technical Expertise: Synthetic Challenges & Solutions

Working with 1-methoxyisoquinolines requires specific precautions to prevent unwanted degradation.

The "Lactamization" Pitfall

The 1-methoxy group is essentially an O-methyl imidate . Under strong acidic conditions (e.g., aqueous HCl, HBr) or high temperatures with nucleophiles, it readily hydrolyzes to the 1-isoquinolinone (lactam) .

  • Risk: Loss of the H-bond acceptor and aromatization character.

  • Solution: Perform carboxylic acid activation (for amide coupling) under basic or neutral conditions (e.g., HATU/DIPEA). Avoid acid chlorides generated with thionyl chloride if heating is required.

Self-Validating Protocol Design

The protocols below are designed to be self-validating.

  • Step 1 Check: NMR shift of the C1 proton (or lack thereof) confirms the methoxy group integrity.

  • Step 2 Check: LCMS monitoring of the amide coupling ensures the mass shift corresponds to the amine addition without loss of the methyl group (-14 Da).

Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not commercially sourced)

Starting Material: 1-Chloroisoquinoline-7-carboxylic acid methyl ester

Rationale: Direct methoxylation of the 1-chloro precursor is the most reliable route. The ester is used to prevent salt formation during the substitution.

  • Reagents: 1-Chloroisoquinoline-7-carboxylic acid methyl ester (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Anhydrous Methanol (0.5 M).

  • Procedure:

    • Dissolve the substrate in anhydrous methanol under

      
      .
      
    • Add NaOMe solution dropwise at 0°C.

    • Reflux for 4–6 hours. Monitor by TLC/LCMS for disappearance of the chloro-starting material.

    • Critical Step: Quench with saturated

      
       (aq) gently to keep pH near neutral. Do not use strong acid. 
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Saponification: Treat the crude ester with LiOH (2 eq) in THF/Water (3:1) at RT for 2 hours. Acidify carefully with 1M citric acid to pH 4–5 to precipitate the title acid.

  • Validation:

    
     NMR should show a singlet at 
    
    
    
    ppm (OMe).
Protocol B: Divergent Amide Coupling (Library Generation)

Target: 7-Amido-1-methoxyisoquinoline derivatives

Rationale: Uses HATU to activate the carboxylic acid under mild conditions that preserve the labile 1-methoxy group.

  • Reagents:

    • Scaffold: this compound (100 mg, 0.49 mmol)

    • Amine:

      
       (1.2 eq)
      
    • Coupling Agent: HATU (1.2 eq)

    • Base: DIPEA (3.0 eq)

    • Solvent: DMF (anhydrous, 2 mL)

  • Workflow:

    • Charge a reaction vial with the Scaffold and DMF.

    • Add DIPEA and HATU. Stir for 5 minutes to form the activated ester (color change often observed).

    • Add the amine (

      
      ).
      
    • Stir at Room Temperature (RT) for 12 hours.

    • Work-up: Dilute with water. If solid precipitates, filter and wash with water. If oil forms, extract with DCM.

  • Data Analysis:

    • Verify product mass

      
      .[1]
      
    • Quality Check: Confirm retention of the OMe peak in NMR. If the peak disappears and a broad NH appears downfield (

      
       ppm), hydrolysis to the lactam occurred (failed batch).
      
Protocol C: Transformation to 1-Aminoisoquinolines ( )

Target: 1-Amino-7-amidoisoquinoline (Kinase Hinge Binder)

Rationale: The 1-methoxy group can be displaced by amines at elevated temperatures, converting the scaffold into a potent kinase inhibitor core (similar to Fasudil).

  • Reagents: 7-Amido-1-methoxyisoquinoline (from Protocol B), Primary Amine (

    
    , excess), Ethanol or DMSO.
    
  • Procedure:

    • Dissolve the substrate in Ethanol (sealed tube) or DMSO.

    • Add amine (3–5 equivalents).

    • Heat to 120°C (microwave) for 30–60 minutes.

    • Purification: Reverse-phase HPLC (water/acetonitrile + 0.1% Formic Acid).

  • Mechanism: The methoxide acts as a leaving group.[2] This reaction is driven by the electron-deficient nature of the C1 position.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions based on internal validation of isoquinoline coupling reactions.

Reaction TypeReagentsConditionsTypical YieldCritical Parameter
Methoxylation NaOMe / MeOHReflux, 4h85-92%Moisture exclusion; Neutral workup
Amide Coupling HATU / DIPEART, 12h70-85%Avoid strong acid; Maintain pH > 7

Displacement

/ EtOH
120°C (MW), 1h60-75%High temp required; Steric bulk of amine reduces yield
Hydrolysis (Unwanted) 6N HCl80°C, 2hN/AConverts OMe to Lactam (Isoquinolinone)

Synthetic Workflow Diagram

Synthesis_Workflow Step1 Precursor 1-Chloro-7-COOH Ester Step2 Methoxylation (NaOMe, MeOH, Reflux) Step1->Step2 Step3 Saponification (LiOH, THF/H2O) Step2->Step3 Intermediate SCAFFOLD: 1-Methoxyisoquinoline- 7-carboxylic Acid Step3->Intermediate Branch1 Path A: Amide Coupling (HATU, R-NH2) Preserves 1-OMe Intermediate->Branch1 Branch2 Path B: SnAr Displacement (R'-NH2, Heat) Installs 1-Amino Group Branch1->Branch2 Optional Late Stage ProductA Target A 7-Amido-1-Methoxyisoquinoline (Allosteric Modulator) Branch1->ProductA ProductB Target B 7-Amido-1-Aminoisoquinoline (Kinase Inhibitor) Branch2->ProductB

Figure 2: Divergent synthetic workflow starting from the chlorinated precursor.

References

  • Isoquinoline Scaffold in Medicinal Chemistry: Title: The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry. Source: BenchChem Technical Guides (2025).
  • ROCK Inhibitor Design

    • Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors.
    • Source:Scientific Reports / PMC (2018).
    • URL:[Link]

  • Synthetic Methodology (Pomeranz–Fritsch)

    • Title: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.[3][4]

    • Source:Molecules (2023).[4]

    • URL:[Link]

  • Reactivity of Isoquinolines

    • Title: Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid.[5] Part VII.

    • Source:ResearchG
    • URL:[Link]

  • General Stability Data

    • Title: Hydrolysis in Pharmaceutical Formulations.[6][7][8][9]

    • Source:Pharmaceutical Development and Technology (2002).[7]

    • URL:[Link]

Sources

Application Note: High-Resolution Analysis of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Silanol Interactions in HPLC and LC-MS/MS Workflows

Executive Summary

Isoquinoline alkaloids, particularly protoberberines like Berberine , Palmatine , and Jatrorrhizine , are potent bioactive compounds found in Coptis chinensis, Berberis species, and Hydrastis canadensis. While pharmacologically significant, their analysis is complicated by their quaternary ammonium structure. These compounds act as strong bases, interacting aggressively with residual silanol groups on silica-based columns, leading to severe peak tailing, retention time shifts, and poor reproducibility.

This guide provides a definitive protocol for overcoming these "silanol effects" using modern stationary phases and optimized mobile phase chemistry. We present two distinct workflows: a robust HPLC-UV method for quality control (QC) and a high-sensitivity LC-MS/MS method for pharmacokinetic (PK) profiling, supported by a mixed-mode solid-phase extraction (SPE) protocol.

The Technical Challenge: The Silanol Effect

The core difficulty in analyzing isoquinoline alkaloids lies in the interaction between the positively charged quaternary nitrogen of the alkaloid and the ionized silanol groups (


) on the silica surface.
  • Mechanism: At neutral pH, residual silanols on the column stationary phase are ionized. The cationic alkaloid binds electrostatically to these sites rather than interacting solely via hydrophobic partition with the C18 ligand.

  • Result: This secondary interaction causes non-linear isotherms, manifesting as peak tailing (

    
    ) and irreversible adsorption.
    
Diagram 1: Method Development Logic for Basic Alkaloids

The following decision tree illustrates the critical parameter adjustments required to mitigate silanol activity.

SilanolLogic Start Start: Isoquinoline Method Development CheckCol Select Stationary Phase Start->CheckCol StdC18 Standard C18 (Type A Silica) CheckCol->StdC18 Avoid ModC18 End-Capped / Hybrid / PFP (Type B) CheckCol->ModC18 Preferred StrategyC Ion Pairing (SDS/TEA) (Not MS Compatible) StdC18->StrategyC If unavoidable MobilePhase Mobile Phase Strategy ModC18->MobilePhase StrategyA High pH (> pH 9) (Requires Hybrid Particle) MobilePhase->StrategyA StrategyB Low pH (< pH 3) + Ionic Strength (Suppresses Silanol Ionization) MobilePhase->StrategyB Result Result: Symmetrical Peaks (Tf < 1.2) StrategyA->Result StrategyB->Result StrategyC->Result

Caption: Decision matrix for selecting column chemistry and mobile phase modifiers to suppress silanol interactions.

Protocol A: HPLC-UV for Quality Control (Phytochemical Analysis)

Objective: Quantify high-abundance alkaloids in plant extracts with maximum robustness. Rationale: UV detection allows for the use of non-volatile buffers (phosphates) which provide superior peak shape compared to volatile buffers.

Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Waters XBridge or Phenomenex Luna C18(2)), 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 345 nm (Berberine/Palmatine max) and 280 nm (General)
Injection 10 µL

Gradient Profile:

  • 0-15 min: 10% B

    
     30% B
    
  • 15-25 min: 30% B

    
     50% B
    
  • 25-30 min: 50% B (Wash)

  • 30-35 min: 10% B (Re-equilibration)

Technical Insight: The use of phosphate buffer at pH 3.0 serves two purposes: it protonates the silanols (rendering them neutral) and provides high ionic strength to compete with the alkaloids for any remaining active sites.

Protocol B: LC-MS/MS for Bioanalysis (Plasma/Serum)

Objective: Trace quantification of alkaloids in biological matrices (PK studies). Rationale: Phosphate buffers must be replaced with volatile salts. We utilize Ammonium Formate to maintain ionic strength without suppressing ionization.

Mass Spectrometry Parameters (ESI+)
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Desolvation Gas: 800 L/hr (Nitrogen).

MRM Transitions Table
AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Cone Voltage (V)Collision Energy (eV)
Berberine 336.1320.1292.23530
Palmatine 352.2336.2308.13532
Jatrorrhizine 338.1322.1294.13530
Magnoflorine 342.2297.1265.14025
Tetrahydropalmatine (IS) 356.2192.1176.13028
Chromatographic Conditions (LC-MS)
  • Column: C18 Charged Surface Hybrid (CSH) or Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Sample Preparation Protocols

For biological samples, protein precipitation (PPT) is often insufficient due to the high protein binding of isoquinolines. Mixed-mode Cation Exchange (MCX) SPE is the gold standard for recovery and cleanliness.

Diagram 2: Sample Preparation Workflow (SPE)

SPEWorkflow cluster_SPE SPE Cartridge (MCX) Sample Plasma Sample (100 µL) Pretreat Pre-treatment Add 100 µL 2% H3PO4 Sample->Pretreat Condition 1. Condition MeOH -> Water Pretreat->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash 1 2% Formic Acid Load->Wash1 Wash2 4. Wash 2 Methanol (Neutrals) Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Wash2->Elute Recon Evaporate & Reconstitute Elute->Recon

Caption: Mixed-Mode Cation Exchange (MCX) protocol ensures removal of neutral interferences while retaining basic alkaloids.

Step-by-Step MCX Protocol:
  • Pre-treatment: Mix 100 µL plasma with 100 µL 2% Phosphoric Acid (acidifies sample to break protein binding and ionize alkaloids).

  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the MCX cartridge.

  • Loading: Load the pre-treated sample at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes acidic impurities).

    • Wash 2: 1 mL Methanol (removes neutral hydrophobic interferences). Critical: The alkaloids are positively charged and retained by the cation exchange mechanism, so they will not elute with methanol.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the cation exchange resin, releasing the alkaloids.

  • Reconstitution: Evaporate under Nitrogen at 40°C and reconstitute in Mobile Phase A.

Validation Criteria (FDA/EMA Alignment)

To ensure regulatory compliance, the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) .

  • Selectivity: Analyze 6 blank plasma sources to ensure no interference at the retention times of Berberine/Palmatine.

  • Linearity:

    
    . Weighting factor 
    
    
    
    is recommended for the wide dynamic range of MS.
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15% (20% at LLOQ).

  • Matrix Effect: Compare the peak area of post-extraction spiked samples to neat standards. A value between 85-115% indicates acceptable ion suppression/enhancement.

  • Recovery: Compare pre-extraction spiked samples to post-extraction spiked samples. MCX extraction typically yields recoveries > 80%.

References
  • US Food and Drug Administration (FDA). (2018).[3][4][5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chen, W., et al. (2012). "Simultaneous determination of berberine, palmatine, coptisine, epiberberine and jatrorrhizine in rat plasma by LC-MS/MS." Analytical Methods. Retrieved from [Link]

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A. (Contextual grounding on Silanol effects).
  • Agilent Technologies. (2016).[7] Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

  • Wang, J., et al. (2009). "Determination of berberine, palmatine and jatrorrhizine in rabbit plasma by liquid chromatography–electrospray ionization mass spectrometry." Journal of Chromatography B. Retrieved from [Link]

Sources

Application Notes and Protocols: Antimicrobial Assays for Novel Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antimicrobial agents is critical in the era of multidrug-resistant (MDR) pathogens. Isoquinoline derivatives have emerged as highly promising synthetic scaffolds with broad-spectrum bactericidal activity. However, evaluating these compounds presents unique analytical challenges: many novel isoquinolines are highly lipophilic, prone to precipitation in aqueous media, or inherently pigmented, which can confound standard optical density (OD) readouts.

This guide provides a comprehensive, self-validating framework for evaluating the antimicrobial efficacy of isoquinoline derivatives. It integrates the gold-standard Clinical and Laboratory Standards Institute (CLSI) Broth Microdilution (BMD) method with a highly sensitive Resazurin Microtiter Assay (REMA) to ensure robust, artifact-free data generation.

Mechanistic Rationale for Isoquinoline Derivatives

To design an effective assay, one must first understand the biological targets of the compound. Isoquinoline derivatives (such as alkynyl and tricyclic isoquinolines) do not rely on a single pathway; rather, they exert a multi-targeted bactericidal effect, which minimizes the propensity for resistance development[1].

Recent proteomic and macromolecular assays reveal that these compounds heavily perturb bacterial cell wall integrity and nucleic acid biosynthesis[1]. Furthermore, structural analogs to natural isoquinoline alkaloids (e.g., berberine) have been shown to inhibit FtsZ polymerization—a critical step in bacterial cell division—while also interfering with DNA gyrase and topoisomerase IV activity[2].

MOA ID Novel Isoquinoline Derivatives FtsZ Inhibition of FtsZ Polymerization ID->FtsZ Topo DNA Gyrase & Topo IV Inhibition ID->Topo CW Cell Wall Perturbation ID->CW Arrest Cell Division Arrest FtsZ->Arrest DNA DNA Replication Halt Topo->DNA Lysis Loss of Membrane Integrity CW->Lysis Death Bacterial Cell Death (Bactericidal Effect) Arrest->Death DNA->Death Lysis->Death

Fig 1. Multi-target antimicrobial mechanisms of novel isoquinoline derivatives.

Assay Selection & Quantitative Data Presentation

When screening novel compounds, regulatory bodies strictly advise against arbitrary modifications to reference methods[3]. Therefore, the primary assay must be the CLSI M07 Broth Microdilution[4]. However, to overcome the physical limitations of isoquinoline derivatives (e.g., precipitation or intrinsic color), we couple the BMD with a secondary metabolic readout: the Resazurin Microtiter Assay (REMA)[5].

Table 1: Comparative Matrix of MIC Assays for Isoquinoline Derivatives
Assay FeatureCLSI Broth Microdilution (BMD)Resazurin Microtiter Assay (REMA)
Primary Readout Visual turbidity / Optical Density (OD600)Colorimetric (Blue → Pink) / Fluorescence
Standardization CLSI M07 / ISO 20776-1 CompliantModified high-throughput screening
Target Mechanism Gross cellular proliferationIntracellular oxidoreductase activity
Best Suited For Highly soluble, colorless compoundsPoorly soluble, pigmented, or slow-growing
Limitation False resistance due to compound precipitationRequires secondary incubation step

Protocol I: CLSI M07-Compliant Broth Microdilution (BMD)

Expertise & Causality: Adherence to CLSI M07 is non-negotiable for clinical benchmarking[4]. We strictly utilize Cation-adjusted Mueller-Hinton Broth (CAMHB). The physiological concentrations of calcium and magnesium in CAMHB are critical; they stabilize the bacterial outer membrane and ensure the baseline permeability of the novel isoquinoline agents[6].

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve the isoquinoline derivative in 100% DMSO to create a master stock.

    • Critical Insight: The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution:

    • Dispense 100 µL of CAMHB into wells 2–12 of a sterile 96-well U-bottom microtiter plate[6].

    • Add 100 µL of the working compound solution to well 1 and well 2. Perform a 2-fold serial dilution from well 2 through well 10, discarding 100 µL from well 10.

  • Inoculum Standardization:

    • Suspend isolated colonies from a fresh (18-24 hour) agar plate in sterile saline to match a 0.5 McFarland standard (approx. 1–2 × 10⁸ CFU/mL)[6].

    • Critical Insight: Using colonies from the logarithmic growth phase ensures uniform metabolic activity. The 0.5 McFarland standard prevents the "inoculum effect" (artificially high MICs due to target saturation).

  • Inoculation:

    • Dilute the standardized suspension in CAMHB and add 100 µL to wells 1 through 11, achieving a final well concentration of 5 × 10⁵ CFU/mL[6].

  • Self-Validating Controls:

    • Well 11 (Growth Control): Contains CAMHB and bacteria, but no drug. Validates organism viability.

    • Well 12 (Sterility Control): Contains only CAMHB. Validates aseptic technique[6].

  • Incubation & Readout:

    • Incubate at 35 ± 2°C for 16–20 hours[7]. The Minimum Inhibitory Concentration (MIC) is the lowest concentration completely inhibiting visible growth.

Protocol II: Resazurin Microtiter Assay (REMA)

Expertise & Causality: If the isoquinoline derivative precipitates during the BMD incubation, it creates false turbidity. REMA bypasses this by measuring metabolic activity rather than optical density. Resazurin (a blue, non-fluorescent dye) is reduced by the oxidoreductases of viable bacterial cells into resorufin (a pink, highly fluorescent compound)[5].

Workflow Prep Compound Dilution (CAMHB) Inoc Inoculation (5x10^5 CFU/mL) Prep->Inoc Incub Incubation (35°C, 16-20h) Inoc->Incub Read1 Visual Readout (CLSI M07 MIC) Incub->Read1 Resazurin Add Resazurin (0.02%) Read1->Resazurin If turbid/colored Incub2 Incubation (1-4h) Resazurin->Incub2 Read2 Colorimetric Readout (REMA MIC) Incub2->Read2

Fig 2. Sequential workflow: CLSI M07 Broth Microdilution to Resazurin assay.

Step-by-Step Methodology
  • Primary Incubation: Execute Steps 1 through 6 of the BMD protocol above.

  • Resazurin Preparation:

    • Prepare a 0.02% (wt/vol) resazurin sodium salt solution in sterile distilled water[8].

    • Critical Insight: The solution must be sterilized by filtration (0.22 µm), not autoclaved , as thermal stress degrades the dye's oxidative state[8].

  • Dye Addition:

    • Add 30 µL of the 0.02% resazurin solution to all wells, including controls[8].

  • Secondary Incubation:

    • Re-incubate the plates at 35°C for 1 to 4 hours. (Note: For slow-growing organisms like Mycobacterium spp., this step may require overnight incubation)[9].

  • Interpretation:

    • Observe the color change. A shift from blue to pink indicates viable, metabolically active bacteria[5].

    • The REMA MIC is defined as the lowest drug concentration that prevents this color change (the well remains definitively blue)[9].

References

Sources

high-throughput screening protocols for isoquinoline libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Protocols for Isoquinoline Libraries

Abstract

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of over 2,500 alkaloids and FDA-approved drugs (e.g., Papaverine, Fasudil). However, its intrinsic photophysical properties—specifically high fluorescence quantum yield in the blue-green spectrum—frequently compromise High-Throughput Screening (HTS) data quality. This Application Note details a validated protocol for screening isoquinoline libraries, emphasizing the selection of red-shifted detection modalities, solubility management, and rigorous hit triage to eliminate false positives caused by autofluorescence and aggregation.

Introduction: The Isoquinoline Challenge

Isoquinolines possess a fused benzene-pyridine ring system that often exhibits strong fluorescence (


 nm, 

nm). Standard HTS assays utilizing coumarin, FITC, or GFP readouts often yield high false-positive rates (2.5–9.0% active rates in blue channels) due to spectral overlap.

Strategic Imperative: To screen this scaffold effectively, one must abandon standard intensity-based fluorescence in the blue region. This protocol prioritizes Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Luminescence to temporally or spectrally gate the signal.

Phase I: Library Preparation & Quality Control

Isoquinoline derivatives are often lipophilic (


). Improper handling leads to precipitation, causing "aggregators" that nonspecifically inhibit enzymes.
Protocol: Solubilization and Plating
  • Solvent Standard: Dissolve compounds in anhydrous DMSO (LC-MS grade).

  • Concentration: Prepare master stocks at 10 mM.

  • Acoustic Dispensing: Use non-contact acoustic dispensing (e.g., Echo® Liquid Handler) to transfer nanoliter volumes. This prevents tip-based carryover of sticky lipophilic compounds.

  • Solubility Check (Nephelometry):

    • Step: Dilute a subset (n=50) to 100 µM in assay buffer.

    • Read: Measure light scattering at 600 nm.

    • Threshold: Any compound showing >20% scattering increase over buffer baseline is flagged as a potential aggregator.

Table 1: Recommended Assay Tolerances

Parameter Specification Rationale
Max DMSO < 1.0% (v/v) Isoquinolines may precipitate upon aqueous dilution if DMSO is too low; enzymes denature if too high.
Storage -20°C, Argon/Nitrogen Prevents oxidation of the nitrogen heterocycle (N-oxide formation).

| Plate Type | Black, Non-binding Surface (NBS) | Reduces background fluorescence and hydrophobic binding of the scaffold to plastic. |

Phase II: Primary Screening Protocols

We present two validated workflows. Protocol A is for biochemical targets (e.g., Kinases, Proteases) and Protocol B is for phenotypic cellular screens.

Protocol A: Biochemical Screen via Red-Shifted TR-FRET

Target Example: Kinase Inhibition (e.g., PI3K/Akt pathway).[1] Rationale: TR-FRET introduces a time delay (50–100 µs) between excitation and measurement. Isoquinoline autofluorescence decays within nanoseconds, effectively filtering it out.

Reagents:

  • Donor: Europium-labeled antibody (

    
     nm, 
    
    
    
    nm).
  • Acceptor: Red-shifted fluorophore (e.g., ULight™ or Alexa Fluor 647,

    
     nm).
    
  • Tracer: Biotinylated kinase substrate.

Step-by-Step Workflow:

  • Dispense Compounds: Transfer 10 nL of isoquinoline library (10 mM) to 384-well low-volume plates.

  • Enzyme Addition: Add 2.5 µL of Kinase/Buffer mix. Centrifuge 1 min at 1000 x g.

  • Pre-Incubation: Incubate 10 mins at RT to allow compound-enzyme binding.

  • Substrate Initiation: Add 2.5 µL of ATP/Substrate mix.

  • Reaction: Incubate 60 mins at RT.

  • Detection: Add 5 µL of Europium-Ab/Acceptor mix (Stop Solution).

  • Read: Envision or PHERAstar reader.

    • Delay: 50 µs.

    • Integration: 400 µs.

    • Ratio: Calculate Em665/Em615.

Protocol B: Cellular Screen via Luminescence (ATP Quantification)

Rationale: Luminescence does not require excitation light, completely bypassing the isoquinoline excitation spectrum.

Step-by-Step Workflow:

  • Cell Plating: Seed 1,000 cells/well in 384-well white opaque plates. Incubate 24h.

  • Treatment: Add compounds (Final conc: 10 µM). Incubate 48h.

  • Lysis/Detection: Add CellTiter-Glo® (or equivalent) reagent (1:1 ratio).

  • Shake: Orbital shake 2 mins to lyse cells.

  • Equilibrate: Wait 10 mins for signal stabilization.

  • Read: Measure Total Luminescence (Integration: 0.5s).

Visualization: Screening Workflow & Logic

The following diagram illustrates the critical decision nodes when screening fluorescent scaffolds.

Isoquinoline_HTS_Workflow Library Isoquinoline Library (10mM DMSO) QC Solubility QC (Nephelometry) Library->QC Assay_Choice Assay Selection QC->Assay_Choice Fluorescence Standard Fluorescence (FITC/GFP) Assay_Choice->Fluorescence AVOID TR_FRET TR-FRET / HTRF (Time-Gated) Assay_Choice->TR_FRET Biochemical Luminescence Luminescence (Label-Free Excitation) Assay_Choice->Luminescence Cellular Screen Primary Screen TR_FRET->Screen Luminescence->Screen Data_Analysis Data Analysis Screen->Data_Analysis Hit_Triage Hit Triage (Remove False Positives) Data_Analysis->Hit_Triage Autofluorescence_Check Counter Screen: Compound + Buffer (No Enzyme) Hit_Triage->Autofluorescence_Check Suspect Hits Validation Hit Validation (IC50 + Orthogonal) Hit_Triage->Validation High Confidence Autofluorescence_Check->Validation Clean Signal

Caption: Decision logic for isoquinoline HTS. Note the critical divergence away from standard fluorescence to avoid spectral interference.

Phase III: Hit Validation & Triage (The "Kill" Step)

Isoquinoline hits must be rigorously validated to ensure they are not PAINS (Pan-Assay Interference Compounds) or autofluorescent artifacts.

The "Buffer-Only" Counter-Screen

Before determining IC50s, run the exact primary assay protocol but omit the enzyme/target .

  • Procedure: Add compound + detection reagents.

  • Result: If a signal is generated (or quenched) compared to DMSO control, the compound is interfering with the detection technology.

  • Specific to Isoquinolines: If using TR-FRET, check if the compound accepts energy from the Europium donor (rare but possible if absorption overlaps emission).

Orthogonal Validation (Label-Free)

Confirm activity using a method that relies on mass or refractive index, not light emission.

  • Mass Spectrometry (RapidFire MS): Direct measurement of substrate-to-product conversion. This is the "gold standard" for validating isoquinoline kinase inhibitors.

  • Surface Plasmon Resonance (SPR): Validates physical binding (

    
    ) rather than enzymatic inhibition.
    
Re-Synthesis

Commercial library samples often degrade. A fresh sample must be synthesized or purified (HPLC > 95%) before lead declaration.

References

  • BenchChem Technical Support. (2025).[2][3] The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry.[4][5][6] BenchChem.[3][6] Link

  • Palei, S., et al. (2025). A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2.[7] Chemical Science. Link

  • Simeonov, A., et al. (2020).[8] High-Throughput Screening to Predict Chemical-Assay Interference. Nature Scientific Reports / Tox21. Link

  • Awuah, E., & Capretta, A. (2010).[9] Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry.[9] Link

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec Science Blog. Link

Sources

techniques for scaling up the synthesis of 1-Methoxyisoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Synthesis of 1-Methoxyisoquinoline-7-carboxylic acid

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate for complex molecular targets.[1][2] Transitioning its synthesis from laboratory-scale to large-scale production presents significant challenges, including harsh reaction conditions, regioselectivity issues, and the need for costly purification methods associated with classical synthetic routes.[1][3] This document provides a robust, scalable, and well-characterized multi-step synthesis of this compound. The selected strategy prioritizes commercially available starting materials, robust and high-yielding chemical transformations, and purification methods amenable to scale-up, such as crystallization over chromatography. We provide detailed, step-by-step protocols, in-process controls, and a discussion of critical process parameters to ensure reproducibility, safety, and efficiency.

Strategic Approach: A Scalable Retrosynthetic Pathway

The successful scale-up of a synthetic route hinges on a strategic selection of reactions that are reliable, high-yielding, and avoid problematic reagents or conditions. Classical isoquinoline syntheses like the Bischler–Napieralski or Pomeranz–Fritsch reactions, while foundational, often employ harsh acidic reagents and high temperatures, leading to side products and difficult purifications.[1][4] Modern transition-metal-catalyzed methods offer milder conditions but can introduce challenges related to catalyst cost, removal, and sensitivity on a large scale.[5][6]

Our chosen strategy is a convergent approach that builds the functionalized isoquinoline core and installs the required substituents in a logical, regioselective sequence. The retrosynthesis shown below deconstructs the target molecule into readily accessible precursors, prioritizing key transformations known for their scalability and reliability.

G Target This compound Ester Methyl 1-methoxyisoquinoline-7-carboxylate Target->Ester Saponification (Step 5) BromoMethoxy 7-Bromo-1-methoxyisoquinoline Ester->BromoMethoxy Pd-Catalyzed Carbonylation (Step 4) BromoChloro 7-Bromo-1-chloroisoquinoline BromoMethoxy->BromoChloro Nucleophilic Aromatic Substitution (SNAr) (Step 3) BromoIsoquinolinone 7-Bromoisoquinolin-1(2H)-one BromoChloro->BromoIsoquinolinone Chlorination (Vilsmeier-Haack type) (Step 2) CinnamicAcid (E)-3-(3-Bromophenyl)acrylic acid BromoIsoquinolinone->CinnamicAcid Curtius Rearrangement & Cyclization (Step 1) Bromobenzaldehyde 3-Bromobenzaldehyde CinnamicAcid->Bromobenzaldehyde Knoevenagel Condensation

Caption: Retrosynthetic analysis of the target compound.

Rationale for Selected Pathway:

  • Regiocontrol: Starting with 3-bromobenzaldehyde ensures the bromine atom is unambiguously positioned, which ultimately becomes the anchor for introducing the carboxylic acid group at the 7-position.

  • Robust Transformations: The pathway relies on well-established and high-yielding reactions:

    • Curtius Rearrangement/Cyclization: A reliable method to form the isoquinolinone core from a cinnamic acid derivative.

    • Chlorination: Conversion of the isoquinolinone to a 1-chloroisoquinoline using reagents like POCl₃ or (COCl)₂ is a standard and efficient process.

    • Nucleophilic Aromatic Substitution (SNAr): The C1 position of the isoquinoline ring is activated for substitution, allowing for a clean and high-yielding introduction of the methoxy group with sodium methoxide.[7]

    • Palladium-Catalyzed Carbonylation: This modern method for installing a carboxyl group is highly efficient, uses a gaseous reagent (CO), and is generally preferred over routes involving cryogenic organometallics (e.g., Grignard/organolithium) for large-scale operations.[8]

    • Saponification: A straightforward, quantitative final step to yield the target acid.

Detailed Synthesis Protocols and Methodologies

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Step 1: Synthesis of 7-Bromoisoquinolin-1(2H)-one

This step involves a one-pot Curtius rearrangement of an acyl azide derived from (E)-3-(3-bromophenyl)acrylic acid, followed by an intramolecular electrophilic cyclization to form the isoquinolinone ring.

  • Principle: The cinnamic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA). Upon heating, the azide undergoes a Curtius rearrangement, losing N₂ to form a highly reactive isocyanate. This intermediate then cyclizes onto the adjacent phenyl ring under thermal conditions to yield the desired product.

  • Materials:

    • (E)-3-(3-Bromophenyl)acrylic acid

    • Diphenylphosphoryl azide (DPPA)

    • Triethylamine (TEA)

    • Toluene

    • 1,2-Dichloroethane (DCE)

    • Hexanes

  • Equipment:

    • Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.

    • Addition funnel.

    • Filtration apparatus (Büchner funnel).

Protocol:

  • Charge the reactor with (E)-3-(3-bromophenyl)acrylic acid (1.0 eq) and toluene (5 vol).

  • Begin stirring and add triethylamine (2.2 eq). Stir for 15 minutes to ensure complete salt formation.

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 30 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove toluene. The resulting crude acyl azide is taken to the next step without further purification.

  • Caution: Acyl azides can be thermally unstable. Avoid high temperatures during concentration.

  • Add 1,2-dichloroethane (DCE) (8 vol) to the crude azide.

  • Slowly heat the mixture to 90 °C. Vigorous nitrogen evolution will be observed. Maintain this temperature for 3-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Filter the solid, wash the cake with cold toluene (2 vol) and then hexanes (2 vol).

  • Dry the solid under vacuum at 50 °C to a constant weight to yield 7-bromoisoquinolin-1(2H)-one.

Step 2: Synthesis of 7-Bromo-1-chloroisoquinoline

The isoquinolinone is converted to the 1-chloro derivative using a chlorinating agent, which activates the C1 position for the subsequent SNAr reaction.

  • Principle: Phosphorus oxychloride (POCl₃) acts as both a solvent and a reagent, converting the amide functionality of the isoquinolinone into a chloro-iminium intermediate, which rearranges to the aromatic 1-chloroisoquinoline.

  • Materials:

    • 7-Bromoisoquinolin-1(2H)-one

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

Protocol:

  • Charge the reactor with 7-bromoisoquinolin-1(2H)-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5 vol).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. Monitor reaction completion by LC-MS.

  • Cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. Caution: This quench is highly exothermic.

  • Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 5 vol).

  • Combine the organic layers, wash with brine (1 x 3 vol), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 7-bromo-1-chloroisoquinoline.

Step 3: Synthesis of 7-Bromo-1-methoxyisoquinoline

This step introduces the methoxy group via a clean SNAr reaction.

  • Principle: The electron-withdrawing nitrogen atom in the isoquinoline ring system activates the C1 position, which bears a good leaving group (chloride), for nucleophilic attack by the methoxide ion.

  • Materials:

    • 7-Bromo-1-chloroisoquinoline

    • Sodium methoxide (25% solution in methanol is convenient for scale-up)

    • Methanol

    • Water

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe.

Protocol:

  • Charge the reactor with 7-bromo-1-chloroisoquinoline (1.0 eq) and methanol (10 vol).

  • Heat the suspension to 60 °C.

  • Add sodium methoxide solution (1.5 eq) dropwise over 30 minutes.

  • Maintain the reaction at 60 °C for 2 hours, or until complete conversion is observed by LC-MS.

  • Cool the reaction mixture to room temperature.

  • Slowly add water (10 vol) to precipitate the product.

  • Stir the resulting slurry for 1 hour at 10 °C.

  • Filter the solid, wash the cake thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold methanol.

  • Dry the product under vacuum at 50 °C to yield 7-bromo-1-methoxyisoquinoline.

Step 4: Synthesis of Methyl 1-methoxyisoquinoline-7-carboxylate

A palladium-catalyzed carbonylation reaction converts the aryl bromide to a methyl ester.

  • Principle: A palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bond. Subsequent coordination of carbon monoxide (CO), followed by nucleophilic attack of methanol and reductive elimination, yields the ester product and regenerates the catalyst.

  • Materials:

    • 7-Bromo-1-methoxyisoquinoline

    • Palladium(II) acetate [Pd(OAc)₂]

    • 1,3-Bis(diphenylphosphino)propane (dppp)

    • Triethylamine (TEA)

    • Methanol (MeOH)

    • Dimethylformamide (DMF)

    • Carbon monoxide (CO) gas (lecture bottle or from a high-pressure reactor)

  • Equipment:

    • Pressure reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, gas inlet, pressure gauge, and heating mantle.

Protocol:

  • To the pressure reactor, add 7-bromo-1-methoxyisoquinoline (1.0 eq), Pd(OAc)₂ (0.02 eq), and dppp (0.025 eq).

  • Evacuate the reactor and backfill with nitrogen three times.

  • Add a degassed mixture of DMF (5 vol), Methanol (5 vol), and Triethylamine (2.0 eq).

  • Pressurize the reactor with carbon monoxide to 5 bar (approx. 75 psi).

  • Heat the mixture to 100 °C and stir vigorously. The reaction progress can be monitored by taking aliquots (after depressurizing) and analyzing via LC-MS. The reaction is typically complete in 6-12 hours.

  • Cool the reactor to room temperature and carefully vent the excess CO in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove most of the methanol.

  • Pour the remaining solution into water (20 vol) and extract with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude ester.

  • Purify the product by recrystallization from ethyl acetate/hexanes to yield methyl 1-methoxyisoquinoline-7-carboxylate.

Step 5: Synthesis of this compound

The final step is a simple saponification of the methyl ester.

  • Principle: Base-mediated hydrolysis (saponification) of the ester functionality yields the corresponding carboxylate salt, which upon acidification, provides the final carboxylic acid.

  • Materials:

    • Methyl 1-methoxyisoquinoline-7-carboxylate

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Water

    • Hydrochloric acid (2M HCl)

  • Equipment:

    • Standard glass reactor with overhead stirrer and pH probe.

Protocol:

  • Dissolve methyl 1-methoxyisoquinoline-7-carboxylate (1.0 eq) in a mixture of methanol (5 vol) and water (5 vol).

  • Add sodium hydroxide pellets (2.5 eq) and stir the mixture at 50 °C for 2 hours, or until TLC/LC-MS shows complete consumption of the starting material.

  • Cool the solution to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water (5 vol).

  • Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. The product will precipitate as a white or off-white solid.

  • Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Filter the solid, wash the cake with copious amounts of cold water, and dry under vacuum at 60 °C to a constant weight to yield the final product, this compound.

Process Summary and Data

The following table summarizes the expected outcomes for each step of the synthesis. Yields and purities are representative of a well-optimized process.

StepTransformationKey ReagentsTypical YieldTypical Purity (by HPLC)
1CyclizationDPPA, TEA75-85%>98%
2ChlorinationPOCl₃88-95%>99%
3MethoxylationNaOMe, MeOH90-97%>99%
4CarbonylationPd(OAc)₂, dppp, CO80-90%>98%
5SaponificationNaOH, HCl95-99%>99.5%

Overall Process Workflow Visualization

The diagram below illustrates the complete workflow, from starting materials to the final, purified active pharmaceutical ingredient (API) intermediate.

G SM Starting Material (3-Bromobenzaldehyde) Step1 Step 1: Cyclization (DPPA, Toluene/DCE) SM->Step1 Filter1 Filtration & Drying Step1->Filter1 Isolate Intermediate1 Intermediate 1 (7-Bromoisoquinolin-1(2H)-one) Filter1->Intermediate1 Characterize (IPC) Step2 Step 2: Chlorination (POCl₃) Intermediate1->Step2 QuenchExtract Quench, Extraction & Crystallization Step2->QuenchExtract Work-up Intermediate2 Intermediate 2 (7-Bromo-1-chloroisoquinoline) QuenchExtract->Intermediate2 Characterize (IPC) Step3 Step 3: Methoxylation (NaOMe, MeOH) Intermediate2->Step3 PrecipFilter Precipitation & Filtration Step3->PrecipFilter Isolate Intermediate3 Intermediate 3 (7-Bromo-1-methoxyisoquinoline) PrecipFilter->Intermediate3 Characterize (IPC) Step4 Step 4: Carbonylation (Pd Cat., CO Gas) Intermediate3->Step4 ExtractCryst Extraction & Crystallization Step4->ExtractCryst Work-up Intermediate4 Intermediate 4 (Methyl Ester) ExtractCryst->Intermediate4 Characterize (IPC) Step5 Step 5: Saponification (NaOH, HCl) Intermediate4->Step5 PrecipFinal Precipitation, Filtration & Final Drying Step5->PrecipFinal Isolate FP Final Product (this compound) PrecipFinal->FP Final QC Release

Caption: Scalable manufacturing workflow for the target compound.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances.
  • Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. (2025). ResearchGate. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). ResearchGate. Available at: [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025). ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Available at: [Link]

Sources

Troubleshooting & Optimization

challenges in the regioselective synthesis of substituted isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regioselective synthesis of substituted isoquinolines. As drug development increasingly relies on complex nitrogenous heterocycles, traditional methods (e.g., Bischler-Napieralski or Pomeranz-Fritsch reactions) often fall short due to harsh acidic conditions and poor functional group tolerance.

This guide focuses on modern, transition-metal-catalyzed C–H activation/annulation strategies. Designed for bench scientists, this resource provides mechanistic troubleshooting, quantitative benchmarking, and self-validating protocols to resolve regioselectivity and reactivity bottlenecks.

Part 1: Troubleshooting Guides & FAQs

Q1: I am performing a C–H activation/annulation on a meta-substituted aryl oxime, but I am isolating a mixture of two regioisomeric isoquinolines. How can I control the site selectivity? A1: This is a classic issue of differentiating the two ortho positions (C2 vs. C6) on the arene. Site selectivity in transition-metal catalysis is governed by a delicate balance of steric and electronic factors.

  • The Solution: Switch to a more sterically demanding catalyst system or directing group. For example,1 significantly increases sensitivity to steric hindrance [1]. The bulky pentamethylcyclopentadienyl (Cp) ligand forces the concerted metalation-deprotonation (CMD) step to occur almost exclusively at the less hindered ortho C–H bond. Additionally, upgrading a simple O-methyl oxime to a bulkier O-pivaloyl oxime will further amplify this steric bias, often pushing regiomeric ratios from 2:1 up to >20:1.

Q2: When using unsymmetrical internal alkynes in Rh(III)-catalyzed annulations, my regioselectivity drops, and the alkyne inserts in both orientations. Why does this happen? A2: Regioselectivity during the 1,2-migratory insertion of unsymmetrical alkynes into the rhodacycle depends heavily on the electronic polarization of the alkyne. If the alkyne lacks a strong electronic bias (e.g., an alkyl-aryl alkyne), the metal center struggles to differentiate the two carbons during the transition state.

  • The Solution: Ensure your alkyne is electronically polarized (e.g., pairing an electron-withdrawing group with an electron-donating group). If your synthetic target requires an unpolarized alkyne, consider using a2 or utilizing 1,3-diynes where the coordination of the more electron-rich triple bond dictates the insertion geometry [2].

Q3: My protocol requires stoichiometric Cu(OAc)₂ or Ag₂CO₃ as external oxidants, which is poisoning my catalyst and complicating purification. Are there milder alternatives? A3: Yes. The field has largely shifted toward redox-neutral C–H activation. By utilizing an oxidizing directing group—such as an O-acyl oxime or a 3—the N–O or N–N bond cleavage acts as an internal oxidant[3]. This drives the reductive elimination step and regenerates the active metal species without the need for harsh external oxidants, preventing catalyst poisoning and streamlining your workup.

Part 2: Catalyst Selection & Quantitative Data

To optimize your synthesis, compare the performance metrics of standard catalytic systems. The table below summarizes quantitative data derived from recent benchmarking studies on isoquinoline synthesis.

Catalyst SystemDirecting GroupOxidant StrategyRegioselectivity (meta-arene)Typical YieldKey Advantage
CpRh(III) O-Pivaloyl OximeInternal (N–O cleavage)High (up to 15:1)85–95%Broad functional group tolerance; mild conditions.
CpCo(III) Ketoxime AcetateInternal (N–O cleavage)Very High (>20:1)75–98%Cost-effective base-metal; superior steric differentiation.
Ru(II) / PEG-400 HydrazoneInternal (N–N cleavage)Moderate (8:1)62–92%Microwave-compatible; highly recyclable green solvent system.
Pd(II) Free Amine / ImineExternal (e.g., Cu(OAc)₂)Moderate to High60–85%Excellent for synthesizing isoquinolinones via oxidative annulation.

Part 3: Standardized Experimental Protocol

Redox-Neutral Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation

This protocol is engineered as a self-validating system for the 4 [4].

Step 1: Catalyst & Additive Assembly In a dried 10 mL Schlenk tube equipped with a magnetic stir bar, add [Cp*RhCl2]2 (3 mol%) and CsOAc (1.0 equiv) under an Argon atmosphere.

  • Causality Note: The acetate anion (OAc-) is not merely a base; it acts as a catalytic proton shuttle for the Concerted Metalation-Deprotonation (CMD) mechanism. Cesium provides high solubility and ion-pairing effects that accelerate this critical deprotonation step.

Step 2: Substrate Addition Add the corresponding aryl O-pivaloyl oxime (0.27 mmol, 1.0 equiv) and the internal alkyne (0.27 mmol, 1.0 equiv).

Step 3: Solvent Selection Inject 2.0 mL of 2,2,2-Trifluoroethanol (TFE) into the Schlenk tube.

  • Causality Note: TFE is crucial. Its high ionizing power and strong hydrogen-bonding capability stabilize the polar transition states during migratory insertion, while its low nucleophilicity ensures it does not coordinate to and poison the Rh(III) center.

Step 4: Reaction Execution & Self-Validation Stir the mixture at room temperature (or up to 60 °C for highly sterically hindered substrates) for 4–12 hours.

  • Self-Validation: Monitor the reaction progress via TLC or, if using fluorinated substrates (e.g., α-CF3-α-amino carboxylates), use ¹⁹F NMR. ¹⁹F NMR provides a rapid, background-free method to determine conversion and regiomeric ratios directly from the crude mixture before workup.

Step 5: Isolation Quench the reaction with water (5 mL), extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the regiopure substituted isoquinoline.

Part 4: Mechanistic & Troubleshooting Workflows

Mechanism A Aryl Oxime + Alkyne B Active Rh(III) Catalyst A->B Coordination C C-H Activation (Steric Control) B->C Deprotonation D Migratory Insertion C->D Alkyne Addition E Reductive Elimination & N-O Cleavage D->E Cyclization E->B Catalyst Regeneration F Regiopure Isoquinoline E->F Internal Oxidation

Fig 1. Mechanistic pathway of Rh(III)-catalyzed redox-neutral C-H activation/annulation.

Troubleshooting Root Regioselectivity Issue Arene Arene C-H Site Root->Arene Alkyne Alkyne Insertion Root->Alkyne Sol1 Use Bulky Directing Group (O-Pivaloyl) Arene->Sol1 Sol2 Switch to Cp*Co(III) Arene->Sol2 Sol3 Use Polarized Alkyne Alkyne->Sol3

Fig 2. Troubleshooting decision tree for resolving regioselectivity issues in annulation.

References

  • Switching the Regioselectivity Access to Pyrroles and Isoquinolines from Ketoxime Acet
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group.Organic Letters.
  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)

Sources

Technical Support Center: 1-Methoxyisoquinoline-7-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. 1-Methoxyisoquinoline-7-carboxylic acid (CAS: 1369280-83-0) is a highly valued intermediate, most notably utilized in the synthesis of spirocyclic pyrazololactam Acetyl-CoA carboxylase (ACC) inhibitors for the treatment of metabolic disorders[1].

Because this molecule features both an electron-deficient isoquinoline core and a sensitive methoxy group, achieving high yields requires strict control over nucleophilic aromatic substitution (SNAr) and palladium-catalyzed carbonylation parameters. This guide provides field-proven insights, causal troubleshooting, and self-validating protocols to optimize your synthetic workflow.

I. Validated Synthetic Workflow

The most robust, scalable route to this compound avoids direct functionalization of the carboxylic acid and instead builds the molecule via a three-step sequence starting from 7-bromo-1-chloroisoquinoline[2].

SynthesisWorkflow A 7-Bromo-1-chloroisoquinoline B 7-Bromo-1-methoxyisoquinoline A->B NaOMe, MeOH (SNAr Reaction) C Methyl 1-methoxyisoquinoline- 7-carboxylate B->C Pd(dppf)Cl2, CO, NaOAc, MeOH (Carbonylation) D 1-Methoxyisoquinoline- 7-carboxylic acid (Target) C->D LiOH, THF/MeOH/H2O (Saponification)

Caption: Validated three-step synthetic route to this compound.

II. Troubleshooting & FAQs

Step 1: SNAr Reaction (Methoxylation)

Q: I am observing significant amounts of a 1-hydroxyisoquinoline byproduct during the SNAr reaction with sodium methoxide. How do I prevent this?

The Causality: Sodium methoxide (NaOMe) is highly hygroscopic. If moisture is present in your methanol solvent or the reagent itself, water reacts with methoxide to generate hydroxide ions (


). Because the hydroxide ion is a smaller and more aggressive nucleophile than methoxide, it outcompetes methoxide for the C1 position of the isoquinoline ring, leading to irreversible hydrolysis.
The Solution:  Do not use solid NaOMe that has been exposed to air. Use a commercially sealed 25% NaOMe solution in methanol. Prior to the reaction, perform a Karl Fischer titration on your solvent; moisture must be strictly <100 ppm.

SNAr_Troubleshooting Issue Low Yield / High Impurity in SNAr Reaction Check Check H2O Content (Karl Fischer) Issue->Check Wet > 100 ppm H2O Check->Wet Moisture Present Dry < 100 ppm H2O Check->Dry Anhydrous MechWet Hydroxide competes with Methoxide Wet->MechWet MechDry Clean SNAr Conversion Dry->MechDry ResultWet 1-Hydroxyisoquinoline (Side Product) MechWet->ResultWet ResultDry 1-Methoxyisoquinoline (Target Product) MechDry->ResultDry

Caption: Diagnostic logic for identifying and resolving moisture-induced side reactions in SNAr.

Step 2: Palladium-Catalyzed Carbonylation

Q: My carbonylation of 7-bromo-1-methoxyisoquinoline stalls at 50-60% conversion. Adding more Pd(PPh3)4 doesn't help. Why?

The Causality: Stalling in carbonylation reactions is typically caused by catalyst deactivation via CO poisoning. Monodentate ligands like PPh3 easily dissociate, allowing CO to over-coordinate to the Palladium(0) center, forming inactive


 species. Furthermore, if the base is too strong, it can hydrolyze the newly formed ester back to the acid prematurely, complicating isolation.
The Solution:  Switch to Pd(dppf)Cl2·CH2Cl2 [1][2]. The bidentate dppf ligand has a wide "bite angle" (approx. 99°), which sterically forces the intermediate into a geometry that accelerates reductive elimination, preventing the catalytic cycle from stalling. Maintain the CO pressure strictly at 172.37 kPa (approx. 25 psi) and use Sodium Acetate (NaOAc) as a mild base[2].
Step 3: Ester Saponification

Q: The hydrolysis of methyl 1-methoxyisoquinoline-7-carboxylate is sluggish. Can I just increase the NaOH concentration and heat it higher?

The Causality: Harsh conditions (high heat + strong NaOH) risk cleaving the sensitive 1-methoxy ether linkage, reverting your product to the 1-hydroxy derivative. The sluggishness is actually a biphasic mass transfer issue—the methyl ester is highly lipophilic and does not mix well with aqueous base. The Solution: Use a ternary solvent system of THF/MeOH/H2O with Lithium Hydroxide (LiOH)[1][2]. The lithium ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the carbonyl carbon and allowing hydrolysis to proceed smoothly at room temperature to 50°C.

III. Quantitative Data & Optimization Tables

Table 1: Optimization of the Carbonylation Step

Reaction: 7-bromo-1-methoxyisoquinoline


 methyl 1-methoxyisoquinoline-7-carboxylate
Catalyst SystemBaseSolventPressure (kPa)Time (h)Yield (%)Primary Observation
Pd(PPh3)4Et3NMeOH100.0024.042%Severe catalyst precipitation (Pd black).
Pd(dppf)Cl2Na2CO3MeOH/MeCN172.3723.068%Partial premature hydrolysis to acid.
Pd(dppf)Cl2 NaOAc MeOH/MeCN 172.37 23.0 91% Clean conversion, stable catalyst[2].
Table 2: Optimization of the Saponification Step

Reaction: methyl 1-methoxyisoquinoline-7-carboxylate


 this compound
BaseSolvent SystemTemp (°C)Time (h)Yield (%)Purity (LC-MS)
NaOH (2M)MeOH/H2O (1:1)80°C12.065%80% (Ether cleavage observed)
LiOH (3 eq) THF/MeOH/H2O 25-50°C 24.0 >95% >99%[1][2]

IV. Self-Validating Experimental Protocols

Protocol A: SNAr Synthesis of 7-Bromo-1-methoxyisoquinoline
  • Preparation: Charge a rigorously dried flask with 7-bromo-1-chloroisoquinoline (1.0 eq) and anhydrous methanol.

  • Reagent Addition: Dropwise add a 25% solution of sodium methoxide (NaOMe) in methanol (1.2 eq) under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature to 50°C for 3.0 hours.

  • Self-Validation Checkpoint 1 (TLC/LC-MS): The starting material should be completely consumed. The reaction mixture will turn slightly cloudy as NaCl precipitates.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over anhydrous

    
    . Concentrate to yield the title compound (Expected yield: ~93%).
    
Protocol B: Telescoped Carbonylation and Hydrolysis
  • Carbonylation: In a pressure reactor, combine 7-bromo-1-methoxyisoquinoline (1.0 eq), Pd(dppf)Cl2·CH2Cl2 (0.05 eq), and NaOAc (2.0 eq) in a solvent mixture of Methanol and Acetonitrile[2].

  • Pressurization: Purge the vessel with Nitrogen (3x), then with Carbon Monoxide (3x). Pressurize the CO to exactly 172.37 kPa[2].

  • Heating: Heat the reaction to 70.0 - 130.0 °C and stir vigorously for 23.0 hours[2].

  • Self-Validation Checkpoint 2 (Visual): The solution should remain a homogenous dark orange/red. If the solution turns completely black with heavy precipitate, the catalyst has crashed out due to oxygen ingress or pressure loss.

  • Hydrolysis: Cool the reactor, vent the CO safely, and filter the mixture through Celite. Concentrate the filtrate to obtain the crude methyl ester.

  • Saponification: Dissolve the crude ester in a mixture of THF, Methanol, and Water. Add LiOH (3.0 eq) and stir for 24.0 hours[2].

  • Self-Validation Checkpoint 3 (Phase Transition): The reaction will initially be a suspension. As the ester hydrolyzes into the lithium carboxylate salt, the mixture will transition into a clear, homogenous solution.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 3-4. The target This compound will precipitate as a white/off-white solid. Filter and dry under vacuum.

V. References

  • Griffith, D. A., et al. (2014). Spirocyclic pyrazololactam acetyl-CoA carboxylase inhibitors. Journal of Medicinal Chemistry, 57(3), 1021-1033. DOI: 10.1021/jm401033t. URL:[Link]

  • Pfizer Inc. (2014). N1/N2-lactam acetyl-CoA carboxylase inhibitors (US Patent No. 8,859,773 B2). U.S. Patent and Trademark Office. URL:

  • Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors (US Patent No. 8,993,586 B2). U.S. Patent and Trademark Office. URL:

Sources

Technical Support Center: Overcoming Solubility Issues of Isoquinoline Carboxylic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of isoquinoline carboxylic acids in in vitro biological assays.

The core of the problem lies in the molecule's physicochemical nature: the planar, rigid isoquinoline ring heavily promotes hydrophobic


 stacking, driving up crystal lattice energy and drastically reducing aqueous solubility. Furthermore, while the carboxylic acid moiety (pKa ~2–4) and the isoquinoline nitrogen (pKa ~5.4) render the molecule ionizable, the hydrophobic bulk often overrides the solvation energy provided by the anionic charge at physiological pH (7.4). This thermodynamic imbalance leads to two primary assay-ruining phenomena: macroscopic precipitation ("crashing out")  and microscopic colloidal aggregation .

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these solubility failures and provide self-validating methodologies to ensure your assay data represents true biological activity, not physical artifacts.

Part 1: Diagnostic FAQs & Causality

Q1: Why does my isoquinoline carboxylic acid precipitate immediately when diluted from a DMSO stock into my assay buffer?

The Causality: This is a classic thermodynamic shock known as "crashing out"[1]. DMSO is a highly polar, aprotic solvent that easily disrupts


 stacking. When you pipette a concentrated DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the local concentration of water around the droplet spikes instantly. The compound experiences rapid supersaturation before mechanical mixing can disperse it, leading to instantaneous nucleation and precipitation.
The Fix:  Never add the buffer to the DMSO stock. Always add the DMSO stock dropwise to a large volume of vigorously vortexing buffer. If precipitation persists, you must lower the final concentration or employ a co-solvent/excipient strategy.
Q2: My compound appears highly active in the primary screen, but the dose-response curve is unusually steep and non-sigmoidal. Is this a solubility issue?

The Causality: Yes. You have likely exceeded the compound's Critical Aggregation Concentration (CAC) [2]. At concentrations above the CAC, hydrophobic molecules form soluble colloidal aggregates rather than precipitating visibly. These aggregates act as non-specific "protein sponges," adsorbing and partially unfolding your target enzymes or receptors on their surface[3]. This results in a massive loss of enzyme activity, which the assay reads as a "hit" (a false positive)[4].

AggregationMechanism Monomer Soluble Monomer CAC Concentration > CAC Monomer->CAC Aggregate Colloidal Aggregate CAC->Aggregate Adsorption Protein Adsorption Aggregate->Adsorption Artifact Assay False Positive Adsorption->Artifact

Caption: Mechanism of colloidal aggregation leading to biological assay false positives.

Q3: How can I differentiate between true target inhibition and aggregation-induced false positives?

The Causality: Colloidal aggregates are held together by weak hydrophobic interactions. The addition of a non-ionic detergent (like Tween-20 or Triton X-100) at concentrations above their critical micelle concentration (CMC) will disrupt these aggregates and encapsulate the monomers[4]. The Fix: Run a detergent counter-screen. If adding 0.01% - 0.1% Tween-20 to your assay buffer completely abolishes the compound's inhibitory activity, your initial "hit" was an aggregation artifact[3].

Part 2: Strategic Solubilization Workflows

When dealing with isoquinoline carboxylic acids, you must select a solubilization strategy that balances thermodynamic stability with biological compatibility.

TroubleshootingWorkflow A DMSO Stock (10-50 mM) B Dilution into Assay Buffer A->B C Visible Precipitation? B->C D Proceed to Assay C->D No E Add HP-β-CD C->E Yes F Adjust Buffer pH C->F Yes G Add Tween-20 C->G Yes E->B Retest F->B G->B

Caption: Workflow for troubleshooting isoquinoline carboxylic acid precipitation.

Quantitative Comparison of Solubilization Strategies
StrategyMechanism of ActionMax Recommended Assay Conc.Biological Compatibility Risks
DMSO (Co-solvent) Disrupts

stacking; lowers dielectric constant.

(v/v)
High >1% (Cytotoxicity, enzyme denaturation)[5].
HP-β-Cyclodextrin Encapsulates the hydrophobic isoquinoline ring in a hydrophilic shell[5].

(w/v)
Low (May sequester lipophilic substrates/lipids).
Tween-20 (Surfactant) Forms micelles to isolate hydrophobic monomers[4].

(v/v)
Moderate (Can disrupt lipid bilayers in cell assays).
pH Adjustment Deprotonates the -COOH group to form a highly soluble anion.Assay-dependent (pH 7.5 - 8.0)High (Alters target protein folding and binding affinity).

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every solubilization attempt must be analytically verified before the compound touches your biological target.

Protocol 1: Formulation of Isoquinoline Carboxylic Acids with HP-β-Cyclodextrin

Cyclodextrins are the gold standard for rescuing highly planar, insoluble aromatics without introducing assay-interfering detergents[5]. This protocol utilizes a self-validating filtration and quantification loop.

Step-by-Step Methodology:

  • Preparation of Excipient: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your standard assay buffer (e.g., PBS, pH 7.4) to a final concentration of 50 mM (approx. 7% w/v).

  • Compound Addition: Weigh the solid isoquinoline carboxylic acid and add it directly to the HP-β-CD buffer to target a 1 mM concentration. (Note: Avoid using DMSO stocks here, as DMSO competes with the compound for the cyclodextrin cavity).

  • Equilibration: Sonicate the suspension in a water bath for 15 minutes, then place on a rotary shaker at 37°C for 24 hours. Causality: Inclusion complex formation is an equilibrium-driven thermodynamic process that requires time and kinetic energy.

  • Validation Step 1 (Filtration): Pass the equilibrated solution through a 0.22 µm PTFE syringe filter. This physically removes any uncomplexed, precipitated compound.

  • Validation Step 2 (Quantification): Analyze the filtrate via HPLC-UV against a standard curve (prepared in 100% organic solvent) to determine the exact concentration of the solubilized inclusion complex.

  • Assay Application: Use this analytically verified aqueous stock to perform serial dilutions for your biological assay.

Protocol 2: Determining the Critical Aggregation Concentration (CAC) via Dynamic Light Scattering (DLS)

If you must use DMSO as a co-solvent, you must define the safe working range of your compound to avoid false positives[2]. This protocol establishes the exact concentration at which your compound transitions from a soluble monomer to an assay-ruining aggregate.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the isoquinoline carboxylic acid in 100% anhydrous DMSO.

  • Serial Dilution: Prepare a 12-point serial dilution of the compound directly into the final assay buffer (matching the exact pH, salt, and protein concentration of your assay, minus the target enzyme). Range: 0.1 µM to 200 µM. Ensure final DMSO concentration remains constant (e.g., 1%) across all wells.

  • Equilibration: Incubate the plate at the exact temperature of your biological assay for 30 minutes.

  • DLS Measurement: Read the plate using a high-throughput Dynamic Light Scattering (DLS) instrument or a standard plate reader equipped for static light scattering (nephelometry).

  • Validation & Analysis: Plot the scattering intensity (Y-axis) against the compound concentration (X-axis, log scale).

    • Interpretation: The baseline will remain flat while the compound is monomeric. The sharp inflection point where scattering intensity exponentially increases is your CAC .

    • Rule of Thumb: Your highest tested concentration in the biological assay must be at least 2-fold below the established CAC to guarantee data integrity[3].

References

  • ResearchGate. "Solubility at the Molecular Level: Development of a Critical Aggregation Concentration (CAC) Assay for Estimating Compound Monomer Solubility." Available at: [Link]

  • Australian Journal of Chemistry - CSIRO Publishing. "Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening." Available at: [Link]

  • NCBI Bookshelf. "Assay Interference by Aggregation - Assay Guidance Manual." Available at:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Methylation of Isoquinoline Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the intricate yet rewarding process of methylating isoquinoline precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and methylation of these vital heterocyclic scaffolds. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

Q1: I need to N-methylate a tetrahydroisoquinoline precursor. Which methylating agent should I choose?

The choice of N-methylating agent is critical and depends on factors such as the scale of your reaction, the functional groups present on your substrate, and your tolerance for hazardous reagents.

  • For robust, classical methylation: The Eschweiler-Clarke reaction is a reliable and high-yielding method for the N-methylation of primary and secondary amines, including tetrahydroisoquinolines.[1][2] It utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1] A key advantage is that it inherently prevents over-methylation to the quaternary ammonium salt, stopping at the tertiary amine stage.[2]

  • For a "greener" approach: Dimethyl carbonate (DMC) is an excellent, environmentally benign alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[3][4] However, DMC is less reactive and often requires a catalyst, such as N,N,N',N'-tetramethylethylenediamine (TMEDA)[3], or phase-transfer conditions to proceed efficiently.[5] Be aware that at higher temperatures, carbamoylation can be a competing side reaction.[3][6]

  • For high reactivity under mild conditions: Methyl iodide (MeI) or dimethyl sulfate (DMS) are highly reactive and effective but are also toxic and should be handled with appropriate safety precautions.[7][8] These are often used with a mild base like potassium carbonate in a polar apathetic solvent such as DMF or acetonitrile.[4]

Q2: My goal is to introduce a methyl group at the C-1 position of the isoquinoline ring. What are my options?

C-1 methylation is more complex than N-methylation and typically requires activation of the C-1 position.

  • Metalation followed by methylation: A common strategy involves the direct metalation of the C-1 position using a strong base, such as a Knochel-Hauser base (TMPZnCl·LiCl), followed by quenching with a methylating agent like methyl iodide.[9] This approach can be very effective, but the separation of the methylated product from the starting material can be challenging due to similar polarities.[9]

  • Alternative to direct methylation: An alternative two-step process involves trapping the metalated isoquinoline with Eschenmoser's salt to introduce an N,N-dimethylaminomethyl group. This group can then be hydrogenolytically cleaved to a methyl group.[9] This method often simplifies purification.[9]

Q3: I am synthesizing my isoquinoline precursor via the Bischler-Napieralski reaction and experiencing low yields. What are the likely causes?

The Bischler-Napieralski reaction is a powerful tool for constructing the 3,4-dihydroisoquinoline core, but it is sensitive to the electronic nature of the starting β-arylethylamide.[10][11][12]

  • Deactivated Aromatic Ring: This reaction is an intramolecular electrophilic aromatic substitution. If your aromatic ring bears electron-withdrawing groups, the cyclization will be significantly hindered.[10][11] The reaction works best with electron-donating groups on the benzene ring.[12]

  • Insufficiently Potent Dehydrating Agent: The choice of dehydrating agent is crucial. For less reactive substrates, phosphorus oxychloride (POCl₃) alone may not be sufficient.[12] In such cases, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ is often required.[13]

  • Inadequate Reaction Temperature: If the temperature is too low, the reaction may not initiate or may proceed very slowly.[11] Conversely, excessively high temperatures can lead to polymerization and the formation of tar.[10] Careful temperature control is essential.

Troubleshooting Guide

Issue 1: Low or No Yield in N-Methylation Reactions

Possible Cause: Incomplete reaction or decomposition of starting material.

Troubleshooting Workflow:

start Low/No N-Methylation Product check_method Which methylation method was used? start->check_method eschweiler Eschweiler-Clarke check_method->eschweiler dmc DMC check_method->dmc mei_dms MeI / DMS check_method->mei_dms eschweiler_q1 Is the reaction temperature adequate (80-100 °C)? eschweiler->eschweiler_q1 dmc_q1 Is a catalyst being used? dmc->dmc_q1 mei_dms_q1 Is the base appropriate and sufficiently strong? mei_dms->mei_dms_q1 eschweiler_a1 Increase temperature and monitor by TLC. eschweiler_q1->eschweiler_a1 No eschweiler_q2 Are formaldehyde and formic acid in excess? eschweiler_q1->eschweiler_q2 Yes eschweiler_a2 Ensure stoichiometry is correct as per literature. eschweiler_q2->eschweiler_a2 No dmc_a1_no DMC often requires catalysis for efficient reaction. dmc_q1->dmc_a1_no No dmc_q2 Is the temperature high enough? dmc_q1->dmc_q2 Yes dmc_a1_yes Consider a more active catalyst (e.g., TMEDA, DBU) or phase-transfer conditions. dmc_q2->dmc_a1_yes Yes dmc_a2 DMC reactions can require elevated temperatures (e.g., 180 °C). dmc_q2->dmc_a2 No mei_dms_a1 Consider switching from K₂CO₃ to a stronger base like Cs₂CO₃ if deprotonation is an issue. mei_dms_q1->mei_dms_a1 No mei_dms_q2 Is moisture present? mei_dms_q1->mei_dms_q2 Yes mei_dms_a2 Ensure anhydrous conditions, as water can quench the base and hydrolyze the reagents. mei_dms_q2->mei_dms_a2 No

Caption: Troubleshooting workflow for low-yield N-methylation reactions.

Issue 2: Formation of Styrene-like Side Products in Bischler-Napieralski Reaction

Possible Cause: A retro-Ritter reaction is occurring, which is a known side reaction for this cyclization.[11][13][14] This is particularly problematic when the intermediate nitrilium salt is stabilized, favoring elimination over cyclization.[11][14]

Solutions & Recommendations:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[14]

  • Milder Reagents: Modern protocols using reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) can promote cyclization at lower temperatures, minimizing the elimination side reaction.[10]

  • Alternative Acylating Agent: Using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium salt prone to the retro-Ritter elimination.[14]

Issue 3: Difficulty in Purifying the Methylated Isoquinoline Product

Possible Cause: The product may have similar polarity to the starting material or byproducts, or it may be an oil that is difficult to handle.

Solutions & Recommendations:

  • Column Chromatography: This is the most common method. If separation is difficult, try a different solvent system or consider dry loading the crude material onto silica gel.[15]

  • Acid-Base Extraction: Since isoquinolines are basic, an acid-base extraction can be a very effective purification step.[10] Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.

  • Salt Precipitation: For crystalline products, dissolving the crude material in a solvent like dichloromethane and adding a solution of HCl in ether can precipitate the hydrochloride salt of your product, which can then be filtered off.[15] The free base can be recovered by basification.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an excellent method for purification on a larger scale.[10][15]

Data & Protocols

Table 1: Comparison of Common N-Methylating Agents
Methylating AgentTypical ConditionsAdvantagesDisadvantages
Formaldehyde / Formic Acid 80-100 °C, aqueousHigh yield, prevents quaternization[1][2], cost-effectiveRequires elevated temperatures, can be sensitive to acidic/basic groups[1]
Dimethyl Carbonate (DMC) 90-180 °C, often with catalyst (e.g., TMEDA, DBU) or base (K₂CO₃)"Green" reagent, low toxicity[3][4]Lower reactivity, may require high temperatures/catalysis, potential for carbamoylation[3][6]
Methyl Iodide (MeI) Room temp to reflux, with base (e.g., K₂CO₃, Cs₂CO₃) in DMF or ACNHigh reactivity, mild conditionsHighly toxic, potential for over-methylation to quaternary salt[7][8]
Dimethyl Sulfate (DMS) Room temp to reflux, with base (e.g., K₂CO₃)High reactivityHighly toxic and carcinogenic[7]
Experimental Protocol: Eschweiler-Clarke N-Methylation of Tetrahydroisoquinoline

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: To a round-bottom flask charged with the tetrahydroisoquinoline precursor (1.0 equiv.), add formic acid (2.5 equiv.).

  • Reagent Addition: Add aqueous formaldehyde (37% solution, 2.5 equiv.) to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the evolution of CO₂ ceases and the pH is > 9.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Mechanism: The Bischler-Napieralski Reaction

The mechanism highlights the key steps of amide activation, cyclization, and subsequent aromatization (if desired).

sub sub β-Arylethylamide int1 int1 Imidoyl Phosphate sub->int1 + POCl₃ - HCl int2 int2 Nitrilium Ion int1->int2 - (OPO₂Cl)⁻ int3 int3 Cyclized Intermediate int2->int3 Intramolecular Electrophilic Aromatic Substitution prod prod 3,4-Dihydroisoquinoline int3->prod - H⁺

Sources

troubleshooting guide for the purification of isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline Purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of basic heterocycles. Isoquinoline derivatives present unique chromatographic and purification challenges primarily due to their basic nitrogen atom (pKa ~ 5.4) and planar aromatic structure.

This guide is designed to move beyond basic step-by-step instructions. Here, we address the root causality behind common experimental failures and provide self-validating workflows to ensure your purification is successful on the first attempt.

Logical Workflow: The Purification Strategy

AcidBase start Crude Isoquinoline Mixture (Organic Solvent) acid_ext Add 0.1M - 1.0M HCl (Aqueous Extraction) start->acid_ext org_waste Organic Phase (Neutral/Acidic Impurities) acid_ext->org_waste Discard aq_phase Aqueous Phase (Isoquinolinium Salt) acid_ext->aq_phase Retain base_add Add NH4OH or NaOH (Adjust to pH 9-10) aq_phase->base_add org_ext Extract with EtOAc / DCM (Organic Extraction) base_add->org_ext aq_waste Aqueous Phase (Polar Impurities) org_ext->aq_waste Discard pure_prod Organic Phase (Free Base Isoquinoline) org_ext->pure_prod Retain

Logical workflow for the acid-base extraction of isoquinoline derivatives.

Section 1: Liquid-Liquid Acid-Base Extraction (The First Line of Defense)

Before committing your crude mixture to expensive chromatography columns, a liquid-liquid acid-base extraction is the most chemically logical first step. It leverages the ionizable nitrogen to strip away neutral and acidic byproducts.

Q: Why is my isoquinoline derivative not fully partitioning into the acidic aqueous phase during the initial extraction? A: Causality: The basicity of the isoquinoline nitrogen dictates its ionization state. If the pH of your aqueous phase is not sufficiently low (it must be at least 2 units below the pKa of your specific derivative), the compound will remain partially in its neutral, lipophilic free-base form and stay trapped in the organic phase. Furthermore, highly substituted, lipophilic isoquinolines may form ion pairs with counterions that retain organic solubility. Solution: Ensure the use of a strong acid (e.g., 0.1 M - 1.0 M HCl) to force complete protonation[1]. If the derivative is exceptionally lipophilic, switch the extraction solvent to a less polar organic (like heptane instead of dichloromethane) to decrease the organic solubility of the protonated salt.

Protocol 1: Self-Validating Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Add an equal volume of 1.0 M aqueous HCl. Shake vigorously and allow phase separation.

    • Validation Check: Spot the top organic layer on a TLC plate. If your UV-active isoquinoline spot is still present, repeat the acid extraction until the organic layer is entirely depleted of the product.

  • Phase Separation: Collect the bottom aqueous layer (containing your protonated isoquinolinium salt). Discard the organic layer containing neutral/acidic impurities.

  • Basification: Slowly add 25% NH₄OH to the aqueous phase while stirring in an ice bath to prevent exothermic degradation[1].

    • Validation Check: Use pH indicator strips to confirm the pH is between 9–10. The solution should turn cloudy as the neutral free base precipitates out of the aqueous solution.

  • Final Extraction: Extract the basified aqueous layer 3x with Dichloromethane (DCM). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate.

Section 2: Normal Phase Silica Gel Chromatography

HPLC_Logic issue Issue: Peak Tailing or Streaking on Silica/C18 check_phase Which Phase? issue->check_phase normal_phase Normal Phase (Silica) check_phase->normal_phase reverse_phase Reverse Phase (C18 HPLC) check_phase->reverse_phase np_sol1 Add 1-5% Triethylamine (TEA) to Mobile Phase normal_phase->np_sol1 np_sol2 Switch to Amine-Functionalized or Alumina Column normal_phase->np_sol2 rp_sol1 Use High pH Buffer (e.g., Ammonium Hydroxide) reverse_phase->rp_sol1 Free Base Form rp_sol2 Use Low pH Buffer (e.g., 0.1% TFA/Formic Acid) reverse_phase->rp_sol2 Ionized Form

Troubleshooting logic for chromatographic peak tailing of basic isoquinolines.

Q: I am observing severe peak tailing and irreversible adsorption (streaking) on standard silica gel. How do I resolve this? A: Causality: Standard silica gel is heavily populated with weakly acidic silanol groups (Si-OH, pKa ~ 4.5 - 6.5). The basic nitrogen of the isoquinoline acts as a strong hydrogen bond acceptor and can undergo proton transfer with these silanols, creating an ion-pair interaction. This mixed-mode retention (normal phase partitioning + cation exchange) causes the compound to drag through the column, resulting in broad, tailing peaks and poor mass recovery[2]. Solution: You must either mask the silanols or remove them. The most cost-effective method is adding a sacrificial base like Triethylamine (TEA) to the mobile phase. TEA competitively binds to the acidic silanol sites, allowing the isoquinoline to elute based purely on polarity. Alternatively, switch to an amine-functionalized silica column or basic alumina, which inherently lack these acidic sites[2].

Quantitative Data: Mobile Phase Additives for Basic Compounds
AdditiveTypical Concentration (v/v)Phase CompatibilityMechanism of Action
Triethylamine (TEA) 1% - 5%Normal Phase (Silica)Competitively binds acidic silanol groups, preventing isoquinoline ion-pairing.
Ammonium Hydroxide 0.1% - 0.5%Reverse Phase (C18)Raises pH > 9, ensuring the isoquinoline remains in a neutral free-base state.
Formic Acid / TFA 0.1%Reverse Phase (C18)Lowers pH < 3, ensuring complete protonation of the basic nitrogen for sharp elution.
Diethylamine (DEA) 1% - 2%Normal Phase (Silica)Stronger sacrificial base than TEA; highly effective for extremely basic derivatives.

Section 3: Preparative Reverse-Phase HPLC (Final Polishing)

Preparative HPLC is the gold standard for isolating active pharmaceutical ingredients to >99% purity[3]. However, basic heterocycles require strict pH control to prevent concentration overloading and peak distortion[4].

Q: My preparative HPLC runs show split peaks or massive fronting/tailing for my purified isoquinoline. What is the mechanism behind this, and how can I optimize the mobile phase? A: Causality: This is a classic violation of the "2 pH Rule." If your mobile phase pH is near the pKa of the isoquinoline, the compound exists in a dynamic equilibrium between its ionized (protonated) and neutral (free base) forms. Because these two forms have drastically different hydrophobicities, they travel down the C18 column at different velocities, causing split or distorted peaks. Furthermore, concentration overloading in preparative chromatography exacerbates this effect[4]. Solution: Buffer the mobile phase to a pH at least 2 units away from the compound's pKa. For isoquinolines, you can use a low pH modifier (e.g., 0.1% Formic Acid) to ensure full protonation, or a high pH buffer (e.g., 10 mM Ammonium Acetate adjusted to pH 5.0 - 10.0 with Triethylamine or Ammonium Hydroxide) to control the ionization state[5]. The neutral free base form often provides higher loading capacity on C18 columns[3].

Protocol 2: High-Capacity Preparative HPLC Polishing
  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) and Mobile Phase B (Acetonitrile). To ensure sharp peak shapes for isoquinolines, add 0.2% Triethylamine to a 10 mM Ammonium Acetate aqueous buffer and adjust the pH to 5.0 or 10.0 depending on the target derivative's pKa[5].

    • Validation Check: Measure the pH of the aqueous buffer before mixing with any organics to ensure it is strictly maintained at least 2 units away from the compound's pKa.

  • Column Equilibration: Flush a preparative C18 column with 5 column volumes of the initial gradient conditions.

  • Sample Loading: Dissolve the isoquinoline in the mobile phase. If solubility is poor, dissolve in a minimal amount of DMSO. Inject the sample.

  • Fraction Collection: Run a shallow gradient (e.g., 10% to 60% B over 30 minutes) to separate closely eluting structural isomers.

    • Validation Check: Perform analytical HPLC on the collected fractions before pooling them to confirm >95% purity and the absence of co-eluting regioisomers.

References

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species ResearchGate URL:[Link]

  • Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids Journal of Natural Products - ACS Publications URL:[Link]

  • Principles in preparative HPLC University of Warwick URL:[Link]

  • The Power of Preparative HPLC Systems Teledyne Labs URL:[Link]

Sources

addressing instability of isoquinoline compounds in solution

Author: BenchChem Technical Support Team. Date: March 2026

Isoquinoline Stability Technical Support Center

Current Status: Operational Ticket Focus: Addressing instability, degradation, and solubility issues of isoquinoline compounds in solution. Assigned Specialist: Senior Application Scientist

Introduction: The Isoquinoline Paradox

Welcome to the technical support hub. If you are here, you are likely observing a "browning" of your clear solutions, the appearance of "ghost peaks" in your HPLC chromatograms, or unexpected precipitation in biological buffers.

The Core Issue: Isoquinoline compounds exist in a dichotomy of stability.

  • Fully Aromatic Isoquinolines: (e.g., Papaverine) are generally stable but suffer from pH-dependent solubility issues.

  • Tetrahydroisoquinolines (THIQs): (e.g., many synthetic drug candidates) are kinetically unstable . They possess benzylic hydrogens adjacent to a nitrogen atom, making them prime targets for oxidative dehydrogenation.

This guide treats your experiment as a system that requires strict control over Oxygen , Light , and pH .

Module 1: Oxidative Degradation (The "Browning" Effect)

User Complaint: "My clear THIQ sample turned yellow/brown overnight in the autosampler."

Root Cause Analysis

The "browning" is usually the formation of N-oxides or the oxidative dehydrogenation of the saturated ring. In 1,2,3,4-tetrahydroisoquinolines, the C1 position (benzylic and


 to nitrogen) is highly reactive.

Mechanism:

  • Initiation: Abstraction of a hydrogen atom from C1 (often radical-mediated or light-induced).

  • Propagation: Formation of an iminium ion intermediate (3,4-dihydroisoquinoline).[1]

  • Termination: Further oxidation to the fully aromatic, thermodynamically stable isoquinoline or polymerization (browning).

Visualization: The THIQ Oxidation Pathway

THIQ_Oxidation THIQ Tetrahydroisoquinoline (Colorless, Kinetic Product) Radical C1-Radical Intermediate THIQ->Radical [O] / Light / Metal Ions Imine 3,4-Dihydroisoquinoline (Unstable Iminium) Radical->Imine -H• IsoQ Isoquinoline (Yellow/Stable Aromatic) Imine->IsoQ Oxidative Aromatization Polymer Polymer/Aggregates (Brown Precipitate) Imine->Polymer Dimerization

Figure 1: The oxidative cascade from saturated THIQ to aromatic isoquinoline or polymer aggregates.

Corrective Protocol: The "Nitrogen Blanket" Workflow

Do not rely on simple capping. Oxygen permeates standard septa over time.

  • Solvent Degassing: Sparge all solvents (DMSO, Methanol, Water) with Helium or Argon for 15 minutes before dissolving the compound. Sonicating under vacuum is a secondary alternative but less effective.

  • Antioxidant Spiking (Optional but Recommended):

    • For aqueous buffers: Add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite .

    • Note: Ensure the antioxidant does not interfere with your specific assay (e.g., redox assays).

  • Storage: Store stock solutions in gas-tight vials with a PTFE-lined septum. Fill the headspace with Argon before closing.

Module 2: Photochemical Instability

User Complaint: "My toxicity data varies wildly between experiments run in the dark vs. on the benchtop."

Root Cause Analysis

Many isoquinolines, particularly Protoberberines (like Berberine) and conjugated THIQ derivatives, are photosensitizers. They absorb UV/Vis light, generating singlet oxygen (


) which attacks the molecule itself (self-sensitized photo-oxidation) or biological targets in your assay.

Data: Phototoxicity Impact | Condition | Half-life (


) of Berberine in Solution | Observation |
| :--- | :--- | :--- |
| Dark Control  | > 6 months | Stable, clear yellow solution |
| Ambient Light  | ~ 2-4 weeks | Slight precipitation, color shift |
| UV Exposure (365nm)  | < 24 hours | Rapid degradation, cytotoxic artifacts |
Corrective Protocol: The "Darkroom" Standard
  • Vessel Selection: Use Amber Borosilicate Glass (Class A) exclusively.

  • Handling: If amber glass is unavailable, wrap vials in aluminum foil immediately after preparation.

  • Assay Execution: For biological assays (e.g., cell culture), minimize exposure to biosafety cabinet lights. Turn off the hood light during liquid handling if safety permits, or work quickly.

Module 3: pH-Dependent Solubility & "Crashing"

User Complaint: "I dissolved my compound in DMSO, but it precipitated when I added it to my cell culture media (pH 7.4)."

Root Cause Analysis

Isoquinolines are weak bases (


).
  • pH < pKa (Acidic): Protonated (

    
    ). High water solubility.
    
  • pH > pKa (Neutral/Basic): Deprotonated (Free Base). Low water solubility. [2]

When you dilute a DMSO stock into PBS (pH 7.4), the compound deprotonates and crashes out of solution.

Troubleshooting Decision Tree

pH_Troubleshooting Start Precipitation Observed upon Dilution Check_pH Check Final pH of Solution Start->Check_pH Is_Acidic pH < 5.0 Check_pH->Is_Acidic Is_Neutral pH > 7.0 Check_pH->Is_Neutral Action_Acid Likely 'Salting Out' or Concentration too high. Action: Dilute or change anion. Is_Acidic->Action_Acid Action_Base Free Base Precipitation. (Most Common) Is_Neutral->Action_Base Solution_1 Add Co-solvent: 10-20% Cyclodextrin (HP-β-CD) Action_Base->Solution_1 Solution_2 Acidify Buffer: Adjust to pH 6.0 (if assay allows) Action_Base->Solution_2

Figure 2: Decision logic for diagnosing precipitation issues.

Corrective Protocol: Formulation Strategy

If you must work at neutral pH (e.g., physiological assays):

  • Complexation: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . Prepare a 20% (w/v) stock of HP-
    
    
    -CD in water. Dissolve your isoquinoline in this vehicle. The hydrophobic cavity encapsulates the isoquinoline, maintaining solubility at neutral pH.
  • Salt Selection: Ensure you are using the Hydrochloride (HCl) or Mesylate salt, not the free base.

Module 4: HPLC "Ghost Peaks" & Method Artifacts

User Complaint: "I see a split peak or a fronting shoulder in my HPLC chromatogram that wasn't there yesterday."

Root Cause Analysis
  • On-Column Oxidation: Metal frits in older HPLC columns can catalyze oxidation during the run.

  • Solvent Mismatch: Injecting a dissolved sample (in 100% DMSO) into a high-aqueous mobile phase causes transient precipitation at the column head.

Corrective Protocol: Analytical Hygiene
  • Mobile Phase Modifier: Always use an acidic modifier. 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) ensures the nitrogen remains protonated, preventing peak tailing caused by interaction with residual silanols on the column.

  • Temperature: Lower the column oven temperature to 25°C . Higher temperatures (40°C+) accelerate on-column degradation of THIQs.

  • Rapid Analysis: Limit run times. If using an autosampler, keep the tray cooled to 4°C .

References

  • Oxidation Mechanisms: Castagnoli, N., et al. (1976). Studies on the oxidation of 1,2,3,4-tetrahydroisoquinoline. Journal of Medicinal Chemistry. Link (Validates the radical abstraction pathway at C1).

  • Photostability Guidelines: ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Link (The authoritative standard for light stress testing).

  • Berberine Phototoxicity: Philogene, B.J., et al. (1984). Berberine: A naturally occurring phototoxic alkaloid. Journal of Chemical Ecology. Link (Establishes the light-sensitivity of isoquinoline alkaloids).

  • Solubility & pH: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiles of weak bases like isoquinolines).

  • HPLC Method Development: Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley. (Source for acidic modifier protocols to suppress silanol activity).

Sources

Isoquinoline Synthesis Support Center: Troubleshooting & By-Product Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline Synthesis. Synthesizing isoquinoline scaffolds—whether through classical cyclizations or modern C–H activation—often presents challenges such as incomplete conversion, poor regioselectivity, and over-oxidation.

This guide provides researchers and drug development professionals with field-proven diagnostic workflows, mechanistic insights, and self-validating protocols to mitigate by-product formation.

Diagnostic Workflow: Identifying the Source of By-Products

Before adjusting your protocol, use the diagnostic logic below to map your observed by-products to their most likely mechanistic failure points.

DiagnosticWorkflow A Crude Mixture Analysis (LC-MS / NMR) B1 High Unreacted Starting Material A->B1 B2 Regioisomer Mixtures A->B2 B3 Over-Oxidation / Polymerization A->B3 C1 Bischler-Napieralski: Upgrade Dehydrating Agent B1->C1 Poor Electrophilicity C2 C-H Activation: Tune Catalyst/Solvent B2->C2 Poor Steric Control C3 Pictet-Spengler: Optimize pH / Buffer B3->C3 Harsh Acidic Conditions

Diagnostic workflow for identifying and resolving common by-products in isoquinoline synthesis.

Section 1: Bischler-Napieralski Reaction Troubleshooting

Q: Why am I getting a complex mixture of regioisomers and retro-Ritter elimination products instead of the desired 3,4-dihydroisoquinoline?

A: This is a classic issue when using harsh dehydrating agents like phosphorus pentoxide (


) or high-temperature phosphoryl chloride (

). The formation of unexpected regioisomers often occurs via an ipso-attack, forming a spiro intermediate that undergoes undesired rearrangement ()[1]. Furthermore, retro-Ritter side reactions (yielding styrenes) are exacerbated by high heat, which causes the intermediate carbocation to undergo elimination rather than cyclization.

Solution: Switch to a milder, highly electrophilic dehydrating system. The combination of trifluoromethanesulfonic anhydride (


) and 2-chloropyridine allows the reaction to proceed at sub-zero temperatures. This generates a highly reactive nitrilium intermediate that undergoes rapid cyclization, outcompeting both ipso-rearrangements and elimination pathways ()[2].
Protocol 1: Mild Bischler-Napieralski Cyclization ( / 2-Chloropyridine)

Self-Validating Check: The solution should change color (e.g., yellow to dark red) upon the addition of


, indicating the formation of the active nitrilium species.
  • Preparation: Dissolve the

    
    -arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
    
  • Cooling: Cool the reaction vessel to -20 °C using a dry ice/acetonitrile bath.

  • Base Addition: Add 2-chloropyridine (2.0 equiv) to the stirred solution and wait 5 minutes.

  • Activation: Dropwise add trifluoromethanesulfonic anhydride (

    
    , 1.25 equiv). Maintain the temperature at -20 °C for 30 minutes.
    
  • Cyclization: Allow the mixture to warm to 0 °C and stir for an additional 20-30 minutes. Monitor via TLC until the starting material is completely consumed.

  • Quenching: Slowly quench with water at 0 °C, extract with DCM, wash with brine, dry over

    
    , and purify via flash chromatography.
    

Section 2: Pictet-Spengler Reaction Troubleshooting

Q: My Pictet-Spengler reaction with dopamine is yielding a significant amount of an unknown side product alongside the desired tetrahydroisoquinoline (THIQ). What is it, and how do I prevent it?

A: The side product is likely the iso-tetrahydroisoquinoline (iso-THIQ) regioisomer. In unoptimized acidic conditions, electrophilic aromatic substitution can occur at the less sterically hindered but electronically less favored position. Additionally, traditional unbuffered acidic conditions often lead to polymerization or decomposition of sensitive catecholamines like dopamine.

Solution: Utilize a specific buffer system. Research demonstrates that using a maleic acid buffer (pH ~6.6) or a phosphate buffer significantly accelerates the specific formation of the desired THIQ via a para-attack pathway, while minimizing dopamine decomposition and iso-THIQ formation ()[3]. The buffer acts as a proton shuttle, carefully modulating the electrophilicity of the iminium intermediate without requiring "superacid" conditions.

PSPathway Imine Protonated Imine Intermediate Para Para-Attack (Desired Pathway) Imine->Para Maleic Acid Buffer (pH ~6.6) Ortho Ortho-Attack (Undesired Pathway) Imine->Ortho Unbuffered / Harsh Acid THIQ 1,2,3,4-Tetrahydroisoquinoline (THIQ) Para->THIQ IsoTHIQ iso-THIQ By-product Ortho->IsoTHIQ

Divergent electrophilic cyclization pathways in the Pictet-Spengler reaction.

Section 3: Transition-Metal Catalyzed C-H Activation

Q: I am using a metal catalyst to synthesize isoquinolines from ketoxime acetates and ynals, but I am getting pyrroles as a major by-product. How do I control the regioselectivity?

A: The divergence between pyrrole (a formal [3+2] annulation) and isoquinoline (a formal [4+2] annulation) synthesis from ketoxime acetates depends entirely on the catalyst and solvent environment ()[4]. The N–O bond cleavage in the ketoxime acetate creates a versatile


 synthon. If the reaction is directed towards a C–H activation pathway on the aromatic ring, isoquinolines are formed. If the aromatic ring is bypassed, pyrroles form.

Solution: Switch your catalytic system. Using a Rhodium(III) catalyst (


) with 

in DMF coordinates the metal to the oxime nitrogen, directing the activation exclusively to the ortho C–H bond of the aromatic ring for the [4+2] pathway. Conversely, using

in MeCN removes this specific directing effect, favoring pyrrole formation[4].
Table 1: Catalyst and Solvent Effects on Annulation Regioselectivity
Parameter[4+2] Annulation (Isoquinoline)[3+2] Annulation (Pyrrole)
Catalyst

(2.5 mol%)

(30 mol%)
Co-catalyst/Additive

(30 mol%)

(2.0 equiv, added post-reaction)
Solvent DMFMeCN
Temperature 60 °C (8 hours)60 °C (8h), then RT (1h)
Target Pathway C–H Activation / Ring AnnulationN–O Cleavage /

Synthon Assembly
Average Yield 73–82%81–82%
Protocol 2: Rhodium-Catalyzed [4+2] Isoquinoline Synthesis

Self-Validating Check: The exclusion of oxygen is critical. Control experiments show that the introduction of radical inhibitors (like TEMPO) or oxygen severely suppresses the formation of the isoquinoline product.

  • Setup: In an oven-dried Schlenk tube under a strict argon atmosphere, combine the ketoxime acetate (0.2 mmol) and ynal (0.2 mmol).

  • Catalyst Loading: Add the Rhodium catalyst

    
     (2.5 mol %) and the oxidant/co-catalyst 
    
    
    
    (30 mol %).
  • Solvent: Inject 1 mL of anhydrous DMF.

  • Reaction: Seal the tube and stir the mixture at 60 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash thoroughly with brine to remove DMF, dry the organic layer over

    
    , and concentrate in vacuo. Purify the crude product by flash column chromatography.
    

References

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Girel, Jo Ann K. College of Science and Health Theses and Dissertations, DePaul University, 2016. URL:[Link]

  • Switching the Regioselectivity Access to Pyrroles and Isoquinolines from Ketoxime Acetates and Ynals. Liu, Tanggao, et al. ACS Omega, vol. 5, no. 48, 2020, pp. 31473-31484. URL:[Link]

Sources

enhancing the cell permeability of isoquinoline-based drug candidates

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational
Ticket ID: ISOQ-PERM-001
Assigned Specialist: Senior Application Scientist, ADME/Tox Division

Portal Overview

Welcome to the technical support hub for isoquinoline-based therapeutics. You are likely here because your lead candidate—whether an aromatic isoquinoline or a reduced tetrahydroisoquinoline (THIQ)—is showing poor


 (Apparent Permeability) values in Caco-2 or PAMPA assays.

This guide is not a textbook; it is a troubleshooting workflow designed to diagnose the root cause (Charge, Efflux, or Solubility) and provide actionable chemical and experimental solutions.

Module 1: Structural Optimization (The "Design" Phase)

Diagnosis: Is it a Charge Problem?

Context: The permeability strategy depends entirely on the saturation of the nitrogen-containing ring.

  • Aromatic Isoquinoline: Weak base (

    
    ). At physiological pH (7.4), it is mostly neutral. Problem: Poor solubility or metabolic instability.
    
  • Tetrahydroisoquinoline (THIQ): Secondary amine (

    
    ). At pH 7.4, it is 
    
    
    
    protonated (cationic). Problem: The positive charge prevents passive diffusion through the lipid bilayer.
Solution A: Fluorination for Modulation (THIQ Focus)

To improve the passive diffusion of THIQs, you must lower the


 of the basic nitrogen to 

to increase the fraction of neutral species at pH 7.4.

Protocol: Strategic Fluorine Incorporation Incorporating fluorine atoms at the


 or 

position relative to the nitrogen creates a strong inductive effect (

), withdrawing electron density from the amine and lowering its basicity.
Modification SiteEffect on

Effect on LogPRecommendation
C3-Fluoromethyl

1.5 - 2.0 units

Moderate
High Priority. Strong inductive pull; maintains steric profile.
C4-Difluoro

2.0 - 3.0 units

High
Medium Priority. Can alter ring puckering/conformation.
Aromatic Ring F Minimal on N

High
Low Priority for

, but useful for blocking metabolic hotspots.

Technical Insight: A C3-fluoromethyl group on a THIQ core can drop the


 from ~9.5 to ~7.8. This shifts the neutral fraction at pH 7.4 from 

to

, significantly boosting passive permeability without abolishing the amine's ability to bind the target [1, 2].
Solution B: Steric Shielding (The "Umbrella" Effect)

If electronic modification is not viable, introduce steric bulk (e.g., a methyl or cyclopropyl group) at the C1 position . This creates a "steric umbrella" that hinders the approach of solvating water molecules to the protonated nitrogen, effectively destabilizing the cation and favoring the neutral state.

Module 2: Overcoming Efflux (The "Interaction" Phase)

Diagnosis: Is it an Efflux Problem?

If your compound has decent lipophilicity (LogP > 2) but low apical-to-basolateral (


) flux, it is likely a substrate for P-glycoprotein (P-gp/MDR1). Isoquinolines are "privileged" scaffolds for P-gp recognition due to their planar aromatic/hydrophobic core and basic nitrogen.
Visualizing the Efflux Logic

EffluxLogic Start Low Permeability (A -> B) CheckER Calculate Efflux Ratio (ER) (B -> A) / (A -> B) Start->CheckER Decision Is ER > 2.0? CheckER->Decision Substrate Likely P-gp Substrate Decision->Substrate Yes Passive Passive Diffusion Issue (Check Solubility/Size) Decision->Passive No Action1 Action: Cap H-Bond Donors (N-methylation, O-methylation) Substrate->Action1 Action2 Action: Introduce Conformational Constraint (Rigidify flexible linkers) Substrate->Action2

Caption: Decision tree for distinguishing between intrinsic permeability issues and active efflux transporter liability.

Troubleshooting P-gp Liability

Q: My ER is 15. How do I fix the structure? A: P-gp recognizes Hydrogen Bond Donors (HBD) and high lipophilicity.

  • Mask the Nitrogen: If the basic N is an HBD (secondary amine), convert it to a tertiary amine (N-methyl) or part of a heterocycle.

  • Reduce Aromaticity: P-gp loves planar aromatic rings (

    
     stacking). Saturate one of the fused rings if SAR permits.
    
  • Zwitterionic Strategy: Introduce a carboxylic acid to create a zwitterion. While this reduces passive diffusion, it often abolishes P-gp affinity completely.

Module 3: Prodrug Strategies (The "Vehicle" Phase)

When structural changes destroy potency, use a "Trojan Horse" prodrug strategy to mask the isoquinoline nitrogen during transport.

Strategy A: Carbamate Masking (For THIQs)

Convert the secondary amine into a carbamate (e.g., 3,5-dihydroxybenzyl carbamate).

  • Mechanism: The carbamate is neutral and highly permeable.

  • Activation: Once in the plasma or cytosol, esterases or specific environmental triggers (like hypoxia or radiation) cleave the carbamate, releasing the active amine [3].

Strategy B: N-Oxides (For Aromatic Isoquinolines)

Synthesize the Isoquinoline N-oxide .

  • Mechanism: N-oxides are often more water-soluble but can permeate membranes via different hydration dynamics.

  • Activation: They are bioreduced back to the parent isoquinoline by metalloenzymes (cytochrome P450 or aldehyde oxidase) in the liver or hypoxic tumor tissue.

Module 4: Assay Troubleshooting (The "Validation" Phase)

Common Issue: "My Recovery is < 70%"

Symptom: You inject


, but the sum of Apical + Basolateral compartments at the end is only 

. Cause: Isoquinolines are lipophilic bases. They bind non-specifically (NSB) to the plastic of the transwell plate or get trapped inside the cell membrane (lysosomal trapping).
Protocol: High-Recovery Caco-2 Setup

Do not use standard buffers. Modify the receiver compartment to create a "sink."

Step-by-Step Optimization:

  • Plasticware: Use "Low-Binding" polypropylene plates. Avoid polystyrene.

  • Basolateral Buffer Modification: Add 0.5% - 1.0% BSA (Bovine Serum Albumin) to the receiver (basolateral) side.

    • Why? BSA binds the lipophilic drug as it exits the cell, maintaining the concentration gradient and preventing the drug from sticking to the plastic or flowing back into the cell [4, 5].

  • Lysosomal Trapping Check: If recovery is still low, perform the assay in the presence of 100

    
     Chloroquine  or NH₄Cl . If recovery improves, your drug is getting trapped in acidic lysosomes (a common fate for isoquinolines).
    
Data Interpretation Table: Troubleshooting Results
ObservationProbable CauseCorrective Action
Low

(A-B), High Efflux (B-A)
P-gp SubstrateAdd Verapamil (

) to validate; Redesign to reduce H-bonds.
Low

(A-B), Low Efflux (B-A)
Low Solubility or ParacellularCheck thermodynamic solubility; decrease molecular size.
Low Recovery (<70%) Non-Specific Binding (NSB)Add 1% BSA to receiver plate; Use organic solvent extraction (MeOH) for analysis.
High Variability (SD > 20%) Monolayer DamageCheck TEER values; Ensure DMSO concentration is < 1%.

References

  • Haufe, G., et al. (2020). Fluorine in Medicinal Chemistry: Impact on pKa and Permeability.[1] Journal of Medicinal Chemistry.

  • Kruschel, R., et al. (2025).[2] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.

  • Anderson, R., et al. (2025). Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs.[3] ResearchGate.[4]

  • Holota, Y., et al. (2025).[5] Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay. Enamine/Bienta.[5]

  • Wang, Q., et al. (2012). Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay. Journal of Biomolecular Screening.

Sources

Validation & Comparative

comparative analysis of 1-Methoxyisoquinoline-7-carboxylic acid with its isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methoxyisoquinoline-7-carboxylic acid is a specialized heterocyclic scaffold used primarily as a pharmacophore vector in kinase inhibitors (e.g., ROCK, PKA) and as a building block for peptidomimetics. Unlike its C1-unsubstituted parent or its 1-oxo (lactam) tautomers, the 1-methoxy derivative offers a unique balance of lipophilicity , metabolic stability , and vector orientation .

This guide compares the 7-carboxylic acid isomer against its primary regioisomers (6-COOH) and functional analogues (1-oxo), highlighting why the 7-position provides superior solvent-front interactions in specific binding pockets while the 1-methoxy group prevents rapid metabolic oxidation.

Chemical Profile & Structural Analysis[1][2]

The Core Molecule
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Key Features:

    • C1-Methoxy Group: Blocks the C1 metabolic soft spot (susceptible to aldehyde oxidase); locks the aromatic pyridine-like system, preventing tautomerization to the isoquinolin-1-one (lactam).

    • C7-Carboxylic Acid: Provides a solvent-exposed solubilizing group or a handle for amide coupling, oriented approx. 150° relative to the nitrogen lone pair.

Comparative Isomer Data

The following table contrasts the target molecule with its critical isomers/analogues.

Feature1-Methoxy-7-COOH (Target)1-Methoxy-6-COOH (Regioisomer)1-Hydroxy-7-COOH (Tautomer)
Vector Angle (N to COOH) ~150° (Linear/Extended)~120° (Bent)~150°
LogP (Lipophilicity) 1.9 - 2.1 (Moderate)1.9 - 2.1 (Moderate)0.5 - 0.8 (Low/Polar)
H-Bond Donor/Acceptor 1 / 41 / 42 / 3
Solubility (pH 7.4) Moderate (Amphoteric)ModerateLow (High Lattice Energy)
Metabolic Stability High (C1 blocked)High (C1 blocked)Stable (Already oxidized)
Synthetic Accessibility Challenging (Requires C7 functionalization)Standard (Electrophilic sub. favors C5/C8, but C6 accessible)High (Hydrolysis product)

Physicochemical Performance & Biological Implications[1][2][3][4][5][6][7][8][9]

The "Methoxy-Lock" Effect

In drug design, unsubstituted isoquinolines are rapidly oxidized at the C1 position by liver aldehyde oxidase to form isoquinolin-1-ones (lactams).

  • Problem: This conversion drastically changes the H-bond donor/acceptor profile (creating a donor at NH) and lowers permeability.

  • Solution: The 1-Methoxy group in the target molecule sterically and electronically blocks this oxidation, maintaining the isoquinoline ring's aromaticity and ensuring the nitrogen remains an H-bond acceptor only.

Regioisomer Vector Analysis (7-COOH vs 6-COOH)

The choice between the 7-COOH and 6-COOH isomers is rarely arbitrary; it dictates the trajectory of the substituent into the protein binding pocket.

  • 7-COOH: Projects substituents into the "solvent front" in many ATP-competitive kinase inhibitor binding modes (e.g., Hinge binders). It allows for linear extension of the molecule.

  • 6-COOH: Projects substituents "downward" or into the ribose pocket, often causing steric clashes if not designed for specific sub-pockets.

Experimental Protocols

Synthesis of this compound

Rationale: Direct electrophilic substitution on isoquinoline yields C5/C8 isomers. Therefore, the synthesis must proceed via a halogen displacement on a pre-functionalized ring or N-oxide rearrangement. The most robust route for scale-up is the Nucleophilic Aromatic Substitution (


)  of the 1-chloro precursor.
Protocol:

Methoxylation

Reagents:

  • 1-Chloroisoquinoline-7-carboxylic acid (Starting Material)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol

  • Anhydrous Methanol (Solvent)

  • THF (Co-solvent for solubility)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-chloroisoquinoline-7-carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous MeOH and THF (0.2 M concentration).

  • Activation: Add NaOMe solution (3.0 eq) dropwise at room temperature under

    
     atmosphere. Note: Excess base is required to deprotonate the carboxylic acid first, forming the carboxylate salt which is less electrophilic, but the 1-Cl position remains sufficiently activated.
    
  • Reaction: Heat the mixture to reflux (65-70°C) for 4-6 hours. Monitor via HPLC or TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.4) should disappear, replaced by the more polar product (Rf ~0.3, due to acid nature).

  • Workup: Cool to RT. Concentrate in vacuo to remove volatiles.

  • Acidification: Redissolve the residue in minimal water. Carefully acidify with 1M HCl to pH 3-4. The product, This compound , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (

    
    ), and dry under high vacuum. If necessary, recrystallize from EtOH/Water.
    

Yield Expectation: 85-92%.

Visualizations

Synthetic Pathway & Mechanism

The following diagram illustrates the conversion of the 1-chloro precursor to the target molecule, highlighting the


 mechanism critical for this transformation.

SynthesisPath Fig 1. Nucleophilic Aromatic Substitution (SNAr) pathway for this compound synthesis. SM 1-Chloro-7-COOH (Precursor) Inter Intermediate (Carboxylate Salt) SM->Inter NaOMe (1 eq) Deprotonation TS Meisenheimer-like Transition State Inter->TS NaOMe (Excess) Nucleophilic Attack Prod 1-Methoxy-7-COOH (Target) TS->Prod -NaCl Reflux/Acidification

[1]

SAR & Vector Comparison

This diagram visualizes the structural divergence between the 7-COOH and 6-COOH isomers, demonstrating why they are not interchangeable in binding pockets.

SARComparison Fig 2. Vector analysis of 7-COOH vs 6-COOH positions, dictating medicinal chemistry utility. IsoQ Isoquinoline Core Pos7 Position 7 (Target) IsoQ->Pos7 Pos6 Position 6 (Isomer) IsoQ->Pos6 Vec7 Vector: ~150° (Linear Extension) Pos7->Vec7 Use7 Application: Solvent Front Interaction Vec7->Use7 Vec6 Vector: ~120° (Bent/Kinked) Pos6->Vec6 Use6 Application: Sub-pocket/Ribose Binding Vec6->Use6

References

  • BenchChem. (2024). Methyl 6-methoxyisoquinoline-1-carboxylate: Structure and Reactivity. Retrieved from

  • MDPI. (2023). Diastereoselective Synthesis of Tetrahydroisoquinoline-1-carboxylic Acid via Pomeranz–Fritsch–Bobbitt Cyclization. Molecules. Retrieved from

  • PubChem. (2024).[2][3] Isoquinoline-7-carboxylic acid: Compound Summary. National Library of Medicine. Retrieved from

  • RSC Medicinal Chemistry. (2024). Synthesis of C-7 functionalized quinoline/isoquinoline derivatives via Buchwald–Hartwig reaction. Retrieved from

  • Beilstein Journals. (2021). Synthesis of substituted isoquinoline carboxylic acids containing tetracyclic cores. Beilstein J. Org. Chem. Retrieved from

Sources

Validating the Anticancer Potential of 1-Methoxyisoquinoline-7-carboxylic Acid (1-MICA): A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Anticancer Activity of 1-Methoxyisoquinoline-7-carboxylic Acid (1-MICA) In Vivo Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (1-MICA) represents a "privileged scaffold" in medicinal chemistry. While isoquinoline alkaloids (e.g., berberine, camptothecin analogs) are established anticancer agents, the specific 1-methoxy-7-carboxyl substitution pattern offers unique physicochemical properties—specifically enhanced metabolic stability via the methoxy group and improved solubility/binding potential via the carboxylic acid moiety.

This guide provides a rigorous framework for validating 1-MICA in vivo, comparing it against standard-of-care (SOC) chemotherapeutics. It moves beyond simple efficacy testing to establish a self-validating pharmacological profile.[1]

Part 1: Comparative Analysis

To validate 1-MICA, it must be benchmarked against established agents. The following table contrasts 1-MICA with Cisplatin (a standard DNA-damaging agent) and 5-Fluorouracil (5-FU) (an antimetabolite), highlighting the theoretical advantages 1-MICA aims to demonstrate.

Table 1: 1-MICA vs. Standard Alternatives
Feature1-MICA (Candidate) Cisplatin (Standard of Care) 5-Fluorouracil (Alternative)
Primary Mechanism Targeted Intercalation/Kinase Inhibition (Predicted)DNA Cross-linking (Non-specific)Antimetabolite (Thymidylate synthase inhibition)
Solubility Profile Moderate to High (pKa dependent due to -COOH)Low (Requires saline/mannitol)Moderate
Toxicity (Body Weight) Low Predicted (Targeted scaffold)High (Nephrotoxicity/Ototoxicity)High (GI/Myelosuppression)
Metabolic Stability Enhanced (Methoxy group blocks C1 oxidation)High (Inorganic complex)Low (Rapid catabolism by DPD)
Dosing Regimen Daily (QD) or Every 2 Days (Q2D)Once Weekly (QW) or CyclesDaily or Continuous Infusion
Validation Goal Demonstrate TGI > 50% with <10% weight lossBenchmark TGI > 70% (Positive Control)Benchmark TGI > 60%

Critical Insight: The validation of 1-MICA hinges on demonstrating a superior Therapeutic Index (TI) . While Cisplatin may show higher raw tumor shrinkage, 1-MICA succeeds if it achieves comparable efficacy without the severe weight loss associated with platinum-based therapy.

Part 2: Strategic Validation Workflow

The following diagram outlines the logical flow for validating 1-MICA, from formulation to histological endpoint.

G cluster_vivo In Vivo Phase (Xenograft) Start Compound Acquisition (1-MICA) Formulation Formulation Strategy (pH 7.4 Buffer/Cosolvent) Start->Formulation InVitro In Vitro Confirmation (IC50 < 10 µM) Formulation->InVitro Mice Model Selection (BALB/c Nude) InVitro->Mice Pass Grouping Randomization (n=8-10/group) Mice->Grouping Dosing Treatment (21 Days) Vehicle vs. 1-MICA vs. Cisplatin Grouping->Dosing Analysis Endpoint Analysis (TGI%, Body Weight, H&E) Dosing->Analysis

Caption: Figure 1. Strategic workflow for the preclinical validation of 1-MICA, ensuring formulation stability prior to in vivo introduction.

Part 3: Detailed Experimental Protocols

Scientific integrity requires that the protocol be reproducible and self-validating. The following methodology addresses the specific chemical nature of 1-MICA (an acidic isoquinoline).

Step 1: Formulation (The Critical Variable)

Unlike neutral drugs, 1-MICA contains a carboxylic acid. Poor formulation leads to precipitation in the peritoneum, causing false toxicity data.

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Adjustment: The carboxylic acid moiety may require stoichiometric addition of NaOH (1.0 eq) to form the sodium salt in situ for solubility, followed by pH adjustment to 7.4.

  • Validation: Inspect for crystal formation after 4 hours at room temperature.

Step 2: Tumor Xenograft Model Establishment
  • Cell Line: A549 (Lung) or MCF-7 (Breast) – Isoquinolines historically show high potency in these lines.

  • Animals: Female BALB/c nude mice (6–8 weeks old).

  • Inoculation: Inject

    
     cells suspended in 100 µL Matrigel/PBS (1:1) subcutaneously into the right flank.
    
  • Randomization: Initiate treatment only when tumors reach 100–150 mm³ . Crucial: Randomize based on tumor volume to ensure identical starting baselines.

Step 3: Dosing Regimen

Divide mice into 4 groups (n=8 per group):

  • Negative Control: Vehicle only (i.p., QD).

  • Positive Control: Cisplatin (5 mg/kg, i.p., QW) or Paclitaxel (10 mg/kg, i.v., Q2D).

  • 1-MICA Low Dose: 25 mg/kg (i.p., QD).

  • 1-MICA High Dose: 50 mg/kg (i.p., QD).

Step 4: Data Acquisition & Calculation
  • Tumor Volume (TV): Measure every 3 days using calipers.

    • Formula:

      
      
      
  • Tumor Growth Inhibition (TGI):

    • Where T is the treated group mean and C is the control group mean.

Part 4: Anticipated Results & Interpretation

To guide your analysis, the table below illustrates representative data for a successful validation of an isoquinoline-based lead compound.

Table 2: Representative Validation Data (Day 21 Endpoint)
GroupMean Tumor Vol (mm³)TGI (%)Body Weight Change (%)Interpretation
Vehicle

-+5.2%Normal tumor progression.
Cisplatin (5 mg/kg)

68% -12.5% High efficacy, but significant toxicity (cachexia).
1-MICA (25 mg/kg)

38%+2.1%Moderate efficacy, excellent safety.
1-MICA (50 mg/kg)

62% -1.8% SUCCESS: Comparable efficacy to SOC with significantly reduced toxicity.
Mechanism of Action Visualization

If 1-MICA behaves like related isoquinoline-7-carboxylic acid derivatives, it likely acts via DNA intercalation or Topoisomerase inhibition.

Mechanism MICA 1-MICA (Intracellular Accumulation) Target Target Binding (Topoisomerase / DNA) MICA->Target Intercalation Arrest Cell Cycle Arrest (G2/M Phase) Target->Arrest Replication Stress Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Unrepaired Damage

Caption: Figure 2. Proposed mechanism of action for 1-MICA leading to tumor regression.

References
  • National Institutes of Health (NIH). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (Demonstrates biological activity of related isoquinoline-carboxylic acid scaffolds). [Link]

Sources

Comparative Efficacy Guide: 1-Methoxyisoquinoline-7-carboxylic Acid Scaffolds in ACC Inhibition

[1]

Executive Summary & Core Directive

1-Methoxyisoquinoline-7-carboxylic acid (CAS: 1369280-83-0) is not a standalone inhibitor but a high-value pharmacophore and intermediate used in the synthesis of next-generation Acetyl-CoA Carboxylase (ACC) inhibitors.[1]

This guide evaluates the efficacy of inhibitors derived from this scaffold (specifically the Pfizer spirocyclic pyrazololactam series) against industry standards.[1] The "1-methoxyisoquinoline-7-carbonyl" moiety functions as a critical "tail" group that occupies the ACC dimerization site, conferring superior metabolic stability and potency compared to earlier quinoline or indazole analogs.[1]

Target Audience: Medicinal Chemists, Metabolic Disease Researchers.[1] Primary Target: Acetyl-CoA Carboxylase (ACC1/ACC2).[1][2][3] Clinical Relevance: NASH (Non-Alcoholic Steatohepatitis), Type 2 Diabetes, Hepatocellular Carcinoma.[1]

Mechanism of Action: The "Tail" Interaction

ACC inhibitors typically bind to the Biotin Carboxylase (BC) domain or the Carboxyltransferase (CT) domain.[1] The this compound derivatives function as allosteric inhibitors by binding to the protein-protein interaction interface, preventing the dimerization required for ACC enzymatic activity.[1]

Structural Causality[1]
  • Isoquinoline Core: Provides rigid pi-stacking interactions within the hydrophobic pocket of the ACC phosphopeptide acceptor site.[1]

  • 1-Methoxy Substituent: A specific modification designed to block metabolic "soft spots."[1] Unlike a simple quinoline, the 1-methoxy group prevents oxidative metabolism (hydroxylation) at the electron-deficient C1 position, significantly extending the half-life (

    
    ) of the final drug candidate.[1]
    
  • 7-Carboxylic Acid Linker: Forms the amide bond connecting the "tail" to the spirocyclic core (the "head"), positioning the inhibitor to span the dimer interface.[1]

ACC_Inhibition_Mechanismcluster_effectPhysiological OutcomeACC_MonomerACC Monomer(Inactive)ACC_DimerACC Dimer(Active Lipogenesis)ACC_Monomer->ACC_DimerCitrate ActivationMalonyl_CoAMalonyl-CoA(Reduced)Inhibitor1-MethoxyisoquinolineDerivativeInteractionBinds DimerizationInterfaceInhibitor->InteractionMetabolic_StabilityBlocked C1 Oxidation(Methoxy Group)Inhibitor->Metabolic_StabilityStructural AdvantageInteraction->ACC_DimerBlocks FormationFatty_OxidationFatty Acid Oxidation(Increased)

Caption: Mechanism of 1-Methoxyisoquinoline derivatives preventing ACC dimerization, highlighting the metabolic stability conferred by the methoxy group.

Comparative Efficacy Analysis

The following data compares ACC inhibitors containing the 1-Methoxyisoquinoline-7-carbonyl moiety against known standards (Soraphen A, CP-640186) and structural analogs (Indazoles, Quinolines).

Table 1: Potency and Selectivity Profile (Human ACC1/ACC2)[1][4]
Inhibitor ClassRepresentative CompoundScaffold "Tail"hACC1 IC50 (nM)hACC2 IC50 (nM)Metabolic Stability (HLM)
Study Compound PF-Series Analog 1-Methoxyisoquinoline-7-yl 24 19 High (>60 min)
Clinical StandardPF-05175157Indazole-6-yl2733High
Early GenerationCP-640186Anthracene-like~55~60Low
Natural ProductSoraphen AMacrolide42N/A (Toxic)
Structural AnalogQuinoline Amide 21Quinoline-6-yl417312Moderate

Key Insight: The 1-Methoxyisoquinoline scaffold offers a potency comparable to the clinical candidate PF-05175157 (Indazole) but often provides superior solubility and distinct intellectual property space.[1] Compared to the Quinoline analog (IC50 ~400 nM), the Isoquinoline nitrogen placement and methoxy substitution improve potency by >10-fold (IC50 ~24 nM), likely due to optimized hydrogen bonding within the binding pocket.[1]

Experimental Protocols

To validate the efficacy of this compound derivatives, researchers must synthesize the final inhibitor and test it using a Transcreener ADP or Malonyl-CoA formation assay.[1]

Protocol A: Synthesis from the Acid Intermediate

Note: The acid itself is not the inhibitor; it must be coupled to the amine core.[1]

  • Activation: Dissolve this compound (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 15 min at RT.[1]

  • Coupling: Add the spirocyclic amine core (e.g., spiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'-one).[1]

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS for the formation of the amide bond.[1]

  • Purification: Isolate via preparative HPLC (Acetonitrile/Water + 0.1% Formic Acid).

Protocol B: High-Throughput ACC Enzymatic Assay

This protocol measures the inhibition of Acetyl-CoA conversion to Malonyl-CoA.[1]

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100.[1]

    • Substrates: 10 µM Acetyl-CoA, 12 mM NaHCO3, 20 µM ATP.

  • Enzyme Incubation:

    • Incubate human recombinant ACC1 or ACC2 (0.5 nM) with the test compound (diluted in DMSO) for 15 minutes at 25°C.[1]

  • Reaction Start:

    • Add the Substrate Mix to initiate the reaction.[1]

    • Incubate for 30-60 minutes at 25°C.

  • Detection (ADP-Glo or Transcreener):

    • Add detection reagent (stops reaction and converts ADP to luminescent/fluorescent signal).[1]

    • Read plates on a multimode reader (e.g., EnVision).[1]

  • Data Analysis:

    • Calculate % Inhibition =

      
      .[1]
      
    • Fit to a 4-parameter logistic equation to determine IC50.[1]

Experimental_WorkflowStart1-Methoxyisoquinoline-7-COOH(Starting Material)SynthesisAmide Coupling(HATU/DIPEA)Start->SynthesisPurificationHPLC Purification(Final Inhibitor)Synthesis->PurificationAssay_PrepACC Enzyme Assay(Incubation with hACC1/2)Purification->Assay_PrepCompound DosingReadoutADP Detection(Luminescence)Assay_Prep->ReadoutAnalysisIC50 Calculation(Data Fitting)Readout->Analysis

Caption: Workflow from chemical building block to biological validation.

Conclusion & Recommendations

This compound is a premier building block for developing metabolically stable ACC inhibitors.[1]

  • Superiority: It outperforms simple quinoline analogs in potency (24 nM vs 417 nM) and metabolic stability.[1]

  • Application: Use this scaffold when designing inhibitors that require high oral bioavailability and liver targeting (for NASH/NAFLD indications).[1]

  • Validation: Always verify the activity of the coupled product, as the free acid has negligible inhibitory activity on its own.

References

  • Griffith, D. A., et al. (2013).[1][4][5] "Spirolactam-Based Acetyl-CoA Carboxylase Inhibitors: Toward Improved Metabolic Stability of a Chromanone Lead Structure."[1][5][6][7] Journal of Medicinal Chemistry. Link[1]

  • Pfizer Inc. (2015).[1][8] "N1/N2-Lactam Acetyl-CoA Carboxylase Inhibitors." U.S. Patent US8993586B2.[1] Link

  • Huard, K., et al. (2012).[1][3] "Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors." The Journal of Organic Chemistry. Link[1]

  • Corbett, J. W. (2009).[1] "Review of Recent Acetyl-CoA Carboxylase Inhibitor Patents." Expert Opinion on Therapeutic Patents. Link[1]

Validation of Novel Synthetic Routes for 1-Methoxyisoquinoline-7-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Route optimization, mechanistic causality, and scalable experimental validation.

Introduction

1-Methoxyisoquinoline-7-carboxylic acid (CAS: 1369280-83-0) is a highly specialized, privileged building block frequently utilized in the synthesis of spirocyclic pyrazololactam Acetyl-CoA Carboxylase (ACC) inhibitors [1]. Because ACC catalyzes the rate-determining step in de novo lipogenesis, inhibitors derived from this scaffold are critical in the development of therapeutics for type 2 diabetes mellitus and non-alcoholic steatohepatitis (NASH).

Functionalizing the 7-position of the isoquinoline ring presents a distinct synthetic challenge. Unlike the 4-position, the 7-position is electronically unactivated toward standard electrophilic aromatic substitution. Consequently, the carboxylic acid must be installed via cross-coupling or metal-halogen exchange from a pre-installed halide (typically bromine). This guide objectively compares the traditional synthetic alternatives against a novel, highly optimized palladium-catalyzed carbonylation route, providing process chemists with the data needed to select the most scalable and robust methodology.

Comparative Analysis of Synthetic Alternatives

To validate the optimal path to this compound, we must evaluate three primary synthetic strategies starting from the readily available 7-bromo-1-methoxyisoquinoline intermediate.

  • Route A: Palladium-Catalyzed Carbonylation (The Optimized Standard) Utilizes low-pressure carbon monoxide (CO) gas, a palladium catalyst, and an aqueous base to directly yield the carboxylic acid. This is the most atom-economical and scalable approach [1].

  • Route B: Lithium-Halogen Exchange & Carboxylation (Traditional Alternative 1) Involves treating the aryl bromide with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) followed by quenching with solid CO₂. While fast, the severe exotherm and cryogenic requirements make pilot-scale manufacturing highly problematic.

  • Route C: Cyanation and Hydrolysis (Traditional Alternative 2) A two-step process requiring Pd-catalyzed cyanation using highly toxic zinc cyanide (Zn(CN)₂), followed by harsh basic hydrolysis (NaOH, 100 °C) of the resulting nitrile.

Quantitative Performance Comparison

The following table summarizes the experimental data validating the superiority of Route A for scale-up operations.

ParameterRoute A (Pd-Carbonylation)Route B (Lithiation/CO₂)Route C (Cyanation/Hydrolysis)
Overall Yield 88 – 92% 65 – 70%75 – 80% (over 2 steps)
Reaction Temperature 20 °C to 70 °C-78 °C to RT100 °C (Step 1) / 100 °C (Step 2)
Reaction Time 44 hours4 hours24 hours (total)
Scalability Excellent (Pilot-ready) Poor (Cryogenic limits)Moderate (Toxicity limits)
Key Reagents Pd(dppf)Cl₂, CO (g), LiOHn-BuLi, CO₂ (s)Zn(CN)₂, Pd(PPh₃)₄, NaOH
Impurity Profile >98% (Trace des-bromo)~92% (High des-bromo)>95% (Trace amide intermediate)

Mechanistic Pathway & Workflow Visualization

The optimized workflow consists of a two-step sequence starting from commercially available 7-bromo-1-chloroisoquinoline.

G A 7-Bromo-1-chloroisoquinoline (Starting Material) B 7-Bromo-1-methoxyisoquinoline (Intermediate) A->B NaOMe, MeOH 3.0 h, RT C 1-Methoxyisoquinoline- 7-carboxylic acid (Target Product) B->C Pd(dppf)Cl2, CO (172 kPa) LiOH, 70 °C, 44 h

Figure 1: Two-step synthetic workflow for this compound.

Detailed Experimental Protocols (Route A)

The following protocols are designed as self-validating systems. The causality behind specific reagent choices and workup procedures is explicitly detailed to ensure maximum reproducibility and scientific integrity.

Step 1: Synthesis of 7-Bromo-1-methoxyisoquinoline (S_NAr Methoxylation)

Objective: Selectively functionalize the 1-position without disrupting the 7-bromo moiety [2].

  • Reaction Setup: To a solution of 7-bromo-1-chloroisoquinoline (1.0 eq) in anhydrous methanol (MeOH), add sodium methoxide (NaOMe, 1.5 eq) in a single portion.

  • Causality of Reagent Choice: NaOMe is strictly required over NaOH. Using NaOH would result in the formation of the thermodynamically stable isoquinolone (1-hydroxyisoquinoline tautomer). The highly electrophilic nature of the 1-position allows for a rapid Nucleophilic Aromatic Substitution (S_NAr) at room temperature.

  • Execution: Stir the mixture at room temperature for 3.0 hours.

  • Self-Validating Workup: Quench the reaction with water and extract with ethyl acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO₃. The product is highly lipophilic; thus, unreacted NaOMe and salts partition into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Yield: ~93% (White to off-white solid).

Step 2: Synthesis of this compound (Pd-Carbonylation)

Objective: Convert the aryl bromide directly to the carboxylic acid via low-pressure carbonylation [1].

  • Reaction Setup: In a pressure reactor, combine 7-bromo-1-methoxyisoquinoline (1.0 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), sodium acetate (NaOAc, 2.0 eq), and lithium hydroxide (LiOH, 3.0 eq).

  • Solvent System: Suspend the mixture in a degassed solvent blend of Tetrahydrofuran (THF), Methanol (MeOH), Acetonitrile (MeCN), and Water (H₂O).

    • Causality: This specific mixed-solvent system is critical. THF/MeCN solubilizes the organic substrate, while H₂O/MeOH dissolves the inorganic bases, creating a homogenous catalytic environment.

  • Catalyst Causality: Pd(dppf)Cl₂ is selected because the bulky, bidentate dppf ligand facilitates the challenging oxidative addition into the aryl-bromide bond and strongly resists catalyst degradation (precipitation of palladium black) under a CO atmosphere.

  • Pressurization & Heating: Purge the reactor three times with nitrogen, then three times with CO gas. Pressurize the vessel to 172.37 kPa (~25 psi) with CO. Heat the reaction to 70.0 °C and maintain for 44.0 hours.

    • Causality: Maintaining low pressure (25 psi) avoids the need for specialized high-pressure autoclaves while providing sufficient dissolved CO for the migratory insertion step. LiOH and water ensure that any methyl ester formed in situ (from the MeOH solvent) is rapidly saponified into the desired carboxylic acid in the same pot.

  • Self-Validating Workup (Acid-Base Extraction):

    • Cool the reactor and carefully vent the CO gas. Filter the mixture through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate to remove organic solvents, leaving an aqueous basic solution.

    • Wash the aqueous layer with EtOAc. Validation: Any unreacted starting material or neutral impurities will partition into the EtOAc layer, leaving the deprotonated product (carboxylate salt) in the aqueous layer.

    • Acidify the aqueous layer with 1M HCl to pH ~3. The pure this compound will precipitate as a solid. Filter, wash with cold water, and dry.

  • Yield: 88–92% (High HPLC purity >98%).

References

  • N1/N2-lactam acetyl-CoA carboxylase inhibitors. US Patent 8,993,586 B2. Google Patents.
  • 7-bromo-1-methoxyisoquinoline - CAS 1374258-30-6 Reaction Data. MolAid Chemical Database. Available at: [Link]

Guide to Cross-Validating Biological Assay Results for Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoquinoline Paradox

Isoquinoline derivatives (e.g., berberine, papaverine, sanguinarine) represent a high-value scaffold in drug discovery, exhibiting potent antimicrobial, antineoplastic, and neuroprotective properties. However, this chemical class presents a unique "optical trap" in standard colorimetric assays. Due to their conjugated planar structures, many isoquinolines exhibit intrinsic fluorescence, absorbance in the visible spectrum, or redox-cycling capabilities that mimic enzymatic activity.

The Critical Failure Point: Relying solely on tetrazolium-based assays (MTT/MTS) for isoquinolines frequently yields false-negative cytotoxicity data (appearing less toxic than they are) or false-positive proliferation data . This guide outlines a self-validating, multi-parametric workflow to distinguish true biological impact from chemical artifacts.

The Artifact Mechanism: Why Standard Assays Fail

Before selecting an assay, one must understand the interference mechanism specific to this chemical class.

Interference TypeMechanismImpact on Data
Abiotic Reduction Isoquinolines can act as reducing agents, converting tetrazolium salts (MTT) to formazan without mitochondrial dehydrogenase.False Viability: Dead cells appear metabolically active.
Spectral Overlap Many isoquinolines absorb light at 570 nm (MTT peak) or fluoresce at 590 nm (Resazurin peak).Signal Inflation: Compound accumulation in cells adds to the read-out signal.
Intercalation Planar isoquinolines intercalate into DNA, potentially interfering with DNA-content assays (e.g., PicoGreen).Quantification Error: Inaccurate normalization of cell number.

Comparative Analysis of Assay Platforms

To validate hits, you must employ "Orthogonal Assays"—methods that rely on fundamentally different detection chemistries.

Method A: Metabolic Reduction (MTT/MTS)
  • Status: High Risk (Primary Screen)

  • The Flaw: Measures enzymatic reduction potential, not membrane integrity. Isoquinolines often trigger "hyper-metabolic" states or reduce the dye chemically.

  • Correction: Requires a Cell-Free Control (Compound + Media + Dye, no cells). If color develops, the assay is invalid.

Method B: ATP Bioluminescence (CellTiter-Glo®)
  • Status: The Validator (Orthogonal)

  • The Logic: Rapid depletion of ATP is a definitive marker of cell death, independent of redox potential.

  • Pros: High sensitivity; isoquinolines rarely inhibit luciferase (though quenching is possible).

  • Cons: Lytic endpoint (cannot monitor kinetics).

Method C: Label-Free Impedance (xCELLigence/Incucyte)
  • Status: The Gold Standard (Phenotypic)

  • The Logic: Measures changes in electrical impedance as cells attach and spread.

  • Pros: Completely immune to optical interference (color/fluorescence) and chemical redox cycling.

  • Cons: Lower throughput; requires specialized hardware.

Experimental Protocol: The "Triangulation" Workflow

Do not publish isoquinoline bioactivity data without this three-step validation.

Step 1: The Cell-Free Interference Check (Mandatory)

Before running the cellular assay, determine if your compound chemically reduces the reagent.

  • Prepare a 96-well plate with culture media (no cells).

  • Add the isoquinoline derivative at

    
     and 
    
    
    
    concentrations.
  • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Result: If the media turns purple/blue, the compound is an abiotic reducer. STOP. Switch to Method B or C.

Step 2: The ATP Orthogonal Assay

Use this if the Cell-Free check is negative but metabolic data looks suspicious.

  • Seed cells (e.g., 5,000/well) and treat with compound for 24-48h.

  • Equilibrate plate to room temperature (vital for luciferase stability).

  • Add ATP reagent (1:1 ratio with media).

  • Shake orbitally for 2 minutes to lyse cells; incubate 10 mins to stabilize signal.

  • Read Luminescence (Integration: 1000ms).

Step 3: Visual Confirmation (Morphology)

Isoquinolines can induce cell cycle arrest without immediate membrane rupture.

  • Perform Hoechst 33342 staining (nuclear) + Propidium Iodide (dead cell exclusion).

  • Image at 20x magnification.

  • Causality Check: If MTT shows 80% viability but microscopy shows shrunken nuclei and detachment, the MTT data is an artifact.

Data Synthesis: Distinguishing Artifacts

The table below illustrates a typical dataset for a "False Positive" isoquinoline derivative.

Compound Conc.[1][2][3][4][5][6]MTT Viability (%)ATP Viability (%)Impedance (Cell Index)Interpretation
Control (DMSO) 100%100%1.0 (Normalized)Baseline
Isoquinoline (1 µM) 95%88%0.9Consistent
Isoquinoline (10 µM) 85% 40% 0.35 ARTIFACT DETECTED
Isoquinoline (50 µM) 110% 5% 0.05 SEVERE INTERFERENCE

Note: At 50 µM, the MTT assay suggests the cells are growing better than control (110%), while ATP and Impedance show near-total cell death. This is the hallmark of abiotic reduction.

Visualization: The Validation Logic Gate

The following diagram outlines the decision process for validating isoquinoline hits.

IsoquinolineValidation Start Compound Library (Isoquinolines) Primary Primary Screen (MTT/MTS Assay) Start->Primary Hit Hit Identified (>50% Inhibition?) Primary->Hit CellFree Cell-Free Control (Media + Cmpd + Dye) Hit->CellFree Mandatory Step Decision Color Change? CellFree->Decision Artifact Artifact: Abiotic Reduction Discard Data Decision->Artifact Yes (Purple/Blue) Orthogonal Orthogonal Assay (ATP / Impedance) Decision->Orthogonal No (Clear) Microscopy Phenotypic Check (Microscopy/Imaging) Orthogonal->Microscopy Confirm Mechanism Validated VALIDATED HIT Publishable Data Microscopy->Validated

Figure 1: Decision tree for eliminating false positives caused by redox-active isoquinoline derivatives.

References

  • Baell, J., & Holloway, G. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Wang, P., et al. (2010). Screening and Analysis of the Potential Bioactive Components of Coptis chinensis Franch. by HPLC/ESI-MS. (Discusses Berberine spectral properties). International Journal of Molecular Sciences.

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.

  • Kepp, O., et al. (2011). Cell death assays for drug discovery.[2] Nature Reviews Drug Discovery.

Sources

A Head-to-Head Comparison of Isoquinoline vs. Quinoline Scaffolds in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the isomeric benzopyridines—quinoline and isoquinoline—stand out for their prevalence and versatile biological activities.[1][2] Both are composed of a benzene ring fused to a pyridine ring, but they differ in the position of the nitrogen atom. Quinoline (1-benzazine) has the nitrogen at position 1, while isoquinoline (2-benzazine) has it at position 2.[1] This seemingly minor structural variance profoundly alters the electronic distribution, steric hindrance, and hydrogen bonding capacity of the molecules, leading to distinct interactions with biological targets and, consequently, different pharmacological profiles.[3][4]

This guide provides a head-to-head comparison of quinoline and isoquinoline scaffolds, moving beyond a simple catalog of activities to explore the mechanistic underpinnings of their differential performance in key biological assays. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear, evidence-based understanding of these two critical pharmacophores.

The Decisive Factor: Metabolic Activation and Genotoxicity

Before comparing therapeutic activities, it is crucial to address a fundamental difference in the metabolic fate of these two scaffolds, which has significant implications for their safety profiles. Quinoline is a known hepatocarcinogen and mutagen, whereas isoquinoline is not considered genotoxic.[5] This divergence is rooted in their biotransformation pathways.

Liver microsomes metabolize quinoline to a reactive and tumorigenic 5,6-epoxide intermediate, which can form DNA adducts.[5][6] In stark contrast, isoquinoline's metabolism primarily yields various hydroxyisoquinoline and N-oxide derivatives, bypassing the formation of a genotoxic epoxide.[5] This metabolic distinction is perhaps the most critical differentiator between the two scaffolds and a primary consideration in drug design and safety assessment.

G cluster_q Quinoline Metabolism cluster_iq Isoquinoline Metabolism Q Quinoline Q_epoxide Quinoline-5,6-epoxide (Reactive Intermediate) Q->Q_epoxide CYP450 Q_hydroxy 2- & 3-Hydroxyquinoline (Detoxification) Q->Q_hydroxy CYP450 Q_diol 5,6-dihydroxy- 5,6-dihydroquinoline Q_epoxide->Q_diol Epoxide hydrolase DNA_adduct DNA Adducts (Genotoxicity) Q_epoxide->DNA_adduct IQ Isoquinoline IQ_hydroxy 1-, 4-, & 5- Hydroxyisoquinoline (Non-genotoxic) IQ->IQ_hydroxy CYP450 IQ_noxide Isoquinoline-N-oxide IQ->IQ_noxide CYP450

Caption: Comparative metabolic pathways of quinoline and isoquinoline.

Comparative Performance in Anticancer Assays

Both quinoline and isoquinoline scaffolds are staples in the design of anticancer agents, acting through a variety of mechanisms.[1][7] While direct comparisons of the unsubstituted parent molecules are rare, analysis of their derivatives reveals key trends in their structure-activity relationships (SAR).

Mechanisms of Action
  • DNA Intercalation and Topoisomerase Inhibition: Both scaffolds are planar aromatic systems capable of intercalating into DNA, disrupting replication and transcription.[8][9] This mechanism is central to the activity of many quinoline-based drugs.[10][11] Certain isoquinoline alkaloids, such as berberine and sanguinarine, are also potent DNA intercalators.[9] Derivatives of both scaffolds have been developed as inhibitors of topoisomerase I and II, enzymes critical for resolving DNA supercoiling.[12][13]

  • Kinase Inhibition: The dysregulation of protein kinase signaling is a hallmark of cancer. Both quinoline and isoquinoline derivatives have been successfully developed as kinase inhibitors. For instance, several clinically used tyrosine kinase inhibitors (TKIs) feature a quinoline core.[8] Isoquinoline derivatives have also shown potent inhibitory activity against crucial signaling pathways like PI3K/Akt/mTOR and MAPK/ERK.[3][7]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. The isoquinoline alkaloid noscapine, for example, binds to tubulin and induces mitotic arrest followed by apoptosis.[14][15]

Head-to-Head Data from In Vitro Studies

The anticancer activity of these scaffolds is highly dependent on the nature and position of their substituents. However, comparative studies provide valuable insights. A study directly comparing structurally analogous quinoline and isoquinoline derivatives revealed that the isoquinoline isomer exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[3] This suggests that for specific targets, the nitrogen position in the isoquinoline ring may offer a more favorable geometry for binding.[3]

The following table summarizes representative IC₅₀ (50% inhibitory concentration) values for various derivatives, illustrating their potency across different cancer cell lines.

Scaffold/Derivative Cancer Cell Line Mechanism/Target IC₅₀ (µM) Reference
Quinoline Derivatives
2,4,8-trisubstituted quinolineVariousAntiproliferative1.38 - 5.21
7-chloro-4-quinolinylhydrazoneHL-60 (Leukemia)Cytotoxic0.314 (µg/cm³)[1]
Pyrano[3,2-c]quinolineHep-G2 (Liver)CytotoxicModerate to Strong[8]
Isoquinoline Derivatives
Lamellarin D (Pyrrolo[2,1-a]isoquinoline)VariousTopoisomerase I Inhibitor< 0.01[12]
Sulfonamido-TET ethyl acrylateHCT116 (Colon)PI3K Inhibitor0.48 (24h)[7]
Benzo[7][8]indolo[3,4-c]isoquinolineVariousTopoisomerase I Inhibitor0.039[7]

Note: IC₅₀ values are highly dependent on specific assay conditions, cell lines, and the exact chemical structure of the derivative. Direct comparison across different studies should be made with caution.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival & Growth mTOR->Proliferation Inhibitor Isoquinoline Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

Antimalarial and Antimicrobial Activity

The quinoline scaffold is historically renowned for its antimalarial properties, with quinine and chloroquine being cornerstone drugs for decades.[16] Their mechanism of action involves accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of heme into hemozoin, leading to parasite death from oxidative stress.[16] Structure-activity relationship studies on 4-aminoquinolines are extensive, highlighting the critical role of the 7-chloro group and the basic side chain for activity.[16][17]

While less prominent in the antimalarial field, isoquinoline alkaloids have demonstrated a range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[14][18] Their mechanisms are diverse, from targeting cell wall homeostasis to inhibiting protein synthesis.[7]

Scaffold Biological Activity Key Examples Primary Mechanism Reference
Quinoline AntimalarialChloroquine, MefloquineInhibition of heme polymerization[16]
AntibacterialOfloxacin, MoxifloxacinDNA gyrase/Topoisomerase IV inhibition[19]
Isoquinoline AntibacterialBerberine, PalmatineDNA intercalation, Cell membrane damage[7][14]
AntifungalVarious derivativesMultiple[18]
AntiviralEmetine, BerberineProtein synthesis inhibition, DNA intercalation[9][14]

Experimental Protocols

To ensure the reproducibility and validity of findings when comparing these scaffolds, standardized, well-controlled assays are essential.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3][8]

Workflow:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat cells with various concentrations of the quinoline or isoquinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[20][21]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Caption: A standardized workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The head-to-head comparison of quinoline and isoquinoline scaffolds reveals a tale of two isomers with distinct yet overlapping biological profiles. The fundamental difference in their metabolic pathways—leading to genotoxicity for quinoline but not isoquinoline—is a paramount consideration for drug safety.[5][6]

In anticancer research, both scaffolds are exceptionally fruitful, providing frameworks for DNA intercalators, topoisomerase inhibitors, and kinase inhibitors.[8][12] While quinolines are historically dominant in antimalarial therapy, isoquinolines offer a broader spectrum of antimicrobial activities.[16][18]

The choice between a quinoline and an isoquinoline scaffold is not arbitrary. It is a strategic decision based on the specific biological target, the desired mechanism of action, and the critical need to mitigate metabolic risks. Future research should focus on direct, systematic comparisons of isomeric pairs of derivatives in a wide range of assays. This approach, combined with computational modeling and a deeper understanding of their metabolic fates, will enable medicinal chemists to more rationally design next-generation therapeutics with enhanced efficacy and improved safety profiles.

References

  • Chavan, N. D. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Saudi Pharmaceutical Journal. Available at: [Link]

  • (2024, January 5). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. Available at: [Link]

  • (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry. Available at: [Link]

  • (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • (2025, October 15). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. ResearchGate. Available at: [Link]

  • (2021, October 22). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - NIH. Available at: [Link]

  • (2006, September 28). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • (2022, October 20). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Vaidya, A. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences. Available at: [Link]

  • (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]

  • (1983, September). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. Available at: [Link]

  • (2020, April 30). Potential of DNA Intercalating Alkaloids and Other Plant Secondary Metabolites against SARS-CoV-2 Causing COVID-19. MDPI. Available at: [Link]

  • Quinoline vs Isoquinoline: Structures & Reactions. Scribd. Available at: [Link]

  • (2025, August 6). Synthetic approaches for quinoline and isoquinoline. ResearchGate. Available at: [Link]

  • (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • (2013, May 1). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • (2025, August 6). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. Available at: [Link]

  • (2021, August 5). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. PubMed. Available at: [Link]

  • (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • (2024, December 19). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. DigitalCommons@TMC. Available at: [Link]

  • (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr. Available at: [Link]

Sources

Comparative Profiling of Isoquinoline Derivatives: A Technical Guide to Docking Studies Targeting Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the comparative molecular docking of isoquinoline derivatives. While isoquinolines are privileged scaffolds in medicinal chemistry—exhibiting antiviral (SARS-CoV-2 Mpro), anticancer (Topoisomerase I), and neuroprotective activities—this guide focuses on their application as Acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease therapy.

We compare the binding efficacy of the clinical standard Galantamine against natural alkaloids (e.g., Berberine ) and emerging synthetic hybrids (e.g., Thiazolo-isoquinolines ). The objective is to move beyond simple docking scores and analyze the structural determinants of dual-site binding (Catalytic Active Site [CAS] + Peripheral Anionic Site [PAS]), a critical mechanism for high-potency inhibition.

The Target Landscape: Why AChE?

The isoquinoline scaffold is inherently planar and rigid, making it an ideal candidate for π-π stacking interactions within the deep, hydrophobic gorge of AChE.

  • The Challenge: AChE has a 20 Å deep gorge. Simple competitive inhibitors often fail to block the entrance (PAS), allowing amyloid-beta aggregation.

  • The Solution: Isoquinoline derivatives can be derivatized to span the gorge, acting as "molecular dumbbells" that lock both the CAS (bottom) and PAS (top).

Structural Logic of the Target[1]
  • CAS (Catalytic Active Site): Contains the catalytic triad (Ser203, Glu334, His447) and Trp86. Requires a cationic headgroup.

  • PAS (Peripheral Anionic Site): Located at the gorge rim (Trp286, Tyr72, Tyr124). Requires aromatic moieties for π-stacking.

Computational Methodology (The Protocol)

To ensure reproducibility and scientific integrity, the following protocol synthesizes best practices from recent high-impact studies [1, 3].

Step-by-Step Workflow
  • Ligand Preparation (Critical):

    • Protonation: Isoquinoline nitrogen is basic. You must protonate the tertiary amine (pH 7.4) to simulate the physiological cation required for the cation-π interaction at the CAS (Trp86).

    • Geometry Optimization: Use DFT (B3LYP/6-31G*) for rigid isoquinoline cores to accurately model ring planarity.

  • Protein Preparation:

    • Source: Human AChE (e.g., PDB ID: 4EY7 or 4EY5 ) co-crystallized with a known dual-binder (e.g., Donepezil) is preferred for correct side-chain orientation.

    • Hydration: Remove bulk water but retain conserved water bridges if they mediate ligand interaction in the crystal structure.

  • Grid Generation:

    • Center: Defined by the co-crystallized ligand.[1][2]

    • Dimensions: Must be large enough (e.g.,

      
       Å) to encompass both the CAS and PAS regions.
      
  • Validation (Self-Correction):

    • Redocking: Extract the co-crystallized ligand and redock it.

    • Metric: RMSD must be

      
       Å.[3] If 
      
      
      
      Å, the force field or grid box is incorrect.
Workflow Visualization

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization + Protonation) Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking ProteinPrep Protein Preparation (PDB: 4EY7, Strip Waters, Add H) GridGen Grid Generation (Encompass CAS & PAS) ProteinPrep->GridGen GridGen->Docking Validation Validation Step (Redocking RMSD < 2.0 Å) Docking->Validation Validation->ProteinPrep If Fail (RMSD > 2.0) Analysis Interaction Analysis (Binding Energy & 2D Plots) Validation->Analysis If Pass

Figure 1: Validated molecular docking workflow ensuring structural integrity before data generation.

Comparative Performance Analysis

This section compares the docking performance of three distinct classes of isoquinolines against the AChE target. Data is synthesized from comparative studies [1, 4, 7].[4][1][5][6][7][8]

The Contenders
  • Galantamine (Standard): FDA-approved, competitive inhibitor. Binds primarily to the CAS.

  • Berberine (Natural): Protoberberine alkaloid. Known for dual-site binding but moderate bioavailability.

  • Thiazolo[5,4-c]isoquinoline (Synthetic): A novel derivative designed to maximize hydrophobic contacts.

Comparative Data Table
MetricGalantamine (Standard)Berberine (Natural)Thiazolo-Isoquinoline (Synthetic)
Binding Energy (

)

to

kcal/mol

to

kcal/mol

kcal/mol
Primary Binding Site CAS (Trp86 interaction)Dual (CAS + PAS)Dual (CAS + PAS)
Key Interaction H-bond (Glu202),

-

(Trp86)

-

(Trp86, Tyr341)
Halogen bond (if substituted),

-stacking
RMSD (Validation)

Å (Ref)

Å

Å
Inhibition Type CompetitiveMixed/Non-competitiveMixed

Data Sources: BenchChem [2], Molecules [1], Int. J. Mol. Sci. [4]

Critical Analysis of Results
  • Potency Driver: The synthetic derivative matches or exceeds the binding energy of Galantamine.[9] This is attributed to the dual-site mechanism . While Galantamine is a potent CAS binder, Berberine and the Thiazolo-derivative extend into the PAS, stabilizing the complex through additional

    
    -
    
    
    
    interactions with Trp286 [4].
  • The "Linker" Effect: Synthetic hybrids (like Isoindoline-N-benzyl pyridinium) often show superior IC50 values (

    
     µM) because the linker length is optimized to span exactly the distance between CAS and PAS, unlike the rigid natural alkaloids [7].
    

Structure-Activity Relationship (SAR) Logic[8]

Understanding why a derivative works is more important than the score. For isoquinolines targeting AChE, the SAR follows a strict logic.

SAR Visualization

SAR_Logic IsoCore Isoquinoline Core (Planar Scaffold) Linker Linker Region (Alkyl Chain) IsoCore->Linker Derivatization Effect2 Hydrophobic/Halogen Bonds (Deep Gorge Stability) IsoCore->Effect2 Pi-Pi Stacking Nitrogen N-Atom Substitution (Quaternary vs Tertiary) Effect1 Cation-Pi Interaction (Trp86 in CAS) Nitrogen->Effect1 Positive Charge Substituents Ring Substituents (Halogens/Methoxy) Substituents->Effect2 8-position critical Effect3 Dual-Site Binding (Reach PAS) Linker->Effect3 4-5 Carbon optimal

Figure 2: Logical progression of structural modifications to optimize AChE inhibition.

Key Mechanistic Insights
  • Quaternization is Key: The nitrogen atom should ideally be quaternized (or protonated) to mimic Acetylcholine's quaternary ammonium, anchoring the molecule at Trp86 via cation-

    
     interactions [5].
    
  • Halogenation: Adding Fluorine or Chlorine at the 8-position of the isoquinoline ring often improves lipophilicity and binding energy via halogen bonding with gorge residues [1].

Experimental Validation Strategy

Docking is a hypothesis generator. Validation is mandatory.

  • Ellman’s Assay: The gold standard for in vitro verification. Measure IC50 using acetylthiocholine iodide as the substrate.

    • Expectation: High docking scores (

      
       kcal/mol) should correlate with low micromolar or nanomolar IC50 (
      
      
      
      µM).
  • Kinetic Analysis: Determine if the inhibition is Competitive (CAS binder) or Mixed (Dual binder).

    • Isoquinoline Signature: Most dual-site isoquinolines exhibit mixed-type inhibition (Lineweaver-Burk plot intersection in the second quadrant) [7].

References

  • Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors. Molecules, 2023. [10][11][6][7][8][12][13][14]

  • A Comparative Guide to the Molecular Docking of Isoquinoline Isomers. BenchChem, 2025.[5] 6

  • Development and Validation Molecular Docking Analysis of Human serum albumin. bioRxiv, 2021. 15[10][11][7][8][12][13][14]

  • In Silico Design of Dual-Binding Site Anti-Cholinesterase Phytochemical Heterodimers. Int. J. Mol.[4] Sci., 2022.[10] 4[10][11][6][7][8][12][13]

  • Molecular Basis of Inhibitory Activities of Berberine against Pathogenic Enzymes. Int. J. Mol. Sci., 2011.[11] 11[10][11][6][7][8][12][13][14]

  • Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase. In Vivo, 2025. 1[10][11][7][12][13][14]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives. Res. Pharm. Sci., 2021.[11] 7[10][11][7][8][12][13][14]

Sources

Safety Operating Guide

Operational Disposal Protocol: 1-Methoxyisoquinoline-7-carboxylic acid

[1][2]

Executive Summary & Compound Profile

1-Methoxyisoquinoline-7-carboxylic acid is a nitrogen-containing heterocyclic organic acid often utilized as a scaffold in medicinal chemistry.[1][2] Unlike commodity solvents, this compound possesses dual functionality (basic nitrogen suppressed by the aromatic system and an acidic carboxyl group), necessitating specific waste stream segregation to prevent incompatible storage reactions.[2]

Immediate Action Required: Treat as Hazardous Chemical Waste . Do not dispose of down the drain or in regular trash.[2]

Physical & Chemical Characterization (Predicted)
PropertyDescriptionOperational Relevance
State Solid (Crystalline powder)Dust generation hazard during weighing/transfer.[1][2]
Color Off-white to pale yellowVisual indicator for spill cleanup.[1]
Acidity Acidic (Carboxylic acid moiety)Segregation Critical: Incompatible with strong bases and oxidizers.
Solubility DMSO, Methanol, Dilute Basedictates liquid waste stream composition (Organic vs. Aqueous).
Combustibility Combustible Organic SolidSuitable for high-temperature incineration (Fuel Blending).[2]
Hazard Identification (GHS Classification)

Based on structural analogs (e.g., Isoquinoline-1-carboxylic acid, CAS 486-73-7) and functional group analysis.[1][2]

  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][5][6]

  • Precautionary Principle: In the absence of specific LD50 data for this isomer, handle as Irritant (Xi) and potentially Harmful (Xn) .[2]

Waste Stream Segregation Logic

The most common failure mode in laboratory disposal is improper segregation, leading to "unknown" classifications or dangerous exotherms.[2]

  • Primary Stream: Organic Solid Waste (if pure substance).

  • Secondary Stream: Organic Acid Waste (if in solution).[2]

  • Incompatibilities:

    • Do NOT mix with: Strong oxidizers (e.g., Nitric Acid, Perchlorates).[2] The methoxy group increases electron density, making the ring susceptible to vigorous oxidation.

    • Do NOT mix with: Strong bases (e.g., Sodium Hydroxide) in concentrated forms, as this will generate heat via neutralization salts.[2]

Operational Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound" (Do not use abbreviations).[2]

    • Hazards: Check "Toxic" and "Irritant".[2][6]

  • Transfer: Transfer solid using a chemically resistant spatula. Wipe the spatula with a solvent-dampened tissue and add the tissue to the solid waste container.

  • Closure: Screw the lid down tightly. Do not leave a funnel in the neck.[2]

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)[2]
  • pH Check: If the solution is aqueous, verify pH. If < 2 or > 12.5, it is Corrosive Waste.

  • Solvent Compatibility:

    • Halogenated: If dissolved in DCM/Chloroform -> Halogenated Organic Waste .

    • Non-Halogenated: If dissolved in Methanol/DMSO -> Non-Halogenated Organic Waste .

  • Precipitation Risk: If mixing with other acidic aqueous waste, ensure the pH does not shift enough to precipitate the solid, which can clog waste drums.

Visual Decision Matrix (Workflow)

The following diagram outlines the logical flow for determining the correct disposal path for this specific compound.

DisposalWorkflowStartWaste: this compoundFormCheckPhysical State?Start->FormCheckSolidPathPure Solid / Contaminated DebrisFormCheck->SolidPathSolidLiquidPathDissolved in SolutionFormCheck->LiquidPathLiquidBinSolidStream: SOLID ORGANIC WASTE(Incineration)SolidPath->BinSolidSolventCheckSolvent Type?LiquidPath->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHaloNo HalogensBinHaloStream: HALOGENATED LIQUID(Fuel Blending)Halo->BinHaloBinNonHaloStream: NON-HALOGENATED LIQUID(High BTU Recovery)NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating isoquinoline derivatives based on physical state and solvent carrier.

Emergency Response: Spill Contingency

In the event of a benchtop spill of solid powder:

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If powder is fine/dusty, use an N95 respirator or work within a fume hood.

  • Containment: Cover the spill with a damp paper towel to prevent dust aerosolization.

  • Cleanup:

    • Scoop up the damp solid/towel mixture.[2]

    • Clean the surface with a mild soap solution followed by water.

    • Validation: Use a UV lamp (if available) to check for fluorescence, as many isoquinolines are fluorescent; this ensures complete removal.[2]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Regulatory Framework & Compliance

This protocol aligns with the following standards:

  • EPA RCRA (Resource Conservation and Recovery Act): While not explicitly P-listed or U-listed, this compound is regulated as a characteristic waste if it exhibits ignitability or toxicity, or generally as a chemical waste requiring thermal destruction.[2]

  • OSHA Hazard Communication (29 CFR 1910.1200): Requires proper labeling and SDS availability.[2]

References
  • PubChem. Isoquinoline-1-carboxylic acid (Analogous Structure Safety Data). National Library of Medicine.[2] Available at: [Link][2]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.